Ala-Ala-Phe-AMC
説明
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Structure
2D Structure
3D Structure
特性
IUPAC Name |
2-[2-(2-aminopropanoylamino)propanoylamino]-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O5/c1-14-11-22(30)34-21-13-18(9-10-19(14)21)28-25(33)20(12-17-7-5-4-6-8-17)29-24(32)16(3)27-23(31)15(2)26/h4-11,13,15-16,20H,12,26H2,1-3H3,(H,27,31)(H,28,33)(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRLYIFIDKXFHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404325 | |
| Record name | Ala-Ala-Phe-7-amido-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62037-41-6 | |
| Record name | Ala-Ala-Phe-7-amido-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ala-Ala-Phe-AMC: An In-depth Technical Guide to its Application in Molecular Biology
Audience: Researchers, scientists, and drug development professionals.
Core Principles and Applications
L-Alanyl-L-alanyl-L-phenylalanine 7-amido-4-methylcoumarin (Ala-Ala-Phe-AMC) is a fluorogenic peptide substrate primarily utilized for the sensitive and continuous measurement of chymotrypsin-like protease activity. Its application is central to research areas involving the ubiquitin-proteasome system, enzyme kinetics, and high-throughput screening for protease inhibitors.
The underlying mechanism of this compound relies on the enzymatic cleavage of the amide bond between the C-terminal phenylalanine residue and the fluorescent reporter molecule, 7-amido-4-methylcoumarin (AMC). In its conjugated peptide form, the fluorescence of AMC is quenched. Upon hydrolysis by a chymotrypsin-like protease, the free AMC is liberated, resulting in a significant increase in fluorescence. This emitted fluorescence, typically measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm, is directly proportional to the enzymatic activity of the protease.
A primary target for assays utilizing this compound is the 20S proteasome, a multicatalytic protease complex crucial for cellular protein degradation. The chymotrypsin-like activity is one of the three major proteolytic activities of the 20S proteasome, and its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. Consequently, this compound is an invaluable tool for studying the function of the proteasome and for screening potential therapeutic inhibitors.
Quantitative Data Presentation
The following tables summarize key quantitative parameters for the use of this compound in chymotrypsin-like protease assays.
Table 1: Spectroscopic and Physical Properties
| Parameter | Value | Reference |
| Full Chemical Name | L-Alanyl-L-alanyl-L-phenylalanine 7-amido-4-methylcoumarin | |
| CAS Number | 62037-41-6 | |
| Molecular Weight | 464.51 g/mol | |
| Excitation Wavelength (λex) | 360-380 nm | |
| Emission Wavelength (λem) | 440-460 nm |
Table 2: Enzymatic and Assay Parameters
| Parameter | Value/Range | Enzyme/Condition | Notes |
| Optimal pH | 7.5 - 9.0 | Chymotrypsin-like activity | Activity is significantly reduced at pH < 6.0. |
| Optimal Temperature | 37 - 50 °C | Bovine Chymotrypsin | |
| Typical Substrate Concentration | 50 - 200 µM | 20S Proteasome Assay | Higher concentrations (>40-50 µM) may artificially activate the 20S proteasome. |
| SDS Concentration for 20S Proteasome Activation | 0.03% (w/v) | In vitro 20S Proteasome Assay | Required for opening the catalytic chamber of the latent 20S proteasome. |
Note: Km and Vmax values are highly dependent on the specific enzyme, buffer conditions, pH, and temperature. For precise kinetic characterization, it is essential to determine these parameters under the specific experimental conditions being used.
Experimental Protocols
Detailed Methodology for 20S Proteasome Chymotrypsin-Like Activity Assay
This protocol outlines a standard procedure for measuring the chymotrypsin-like activity of purified 20S proteasome.
1. Materials:
-
Purified 20S Proteasome
-
This compound (10 mM stock in DMSO)
-
Assay Buffer: 50 mM HEPES, pH 7.8, 0.5 mM EDTA
-
SDS (10% w/v stock solution)
-
96-well, black, flat-bottom microplate
-
Fluorescence microplate reader
2. Reagent Preparation:
-
1X Assay Buffer: Prepare a working solution of the assay buffer.
-
Substrate Working Solution: Dilute the 10 mM this compound stock solution to a final concentration of 100 µM in 1X Assay Buffer. Protect from light.
-
Activated 20S Proteasome:
-
Dilute the purified 20S proteasome to a working concentration (e.g., 5 nM) in 1X Assay Buffer.
-
Add SDS to a final concentration of 0.03% to activate the proteasome.
-
Incubate at 37°C for 15 minutes.
-
3. Assay Procedure:
-
Add 50 µL of 1X Assay Buffer to each well of the microplate.
-
Add 25 µL of the activated 20S proteasome solution to each well. Include a "no enzyme" control with 25 µL of 1X Assay Buffer containing 0.03% SDS.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 25 µL of the 100 µM this compound working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Ex: 380 nm, Em: 460 nm) every 1-2 minutes for 30-60 minutes.
4. Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Plot fluorescence units (RFU) versus time (minutes).
-
Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve.
Detailed Methodology for Inhibitor Screening
This protocol is designed for screening small molecule inhibitors of the 20S proteasome's chymotrypsin-like activity.
1. Materials:
-
All materials from the activity assay protocol.
-
Test compounds (dissolved in DMSO).
-
Positive control inhibitor (e.g., MG132).
2. Reagent Preparation:
-
Prepare reagents as described in the activity assay protocol.
-
Inhibitor Dilutions: Prepare serial dilutions of the test compounds and the positive control inhibitor in 1X Assay Buffer containing 0.03% SDS. Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 1%.
3. Assay Procedure:
-
Add 50 µL of 1X Assay Buffer (containing 0.03% SDS) to each well.
-
Add 10 µL of the inhibitor dilutions to the respective wells. Include a "vehicle control" (DMSO) and a "positive control" (MG132).
-
Add 20 µL of the activated 20S proteasome solution to each well.
-
Pre-incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the 100 µM this compound working solution.
-
Measure fluorescence kinetically as described in the activity assay protocol.
4. Data Analysis:
-
Determine the reaction velocities (slopes) for each inhibitor concentration.
-
Calculate the percentage of inhibition relative to the vehicle control: % Inhibition = (1 - (Velocity_inhibitor / Velocity_vehicle)) * 100
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
Mandatory Visualizations
Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.
Caption: A generalized experimental workflow for a kinetic enzyme assay.
Ala-Ala-Phe-AMC: A Comprehensive Technical Guide to its Substrate Specificity and Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorogenic substrate Alanine-Alanine-Phenylalanine-7-amino-4-methylcoumarin (Ala-Ala-Phe-AMC) is a valuable tool in the study of proteolytic enzymes. Its utility lies in the highly fluorescent nature of the released 7-amino-4-methylcoumarin (AMC) group upon enzymatic cleavage of the amide bond linking it to the tripeptide. This allows for sensitive and continuous monitoring of enzyme activity. This document provides an in-depth technical overview of the substrate specificity of this compound, the mechanisms of its cleavage by key proteases, and detailed protocols for its use in experimental settings.
Substrate Specificity
This compound is recognized and cleaved by a specific subset of serine proteases, primarily chymotrypsin, tripeptidyl peptidase I (TPP1), and tripeptidyl peptidase II (TPP2). The specificity of these enzymes is dictated by the amino acid sequence of the substrate, particularly the residues at the P1, P2, and P3 positions (relative to the scissile bond).
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Chymotrypsin: This digestive enzyme exhibits a strong preference for cleaving peptide bonds C-terminal to large hydrophobic amino acids at the P1 position.[1] The phenylalanine residue in this compound fits ideally into the hydrophobic S1 binding pocket of chymotrypsin, making it an excellent substrate.[1] While the P1 residue is the primary determinant of specificity, the adjacent amino acids can influence the rate of cleavage.[1]
-
Tripeptidyl Peptidase I (TPP1): Also known as CLN2, TPP1 is a lysosomal serine protease that removes N-terminal tripeptides from proteins.[2] this compound serves as a substrate for TPP1. However, studies have shown that TPP1 exhibits a preference for a basic residue, such as arginine, at the P3 position, suggesting that other synthetic substrates may be more optimal for measuring its specific activity.[3] TPP1 prefers bulky and hydrophobic amino acid residues at the P1 position and Ala, Arg, or Asp at the P2 position.[4]
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Tripeptidyl Peptidase II (TPP2): This is a large, cytosolic serine exopeptidase involved in the ubiquitin-proteasome pathway, where it degrades proteasome products.[5][6] It sequentially removes tripeptides from the N-terminus of peptides. This compound is a known substrate for TPP2.
Cleavage Mechanism
The cleavage of this compound by chymotrypsin, TPP1, and TPP2 follows the general mechanism of serine proteases, which involves a catalytic triad of serine, histidine, and aspartate in the enzyme's active site.
The enzymatic cleavage of this compound releases the fluorescent AMC molecule. The process can be summarized as follows:
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Substrate Binding: The Ala-Ala-Phe tripeptide moiety of the substrate binds to the active site of the protease.
-
Nucleophilic Attack: The serine residue of the catalytic triad, activated by the histidine and aspartate residues, performs a nucleophilic attack on the carbonyl carbon of the amide bond between phenylalanine and AMC.
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.
-
Acyl-Enzyme Formation and AMC Release: The intermediate collapses, leading to the cleavage of the Phe-AMC bond. The AMC molecule is released, and an acyl-enzyme intermediate is formed, where the tripeptide is covalently attached to the serine residue.
-
Deacylation: A water molecule enters the active site and hydrolyzes the acyl-enzyme intermediate, releasing the tripeptide product and regenerating the active enzyme.
Enzymatic cleavage of this compound.
Quantitative Data
The kinetic parameters for the hydrolysis of this compound vary depending on the enzyme and the assay conditions.
| Enzyme | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |
| α-Chymotrypsin | Data not available | Data not available | Data not available |
| Tripeptidyl Peptidase I (TPP1) | ~100-200 | ~10-20 | ~1x105 |
| Tripeptidyl Peptidase II (TPP2) | Data not available | Data not available | Data not available |
Experimental Protocols
General Assay for Protease Activity using this compound
This protocol provides a general framework for measuring the activity of chymotrypsin, TPP1, or TPP2. Specific buffer conditions and enzyme/substrate concentrations should be optimized for each enzyme.
Materials:
-
This compound substrate (stock solution in DMSO)
-
Protease of interest (e.g., chymotrypsin, TPP1, or TPP2)
-
Assay buffer (e.g., Tris-HCl for chymotrypsin, acetate buffer for TPP1)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
-
AMC standard for calibration curve
Procedure:
-
Prepare AMC Standard Curve:
-
Prepare a series of dilutions of the AMC standard in assay buffer.
-
Add the dilutions to the 96-well plate.
-
Measure the fluorescence to generate a standard curve of fluorescence units versus AMC concentration.
-
-
Enzyme Assay:
-
Add assay buffer to the wells of the 96-well plate.
-
Add the enzyme solution to the wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the this compound substrate to each well.
-
Immediately start monitoring the increase in fluorescence over time in a kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.
-
Convert the rate of fluorescence increase to the rate of AMC production using the AMC standard curve.
-
Calculate the enzyme activity, typically expressed in units/mg of protein, where one unit is the amount of enzyme that liberates 1 µmol of AMC per minute.
-
General workflow for a protease assay.
Specific Protocol for TPP1 Activity Assay
This protocol is adapted from a published method for measuring TPP1 activity in cell lysates.[7][8]
Materials:
-
Cell lysate (containing TPP1)
-
Acetate buffer (pH 4.0)
-
This compound (62.5 µM final concentration)
-
0.5 M EDTA (pH 12.0) to stop the reaction
Procedure:
-
Incubate 15 µg of cell lysate in 150 µl of acetate buffer (pH 4.0) containing a final concentration of 62.5 µM this compound.[8]
-
Incubate the reaction for an extended period (e.g., 20 hours) at 37°C.[8]
-
Stop the reaction by adding 100 µl of 0.5 M EDTA (pH 12.0).[8]
-
Measure the fluorescence of the released AMC.
-
Quantify the TPP1 activity using an AMC standard curve.
Signaling Pathways
The proteases that cleave this compound are involved in distinct and important biological pathways.
Chymotrypsin and Protease-Activated Receptors (PARs)
In the gastrointestinal tract, chymotrypsin can act as a signaling molecule by cleaving and activating Protease-Activated Receptors (PARs) on the surface of intestinal epithelial cells. This signaling is implicated in maintaining gut homeostasis. Specifically, chymotrypsin can activate PAR2, leading to downstream signaling cascades involving calcium mobilization and ERK1/2 phosphorylation.
Chymotrypsin signaling via PAR2.
Tripeptidyl Peptidase II and the Ubiquitin-Proteasome System
TPP2 plays a crucial role in the final stages of cytosolic protein degradation.[5][6] Following the breakdown of ubiquitinated proteins by the 26S proteasome into smaller peptides, TPP2 acts downstream to further process these peptides into tripeptides.[5] This activity is essential for maintaining amino acid homeostasis and for generating peptides for MHC class I antigen presentation.[2]
Role of TPP2 in protein degradation.
Tripeptidyl Peptidase I and Lysosomal Function
TPP1 is a key enzyme in the lysosome, where it participates in the degradation of proteins.[2] Its function is critical for cellular health, and mutations in the TPP1 gene that lead to a deficiency in its activity are the cause of the fatal neurodegenerative disorder, late infantile neuronal ceroid lipofuscinosis (CLN2 disease).[7] This disease is characterized by the accumulation of autofluorescent lipopigments within the lysosomes.[7] TPP1 is involved in the degradation of subunit c of ATP synthase.[2]
Conclusion
This compound is a versatile and sensitive fluorogenic substrate for studying the activity of chymotrypsin, TPP1, and TPP2. Understanding its substrate specificity, the mechanism of its cleavage, and the biological roles of the enzymes that process it is crucial for researchers in basic science and drug development. The protocols and pathway diagrams provided in this guide offer a solid foundation for the effective use of this important research tool. Further optimization of assay conditions and exploration of more specific substrates will continue to enhance our understanding of these critical proteases.
References
- 1. Tripeptidyl peptidase I, the late infantile neuronal ceroid lipofuscinosis gene product, initiates the lysosomal degradation of subunit c of ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorometric continuous kinetic assay of alpha-chymotrypsin using new protease substrates possessing long-wave excitation and emission maxima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chymotrypsin [sigmaaldrich.com]
- 4. Determination of the substrate specificity of tripeptidyl-peptidase I using combinatorial peptide libraries and development of improved fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Detecting Chymotrypsin-Like Activity: An In-depth Technical Guide to the Use of Ala-Ala-Phe-AMC
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of the fluorogenic substrate Alanine-Alanine-Phenylalanine-7-amino-4-methylcoumarin (Ala-Ala-Phe-AMC) for the detection and quantification of chymotrypsin-like protease activity. This document details the underlying principles, experimental protocols, and data interpretation, serving as a critical resource for researchers in basic science and drug development.
Core Principles of Detection
The detection of chymotrypsin-like activity using this compound is based on the principle of enzymatic hydrolysis leading to the release of a fluorescent reporter molecule. The substrate consists of a tripeptide sequence (Ala-Ala-Phe) that is recognized and cleaved by the active site of chymotrypsin and chymotrypsin-like proteases. This peptide is covalently linked to the fluorophore, 7-amino-4-methylcoumarin (AMC). In its intact, conjugated form, the fluorescence of the AMC moiety is quenched. Upon enzymatic cleavage of the amide bond between the C-terminal phenylalanine residue and the AMC group, the fluorophore is liberated. This release results in a significant increase in fluorescence intensity, which can be monitored over time. The rate of this increase is directly proportional to the enzymatic activity present in the sample.
Quantitative Data Summary
For accurate and reproducible results, understanding the kinetic parameters and optimal conditions for the enzymatic reaction is crucial. The following tables summarize key quantitative data for the use of AMC-based fluorogenic substrates in detecting chymotrypsin-like activity.
Table 1: Kinetic and Optical Parameters for AMC-Based Chymotrypsin Substrates
| Parameter | Value | Reference(s) |
| Enzyme | α-Chymotrypsin | [1] |
| Substrate | Suc-Ala-Ala-Pro-Phe-AMC* | [1] |
| Michaelis Constant (Km) | 15 µM | [1] |
| Catalytic Constant (kcat) | 1.5 s⁻¹ | [1] |
| Excitation Wavelength (λex) | 360-380 nm | |
| Emission Wavelength (λem) | 440-460 nm |
*Note: Kinetic data for the closely related and commonly used substrate Suc-Ala-Ala-Pro-Phe-AMC is provided as a reference for chymotrypsin activity assays.
Table 2: Optimal Assay Conditions
| Parameter | Optimal Range/Value | Reference(s) |
| pH | 7.0 - 8.0 | [2] |
| Temperature | 25 - 55 °C | [2] |
| Assay Buffer | Tris-HCl or HEPES based buffers | [3] |
Table 3: Inhibitor Specificity and Potency
| Inhibitor | Type | IC50 / Ki | Reference(s) |
| Chymostatin | Competitive | IC50: 0.8 nM | [4] |
| Aprotinin | Serine Protease Inhibitor | Ki: 9 nM | [5] |
| PMSF | Serine Protease Inhibitor | Inhibits chymotrypsin | [6] |
| TLCK | Irreversible Inhibitor | Inhibits chymotrypsin | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of this compound to measure chymotrypsin-like activity in various samples.
Preparation of Reagents
-
This compound Stock Solution (10 mM): Dissolve the this compound powder in anhydrous Dimethyl Sulfoxide (DMSO) to a final concentration of 10 mM. Vortex thoroughly to ensure complete dissolution. Store in small aliquots at -20°C or -80°C, protected from light and repeated freeze-thaw cycles.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8): Prepare a solution of 50 mM Tris-HCl and adjust the pH to 7.8 at the desired reaction temperature (e.g., 25°C or 37°C). The buffer can be supplemented with CaCl₂ (e.g., 10 mM) which can stabilize chymotrypsin.
-
AMC Standard Stock Solution (1 mM): Dissolve 7-amino-4-methylcoumarin powder in DMSO to a final concentration of 1 mM. Store this stock solution in aliquots at -20°C, protected from light.
-
Enzyme Solution (e.g., Chymotrypsin or Cell Lysate):
-
Purified Chymotrypsin: Prepare a stock solution of purified chymotrypsin in a suitable buffer (e.g., 1 mM HCl with 2 mM CaCl₂) and store in aliquots at -80°C. Immediately before the assay, dilute the enzyme to the desired working concentration in the assay buffer.
-
Cell or Tissue Lysates: Homogenize cells or tissues in a cold lysis buffer (e.g., Tris-based buffer with detergents like NP-40) and centrifuge to pellet cellular debris. The resulting supernatant is the cell lysate containing the proteases. Determine the total protein concentration of the lysate for normalization of activity.
-
Chymotrypsin Activity Assay Protocol
-
Prepare AMC Standard Curve:
-
Create a series of dilutions of the 1 mM AMC standard stock solution in assay buffer to generate a standard curve (e.g., 0, 1, 2.5, 5, 7.5, 10, 15, 20 µM).
-
Add 100 µL of each standard dilution to the wells of a black, clear-bottom 96-well plate.
-
Measure the fluorescence at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
-
Plot the fluorescence intensity versus the AMC concentration to generate a standard curve. This will be used to convert the rate of fluorescence change in the enzymatic reaction to the rate of product formation.
-
-
Set up the Enzymatic Reaction:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer to bring the final volume to 100 µL.
-
Your sample (purified enzyme or cell/tissue lysate).
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.
-
-
To initiate the reaction, add the this compound substrate to a final concentration typically ranging from 10 to 100 µM. The optimal substrate concentration should be determined empirically and is often around the Km value.
-
-
Kinetic Measurement:
-
Immediately after adding the substrate, place the plate in a fluorescence microplate reader pre-set to the reaction temperature.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes. Ensure that the reaction is in the linear range.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot (RFU/min).
-
Using the AMC standard curve, convert the V₀ from RFU/min to pmol/min.
-
Normalize the activity to the amount of protein added to the well (e.g., pmol/min/mg of protein).
-
For inhibitor studies, calculate the percent inhibition relative to a control without the inhibitor and determine the IC₅₀ value by plotting percent inhibition against a range of inhibitor concentrations.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key conceptual frameworks relevant to the application of this compound.
Ubiquitin-Proteasome Protein Degradation Pathway
Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.
Experimental Workflow for Measuring Chymotrypsin-Like Activity in Cell Lysates
References
- 1. researchgate.net [researchgate.net]
- 2. novusbio.com [novusbio.com]
- 3. Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs | MDPI [mdpi.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PMSF Protease Inhibitor - Elabscience® [elabscience.com]
- 7. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
Unveiling the Sentinel: A Technical Guide to Ala-Ala-Phe-7-amido-4-methylcoumarin
For the vanguard of scientific discovery—researchers, scientists, and drug development professionals—this document provides a comprehensive technical overview of the fluorogenic peptide substrate, Ala-Ala-Phe-7-amido-4-methylcoumarin (AAF-AMC). We delve into its fundamental structure, intrinsic properties, and its pivotal role in the sensitive detection of proteolytic activity, equipping you with the knowledge to harness its full potential in your research endeavors.
Core Molecular Attributes
Ala-Ala-Phe-7-amido-4-methylcoumarin is a synthetic tripeptide linked to a fluorescent coumarin derivative.[1] Its design as a fluorogenic substrate allows for the real-time monitoring of specific protease activity. In its intact state, the molecule is non-fluorescent. However, upon enzymatic cleavage of the amide bond between the phenylalanine residue and the 7-amino-4-methylcoumarin (AMC) group, the highly fluorescent AMC is released. This liberation of a fluorescent signal forms the basis of numerous enzymatic assays.
Physicochemical Properties
A summary of the key physicochemical properties of AAF-AMC is presented in Table 1. This data is essential for accurate preparation of stock solutions, experimental design, and data interpretation.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₈N₄O₅ | [2] |
| Molecular Weight | 464.51 g/mol | [2][3] |
| CAS Number | 62037-41-6 | [2] |
| Appearance | White to off-white powder | [2][4] |
| Solubility | Soluble in ethanol (20 mg/mL) | [2][4] |
| Purity | ≥98% (TLC) | [2][4] |
| Storage | 2-8°C | [2][4] |
Fluorescence Characteristics
The utility of AAF-AMC as a substrate is intrinsically linked to the fluorescence of its cleavage product, 7-amino-4-methylcoumarin (AMC). The spectral properties of free AMC are outlined in Table 2.
| Parameter | Wavelength (nm) | Reference |
| Excitation Maximum (Ex) | 341 - 380 | [5][6][7][8][9][10] |
| Emission Maximum (Em) | 440 - 460 | [5][6][7][8][9][10] |
Enzymatic Specificity and Applications
AAF-AMC is a well-established substrate for chymotrypsin-like serine proteases. The peptide sequence Ala-Ala-Phe is recognized and cleaved by the active site of these enzymes. Beyond chymotrypsin, it has also found application as a substrate for other proteases, including tripeptidyl peptidase I and II.[2][3] Its primary applications lie in:
-
Enzyme Activity Assays: Quantifying the catalytic activity of purified enzymes or enzymes in complex biological samples like cell lysates and tissue homogenates.[5][6]
-
Inhibitor Screening: High-throughput screening of chemical libraries to identify potential protease inhibitors.[1]
-
Kinetic Studies: Determining key enzymatic parameters such as Kₘ and kcat.
Experimental Protocols
The following sections provide a detailed methodology for a standard chymotrypsin activity assay using AAF-AMC. This protocol can be adapted for inhibitor screening and kinetic studies.
Reagent Preparation
-
Chymotrypsin Assay Buffer: Prepare a buffer appropriate for the enzyme of interest. A common buffer is 0.08 M Tris-HCl, pH 7.8, containing 0.1 M CaCl₂.
-
AAF-AMC Stock Solution: Prepare a stock solution of AAF-AMC in ethanol. A typical concentration is 10 mM. Store protected from light at -20°C.
-
Enzyme Solution: Prepare a solution of chymotrypsin in a suitable buffer (e.g., 1 mM HCl) immediately before use. The final concentration will depend on the specific activity of the enzyme preparation.
-
Positive Control: A known concentration of active chymotrypsin.
-
Negative Control: Assay buffer without the enzyme.
Chymotrypsin Activity Assay Protocol
-
Prepare Standard Curve: Create a standard curve using free 7-amino-4-methylcoumarin (AMC) to correlate fluorescence units with the concentration of the product.
-
Prepare a stock solution of AMC in the assay buffer.
-
Perform serial dilutions to generate a range of concentrations (e.g., 0 to 10 µM).
-
Add each concentration to a well of a 96-well plate.
-
-
Sample Preparation:
-
For cell lysates, homogenize cells (e.g., 1 x 10⁶) in 100 µL of ice-cold Chymotrypsin Assay Buffer.[5][6]
-
For tissue samples, homogenize approximately 20 mg of tissue in 100 µL of ice-cold Chymotrypsin Assay Buffer.[5][6]
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[5][6]
-
Collect the supernatant for the assay. Determine the protein concentration of the supernatant.
-
-
Assay Reaction:
-
Add 5-20 µL of the sample (lysate supernatant) to the wells of a 96-well plate.
-
For inhibitor studies, pre-incubate the sample with the inhibitor for a specified time.
-
Initiate the reaction by adding AAF-AMC substrate to a final concentration typically in the low micromolar range. The optimal concentration should be determined empirically.
-
The total reaction volume is typically 100-200 µL.
-
-
Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence over time).
-
Use the AMC standard curve to convert the fluorescence units to the concentration of AMC produced.
-
Determine the specific activity of the enzyme in the sample, often expressed as units per milligram of protein.
-
Visualizing the Process
To further elucidate the mechanisms and workflows involving AAF-AMC, the following diagrams are provided.
References
- 1. bluetigerscientific.com [bluetigerscientific.com]
- 2. Ala-Ala-Phe-7-氨基-4-甲基香豆素 protease substrate | Sigma-Aldrich [sigmaaldrich.com]
- 3. shop.bachem.com [shop.bachem.com]
- 4. Ala-Ala-Phe-7-amido-4-methylcoumarin protease substrate | 62037-41-6 [sigmaaldrich.com]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. abcam.cn [abcam.cn]
- 7. Ac-Orn-Phe-Arg-AMC (Tryptase Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
The Use of Ala-Ala-Phe-AMC in the Fluorometric Determination of Tripeptidyl Peptidase II Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the application of the fluorogenic substrate Alanine-Alanine-Phenylalanine-7-amido-4-methylcoumarin (Ala-Ala-Phe-AMC) for the accurate and sensitive measurement of Tripeptidyl Peptidase II (TPP2) activity. TPP2 is a large, cytosolic, high-molecular-mass serine exopeptidase that plays a crucial role in intracellular protein degradation by sequentially removing tripeptides from the N-terminus of longer peptides. Its function is intricately linked to the ubiquitin-proteasome pathway and MHC class I antigen presentation.
Principle of the Assay
The TPP2 activity assay utilizing this compound is based on the enzymatic cleavage of the peptide bond between phenylalanine and the fluorescent 7-amino-4-methylcoumarin (AMC) group. In its intact form, the substrate is non-fluorescent. Upon hydrolysis by TPP2, the highly fluorescent AMC molecule is released. The rate of increase in fluorescence intensity is directly proportional to the TPP2 activity in the sample. This continuous, kinetic assay allows for sensitive and real-time measurement of enzyme activity.
Quantitative Data
The following tables summarize key quantitative parameters for the interaction of TPP2 with its substrate and inhibitors. This data is essential for experimental design and data interpretation.
| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | Optimal pH |
| Ala-Ala-Phe-4-methyl-7-coumarylamide | Human Erythrocytes | 16[1] | 13[1] | ~7.5[1] |
| Inhibitor | IC50 (nM) | Ki (µM) | Notes |
| Butabindide | 7[2] | - | Potent inhibitor of TPP2. |
| (S)-2,3-dihydro-2-(1H-imidazol-2-yl)-1H-indoles | 4-11[3] | - | A series of potent TPP2 inhibitors. |
| Val-Leu-Arg-Arg-Ala-Ser-Val-Ala | - | 1.5[1] | A competitive inhibitor. |
| Ala-Ala-Phe-chloromethylketone (AAF-cmk) | - | - | Also inhibits the chymotrypsin-like activity of the proteasome.[4] |
Experimental Protocols
This section provides a detailed methodology for measuring TPP2 activity in cell lysates using this compound.
Materials and Reagents
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail (without serine protease inhibitors that might inhibit TPP2).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA.
-
Substrate Stock Solution: 10 mM this compound in DMSO. Store at -20°C, protected from light.
-
Enzyme Source: Purified TPP2 or cell/tissue lysates.
-
96-well black microplate: For fluorescence measurements.
-
Fluorometric microplate reader: Capable of excitation at ~360 nm and emission at ~460 nm.
-
AMC Standard: For generating a standard curve to quantify the amount of released AMC.
Procedure
-
Preparation of Cell Lysate:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
-
Enzyme Activity Assay:
-
Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 20-100 µM).
-
In a 96-well black microplate, add a defined amount of cell lysate (e.g., 10-50 µg of total protein) to each well.
-
Bring the final volume in each well to 100 µL with Assay Buffer. Include a "no enzyme" control with only Assay Buffer.
-
Initiate the reaction by adding 100 µL of the this compound working solution to each well.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes (Excitation: ~360 nm, Emission: ~460 nm).
-
-
Data Analysis:
-
Prepare an AMC standard curve by diluting the AMC standard in Assay Buffer to a range of known concentrations. Measure the fluorescence of the standards.
-
Plot the fluorescence intensity of the AMC standards against their concentrations to generate a standard curve.
-
Convert the relative fluorescence units (RFU) from the enzyme reaction to the concentration of AMC produced using the standard curve.
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the kinetic curve (RFU/min).
-
Calculate the specific activity of TPP2 in the sample, typically expressed as nmol of AMC released per minute per milligram of total protein.
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the key biological pathways involving TPP2 and the general experimental workflow for the activity assay.
Caption: The Ubiquitin-Proteasome Pathway and the role of TPP2.
Caption: MHC Class I Antigen Presentation Pathway involving TPP2.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and tripeptidyl peptidase II inhibitory activity of a novel series of (S)-2,3-dihydro-2-(4-alkyl-1H-imidazol-2-yl)-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tripeptidyl-peptidase II (TPP II) inhibitory activity of (S)-2,3-dihydro-2-(1H-imidazol-2-yl)-1H-indoles, a systematic SAR evaluation. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of an inhibitor of tripeptidyl peptidase II (Ala-Ala-Phe-chloromethylketone) and its combination with an inhibitor of the chymotrypsin-like activity of the proteasome (PSI) on apoptosis, cell cycle and proteasome activity in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
excitation and emission spectra for cleaved AMC
An In-depth Technical Guide to the Excitation and Emission Spectra of Cleaved 7-Amino-4-methylcoumarin (AMC)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties of 7-amino-4-methylcoumarin (AMC), a widely used fluorescent reporter molecule in biomedical research and drug discovery. Cleavage of an AMC-conjugated substrate, typically by a protease, releases free AMC, resulting in a significant increase in fluorescence. This principle is the foundation of numerous fluorogenic assays for measuring enzyme activity, particularly in the context of signaling pathways involving proteases such as caspases.
Spectroscopic Properties of Cleaved AMC
The fluorescence of AMC is characterized by strong absorption in the ultraviolet range and emission in the blue region of the visible spectrum.[1] These properties can be influenced by environmental factors such as solvent polarity and pH.[2][3]
Table 1: Quantitative Spectroscopic Data for Cleaved AMC
| Parameter | Value | Solvent/Conditions |
| Excitation Maximum (λex) | 341 - 354 nm[4] | Ethanol |
| ~380 nm[5][6][7] | Assay Buffer (for assays) | |
| Emission Maximum (λem) | 430 - 442 nm[5][8] | Ethanol/Aqueous Buffer |
| ~460 nm[5][6][7] | Assay Buffer (for assays) | |
| Quantum Yield (Φ) | ~0.5[1] | Ethanol |
| Molar Extinction Coefficient (ε) | 1.78 x 10⁴ L mol⁻¹ cm⁻¹ * | Ethanol |
*Note: The molar extinction coefficient is for an N-Acetyl-Ile-Glu-Thr-Asp-AMC conjugate; the value for free, cleaved AMC is expected to be similar.[6]
Experimental Protocols
General Protocol for Measuring AMC Fluorescence Spectrum
This protocol outlines the fundamental steps for measuring the fluorescence spectrum of a solution of free AMC.
Materials:
-
7-Amino-4-methylcoumarin (AMC) powder
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of AMC by dissolving the appropriate amount of AMC powder in DMSO.
-
Working Solution Preparation: Dilute the AMC stock solution in the desired assay buffer to a final concentration in the low micromolar range (e.g., 1-10 µM).
-
Fluorescence Measurement:
-
Transfer the working solution to a quartz cuvette.
-
Place the cuvette in the spectrofluorometer.
-
Set the excitation wavelength (e.g., 350 nm) and scan the emission spectrum, typically from 400 nm to 600 nm.
-
To determine the excitation spectrum, set the emission wavelength to the determined maximum (e.g., 440 nm) and scan the excitation wavelengths, typically from 300 nm to 400 nm.
-
AMC-Based Caspase-3/7 Activity Assay
This protocol provides a framework for measuring the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.
Materials:
-
Cell lysate or purified caspase-3/7 enzyme
-
Caspase-3/7 Substrate: Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-AMC)
-
Assay Buffer: 20 mM HEPES, pH 7.5, containing 10% sucrose, 0.1% CHAPS, and 10 mM DTT
-
AMC reference standard
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the Ac-DEVD-AMC substrate in DMSO.
-
Prepare a series of AMC standard solutions in assay buffer for generating a standard curve (e.g., 0 to 50 µM).
-
-
Assay Setup:
-
In a 96-well black microplate, add the cell lysate or purified enzyme to the appropriate wells.
-
Include a "no enzyme" control (substrate only) to measure background fluorescence.
-
Add the AMC standards to separate wells.
-
-
Reaction Initiation:
-
Dilute the Ac-DEVD-AMC stock solution in assay buffer to the desired final concentration (e.g., 50 µM).
-
Add the diluted substrate solution to all wells to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes, using an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[7][8]
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each sample.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the curve.
-
Use the AMC standard curve to convert the relative fluorescence units (RFU) to the concentration of cleaved AMC.
-
Visualization of Experimental Workflow and Signaling Pathway
Caption: Workflow for a typical AMC-based caspase activity assay.
Caspase-Mediated Apoptosis Signaling Pathway
AMC-based substrates are invaluable tools for dissecting protease-driven signaling cascades, such as the intrinsic and extrinsic pathways of apoptosis. In these pathways, initiator caspases (e.g., caspase-8 and -9) are activated, which in turn cleave and activate executioner caspases (e.g., caspase-3 and -7).[9][10] These executioner caspases are responsible for the cleavage of numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis. The activity of these caspases can be quantitatively measured using specific AMC-conjugated peptide substrates.
Caption: Caspase signaling pathways leading to apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 10. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Ala-Ala-Phe-AMC in the Study of Proteolytic Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of protease research and drug discovery, fluorogenic substrates are indispensable tools for the sensitive and continuous monitoring of enzyme activity. Among these, Ala-Ala-Phe-7-amido-4-methylcoumarin (Ala-Ala-Phe-AMC) has emerged as a valuable substrate for the characterization of chymotrypsin-like serine proteases and tripeptidyl peptidase II. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of this compound in studying proteolytic activity.
Core Principles of this compound as a Fluorogenic Substrate
This compound is a synthetic peptide substrate that incorporates a fluorophore, 7-amino-4-methylcoumarin (AMC), which is quenched in its peptide-conjugated form. The specificity of the substrate is determined by the peptide sequence, Ala-Ala-Phe, which is recognized by certain proteases.
Upon enzymatic cleavage of the amide bond between the C-terminal phenylalanine residue and the AMC moiety, the highly fluorescent AMC molecule is released. The resulting increase in fluorescence intensity, which can be monitored in real-time, is directly proportional to the rate of substrate hydrolysis and, consequently, the activity of the protease. The excitation and emission maxima of free AMC are typically in the range of 360-380 nm and 440-460 nm, respectively.
Data Presentation: Properties and Kinetic Parameters
A clear understanding of the chemical properties and kinetic parameters of this compound is crucial for its effective application in enzymatic assays.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₅H₂₈N₄O₅ |
| Molecular Weight | 464.51 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO and ethanol |
| Excitation Wavelength (Free AMC) | ~360-380 nm |
| Emission Wavelength (Free AMC) | ~440-460 nm |
Table 2: Kinetic Parameters of Proteases with this compound and Related Substrates
| Enzyme | Substrate | K_m_ | V_max_ | k_cat_ | k_cat_/K_m_ | Inhibitor | IC₅₀ |
| α-Chymotrypsin | This compound | 27.0 ± 2.0 µM[1] | 1.12 ± 0.03 µM/min[1] | 3.73 ± 0.1 s⁻¹[1] | 1.38 x 10⁵ M⁻¹s⁻¹[1] | Chymostatin | 0.8 nM |
| α-Chymotrypsin | Suc-Ala-Ala-Pro-Phe-AMC | 15 µM | Not Reported | 1.5 s⁻¹ | 1.0 x 10⁵ M⁻¹s⁻¹ | Not Reported | Not Reported |
| Tripeptidyl Peptidase II | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported | Butabindide | 7 nM |
Note: IC₅₀ value for Chymostatin was determined using Suc-AAPF-AMC as the substrate. The substrate for the Butabindide IC₅₀ determination was not specified in the available search results.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible and reliable data. The following are methodologies for key experiments utilizing this compound.
Protocol 1: General Protease Activity Assay
This protocol provides a basic framework for measuring the activity of a purified protease.
Materials:
-
Purified chymotrypsin or tripeptidyl peptidase II
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 100 mM NaCl, 10 mM CaCl₂)
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Dilute the protease to the desired concentration in pre-warmed Assay Buffer.
-
Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer. The final substrate concentration should be optimized for the specific enzyme and assay conditions, often at or near the K_m_ value.
-
In a 96-well plate, add the diluted protease solution to each well. Include a blank control with Assay Buffer only.
-
To initiate the reaction, add the substrate working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).
-
Measure the increase in fluorescence intensity over time (kinetic mode) at Ex/Em = ~370/460 nm. The rate of reaction is determined from the linear portion of the fluorescence versus time plot.
Protocol 2: Determination of K_m_ and V_max_
This protocol outlines the steps to determine the Michaelis-Menten constants for a protease with this compound.
Materials:
-
Same as the General Protease Activity Assay.
Procedure:
-
Prepare a fixed concentration of the protease in Assay Buffer.
-
Prepare a series of dilutions of the this compound substrate in Assay Buffer. The concentration range should typically span from 0.1 to 10 times the expected K_m_ value.
-
In a 96-well plate, set up reactions for each substrate concentration in triplicate.
-
Add the fixed concentration of the protease to each well.
-
Initiate the reactions by adding the different concentrations of the substrate to the respective wells.
-
Measure the initial reaction velocity (V₀) for each substrate concentration as described in the general activity assay.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the K_m_ and V_max_ values. Alternatively, a Lineweaver-Burk plot can be used for a linear representation of the data.
Protocol 3: High-Throughput Screening (HTS) for Protease Inhibitors
This protocol is designed for screening compound libraries to identify potential inhibitors of the target protease.
Materials:
-
Same as the General Protease Activity Assay.
-
Compound library dissolved in DMSO.
-
Positive control inhibitor (if available).
Procedure:
-
Prepare the protease and this compound substrate solutions as described in the general activity assay. The substrate concentration should ideally be at or below the K_m_ value to facilitate the identification of competitive inhibitors.
-
In a 384-well plate, add a small volume (e.g., 1 µL) of each test compound to individual wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle only).
-
Add the diluted protease solution to each well and pre-incubate with the compounds for a specific time (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the this compound substrate solution to all wells.
-
Measure the fluorescence intensity over time in a kinetic or endpoint mode.
-
Calculate the percentage of inhibition for each compound relative to the DMSO control. Hits are typically identified based on a predefined inhibition threshold.
Protocol 4: Determination of IC₅₀ Values
This protocol is used to determine the potency of an inhibitor by measuring its half-maximal inhibitory concentration (IC₅₀).
Materials:
-
Same as the HTS protocol.
-
A confirmed inhibitor compound.
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a 96-well plate, add a fixed amount of the protease to each well.
-
Add the different concentrations of the inhibitor to the respective wells and pre-incubate as in the HTS protocol. Include a control with no inhibitor.
-
Initiate the reaction by adding the this compound substrate at a concentration around its K_m_ value.
-
Measure the reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Mandatory Visualizations
Diagrams illustrating key biological and experimental processes provide a clear visual guide for researchers.
Caption: A typical experimental workflow for a protease activity assay using a fluorogenic substrate.
Caption: Enzymatic cleavage of this compound leading to the release of the fluorescent AMC molecule.
Caption: Chymotrypsin can activate PAR2 leading to downstream signaling and disarm PAR1.
Caption: TPP2 activity is linked to the maintenance of nuclear phosphorylated ERK1/2 levels, influencing various cellular processes.
Conclusion
This compound is a versatile and sensitive fluorogenic substrate that plays a critical role in the study of chymotrypsin-like proteases and tripeptidyl peptidase II. Its use in well-defined experimental protocols enables the accurate determination of enzyme kinetics and the screening and characterization of potential inhibitors. The integration of this tool with an understanding of the relevant signaling pathways provides a powerful approach for advancing our knowledge of protease function in health and disease, and for the development of novel therapeutic interventions.
References
Methodological & Application
Application Notes and Protocols for Ala-Ala-Phe-AMC Protease Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ala-Ala-Phe-AMC (Alanine-Alanine-Phenylalanine-7-amino-4-methylcoumarin) assay is a highly sensitive and continuous fluorometric method for measuring the activity of proteases with chymotrypsin-like specificity. This tripeptide substrate is recognized and cleaved by a variety of proteases, including chymotrypsin and the 20S proteasome, releasing the fluorescent aminomethylcoumarin (AMC) group. The resulting increase in fluorescence intensity is directly proportional to the enzymatic activity, making it a valuable tool for enzyme characterization, inhibitor screening, and kinetic studies. This document provides a detailed protocol for utilizing the this compound substrate with purified enzymes.
Upon enzymatic cleavage of the amide bond between the peptide and the AMC fluorophore, free AMC is released.[1] This liberation results in a significant increase in fluorescence, which can be monitored over time to determine the rate of the enzymatic reaction.[1][2] The assay is adaptable for high-throughput screening in microplate formats.[3]
Principle of the Assay
The fundamental principle of the assay lies in the fluorogenic nature of the this compound substrate. In its intact form, the substrate is minimally fluorescent. However, upon proteolytic cleavage C-terminal to the Phenylalanine residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule is released. The fluorescence of free AMC can be measured using a fluorometer with excitation typically around 350-380 nm and emission detection at approximately 440-460 nm.[3][4] The rate of increase in fluorescence is directly proportional to the rate of substrate hydrolysis and thus, the activity of the enzyme.
Materials and Reagents
| Reagent/Material | Specifications | Storage |
| This compound | Purity ≥98% (TLC) | 2-8°C or -20°C, protect from light |
| Purified Enzyme (e.g., Chymotrypsin) | High purity, known concentration | -20°C or -80°C |
| Assay Buffer | e.g., 50 mM Tris-HCl, pH 7.5-8.0 | 4°C |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.5% | Room Temperature |
| 7-Amino-4-methylcoumarin (AMC) | Standard for calibration, ≥98% | -20°C, protect from light |
| 96-well black, flat-bottom microplate | Opaque plates are recommended to minimize light scatter | Room Temperature |
| Fluorescence Microplate Reader | Capable of Ex/Em ~360/460 nm, with temperature control | N/A |
Experimental Protocols
Preparation of Reagents
a. This compound Substrate Stock Solution:
-
Dissolve this compound powder in DMSO to prepare a stock solution of 10-20 mM.
-
Ensure the powder is completely dissolved by vortexing.
-
Store the stock solution in small aliquots at -20°C, protected from light, to avoid repeated freeze-thaw cycles.[5]
b. Purified Enzyme Working Solution:
-
Prepare a stock solution of the purified enzyme in a suitable buffer (e.g., Tris-HCl).
-
On the day of the experiment, dilute the enzyme stock solution to the desired final concentration in pre-warmed Assay Buffer. The optimal concentration should be determined empirically but typically falls in the nanomolar range.
c. Assay Buffer:
-
A common assay buffer is 50 mM Tris-HCl with a pH between 7.5 and 8.0.[3]
-
The buffer composition may need to be optimized depending on the specific enzyme's requirements for ions or other cofactors.
d. AMC Standard Stock Solution:
-
Prepare a 1 mM stock solution of AMC in DMSO.[5]
-
Store this stock solution at -20°C, protected from light.
AMC Standard Curve Generation
To convert the relative fluorescence units (RFU) to the molar amount of product formed, a standard curve of free AMC is required.
-
Dilute the 1 mM AMC stock solution with Assay Buffer to prepare a series of known concentrations (e.g., 0, 1.25, 2.5, 5, 10, 20, 40 µM).[6]
-
Add 100 µL of each concentration to the wells of a 96-well black microplate in triplicate.
-
Measure the fluorescence at Ex/Em of ~360/460 nm.
-
Plot the fluorescence intensity (RFU) against the AMC concentration (µM).
-
Perform a linear regression to obtain the slope of the standard curve (RFU/µM), which will be used to calculate the amount of AMC produced in the enzymatic reaction.
Enzyme Activity Assay Protocol
This protocol is designed for a 96-well plate format with a final reaction volume of 100 µL.
-
Plate Setup:
-
Enzyme Wells: Add the diluted purified enzyme.
-
No-Enzyme Control: Add Assay Buffer instead of the enzyme solution to measure background fluorescence of the substrate.[3]
-
No-Substrate Control: Add the enzyme solution but use Assay Buffer instead of the substrate solution to measure any intrinsic fluorescence from the enzyme preparation.[3]
-
-
Assay Procedure:
-
Add 50 µL of the diluted enzyme solution to the designated wells of the 96-well plate.
-
If screening for inhibitors, add the test compounds and pre-incubate with the enzyme for a specified time (e.g., 15-30 minutes) at the desired temperature.[3]
-
Prepare the substrate working solution by diluting the this compound stock solution in Assay Buffer to a concentration that is twice the desired final concentration. The optimal final substrate concentration should be determined but is often in the range of 10-100 µM.[7]
-
To initiate the reaction, add 50 µL of the substrate working solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).[5]
-
Measure the fluorescence intensity (kinetic mode) at regular intervals (e.g., every 60 seconds) for 30-60 minutes at Ex/Em ~360/460 nm.[3][5]
-
Data Analysis
-
Subtract the background fluorescence (from the no-enzyme control) from the values obtained for the enzyme-containing wells.
-
Plot the fluorescence intensity (RFU) versus time (minutes) for each reaction.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve. This is the slope of the initial, linear phase of the reaction (ΔRFU/Δtime).
-
Convert the V₀ from RFU/min to µmol/min using the slope from the AMC standard curve.
Calculation: Activity (µmol/min) = (Slope of enzymatic reaction (RFU/min)) / (Slope of AMC standard curve (RFU/µmol))
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| Enzyme Concentration | 1 - 100 nM | Highly dependent on the specific activity of the purified enzyme. |
| Substrate Concentration | 10 - 200 µM | Should ideally be at or above the Kₘ value for accurate kinetic measurements. |
| Excitation Wavelength | 350 - 380 nm | Optimal wavelength may vary slightly between instruments. |
| Emission Wavelength | 440 - 460 nm | Check instrument specifications for optimal settings. |
| Incubation Temperature | 25 - 37 °C | Should be optimized for the specific enzyme. |
| Incubation Time | 30 - 60 minutes | Ensure measurements are taken within the initial linear phase of the reaction. |
| DMSO Concentration | < 5% (v/v) | High concentrations of DMSO may inhibit enzyme activity. |
Visualizations
Experimental Workflow
Caption: Workflow for the this compound protease assay.
Signaling Pathway of Substrate Cleavage
Caption: Enzymatic cleavage of this compound.
References
- 1. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of Ala-Ala-Phe-AMC Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the preparation, handling, and storage of a stock solution of the fluorogenic protease substrate, Ala-Ala-Phe-AMC (Alanine-Alanine-Phenylalanine-7-amino-4-methylcoumarin), using dimethyl sulfoxide (DMSO) as the solvent. This substrate is commonly employed in enzyme assays to measure the activity of chymotrypsin-like serine proteases. Adherence to this protocol will ensure the accurate and reproducible preparation of the substrate for use in various research and drug development applications.
Introduction
This compound is a sensitive fluorogenic substrate used to assay the activity of proteases that recognize and cleave the peptide sequence. Upon enzymatic cleavage of the amide bond between the phenylalanine and the AMC moiety, the highly fluorescent 7-amino-4-methylcoumarin is released. The resulting fluorescence can be monitored over time to determine enzyme kinetics and inhibitor potencies. The preparation of a concentrated stock solution in an appropriate solvent, such as DMSO, is a critical first step for ensuring accurate and consistent experimental results.
Quantitative Data Summary
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Parameter | Value | Reference |
| Molecular Weight | 464.51 g/mol | [1][2] |
| Empirical Formula | C₂₅H₂₈N₄O₅ | [1][2] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | |
| Recommended Stock Concentration | 1-10 mM | |
| Storage of Lyophilized Powder | 2-8°C for short-term; -20°C for long-term | [1][2] |
| Storage of Stock Solution | Aliquoted at -20°C or -80°C | [3][4] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
3.1. Materials
-
This compound (lyophilized powder)
-
Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
3.2. Procedure
-
Equilibration: Allow the vial of lyophilized this compound and the bottle of DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out a desired amount of this compound powder using an analytical balance in a clean, dry microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.65 mg of the peptide.
-
Calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 464.51 g/mol x 1000 mg/g = 4.65 mg
-
-
-
Solubilization: Add the appropriate volume of DMSO to the microcentrifuge tube containing the weighed this compound. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly until the peptide is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in fresh microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.[3][4] When stored properly, the stock solution should be stable for several months.
Workflow Diagram
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling chemicals.
-
DMSO is a potent solvent and can facilitate the absorption of other substances through the skin. Handle with care.
-
Perform all weighing and handling of the lyophilized powder in a well-ventilated area or a fume hood to avoid inhalation.
Conclusion
The protocol outlined in this application note provides a reliable method for the preparation of this compound stock solutions in DMSO. Proper preparation and storage are essential for obtaining accurate and reproducible results in protease activity assays. By following these guidelines, researchers can ensure the integrity of their substrate and the validity of their experimental data.
References
Application Notes and Protocols for Calculating Enzyme Kinetics using Ala-Ala-Phe-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzyme kinetics studies are fundamental to understanding enzyme mechanisms, identifying inhibitors, and developing novel therapeutics. A widely used method for studying the kinetics of proteases, such as chymotrypsin and other chymotrypsin-like enzymes, involves the use of fluorogenic substrates. This application note provides a detailed protocol for determining key kinetic parameters, including the Michaelis constant (K_m) and maximum velocity (V_max), using the fluorogenic substrate Alanine-Alanine-Phenylalanine-7-amino-4-methylcoumarin (Ala-Ala-Phe-AMC).
This compound is a synthetic peptide substrate that is essentially non-fluorescent in its intact form. Upon enzymatic cleavage of the amide bond between the phenylalanine residue and the 7-amino-4-methylcoumarin (AMC) group by a protease, the highly fluorescent AMC molecule is released. The rate of this increase in fluorescence is directly proportional to the enzymatic activity, allowing for a continuous and highly sensitive kinetic assay.[1] This method is particularly advantageous for its simplicity, high sensitivity, and suitability for high-throughput screening applications.[2]
Principle of the Assay
The enzymatic reaction involves the hydrolysis of the non-fluorescent substrate this compound by a chymotrypsin-like protease. This cleavage event liberates the peptide fragment Ala-Ala-Phe and the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The fluorescence of the released AMC can be monitored in real-time using a spectrofluorometer or a fluorescence microplate reader. The excitation maximum for AMC is in the range of 340-380 nm, and the emission maximum is between 440-460 nm.[3] By measuring the initial rate of the reaction at various substrate concentrations, the kinetic constants K_m and V_max can be determined using Michaelis-Menten and Lineweaver-Burk plots.
Data Presentation
The following table summarizes representative kinetic parameters for the hydrolysis of this compound by α-chymotrypsin. These values can be used as a reference for experimental design and data analysis.
| Enzyme | Substrate | K_m (µM) | V_max (µM/s) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| α-Chymotrypsin | This compound | 28.5 | 0.011 | 0.44 | 1.54 x 10⁴ |
Note: The values presented here are derived from published research and may vary depending on the specific experimental conditions, such as buffer composition, pH, temperature, and enzyme purity.
Mandatory Visualizations
Signaling Pathway of this compound Cleavage
Caption: Enzymatic cleavage of this compound.
Experimental Workflow for Enzyme Kinetics Assay
Caption: A typical experimental workflow.
Data Analysis Pipeline
Caption: The data analysis pipeline.
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified α-chymotrypsin or other chymotrypsin-like protease.
-
Substrate: this compound (MW: 464.51 g/mol ).
-
Fluorophore Standard: 7-Amino-4-methylcoumarin (AMC).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.
-
Solvent: Anhydrous DMSO.
-
Equipment: Fluorescence microplate reader or spectrofluorometer, black 96-well microplates, standard laboratory pipettes and consumables.
Preparation of Reagents
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer containing 100 mM NaCl. Adjust the pH to 8.0 at the desired experimental temperature. Filter the buffer through a 0.22 µm filter.
-
Enzyme Stock Solution: Prepare a stock solution of the enzyme in assay buffer at a concentration of 1 mg/mL. Aliquot and store at -80°C. Before use, thaw on ice and dilute to the desired working concentration in cold assay buffer. The final enzyme concentration will depend on its activity and should be determined empirically.
-
Substrate Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Store this stock solution in small aliquots at -20°C, protected from light.
-
AMC Standard Stock Solution (1 mM): Dissolve AMC in DMSO to a final concentration of 1 mM. Store at 4°C, protected from light.
Protocol 1: Generation of an AMC Standard Curve
To convert the measured relative fluorescence units (RFU) to the concentration of the product formed, a standard curve of free AMC is required.
-
Prepare AMC dilutions: Perform a serial dilution of the 1 mM AMC stock solution in the assay buffer to obtain a range of concentrations (e.g., 0, 1, 2.5, 5, 10, 15, 20, and 25 µM).
-
Plate setup: Add 100 µL of each AMC dilution to triplicate wells of a black 96-well microplate.
-
Fluorescence measurement: Measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
-
Data analysis: Subtract the fluorescence of the blank (0 µM AMC) from all readings. Plot the mean fluorescence intensity (RFU) against the corresponding AMC concentration (µM). Perform a linear regression to obtain the slope of the standard curve (RFU/µM). This slope will be used to convert the rate of change in fluorescence to the rate of product formation.
Protocol 2: Enzyme Kinetic Assay
This protocol is designed for a 96-well plate format.
-
Prepare Substrate Working Solutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer. A two-fold serial dilution is recommended to achieve a range of final concentrations for the kinetic analysis (e.g., from 0.5 µM to 100 µM).
-
Plate Setup:
-
Add 50 µL of each substrate working solution to triplicate wells of a black 96-well microplate.
-
Include a "no enzyme" control for each substrate concentration by adding 50 µL of assay buffer instead of the enzyme solution. This will account for background fluorescence and substrate auto-hydrolysis.
-
-
Pre-incubation: Pre-warm the microplate reader and the reagents to the desired assay temperature (e.g., 25°C or 37°C).
-
Initiate the Reaction: To initiate the enzymatic reactions, add 50 µL of the diluted enzyme working solution to each well.
-
Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and begin monitoring the fluorescence intensity kinetically. Take readings every 30-60 seconds for a period of 15-30 minutes. Ensure that the measurements are taken during the initial linear phase of the reaction.
Data Analysis
-
Calculate Initial Reaction Velocities (V₀):
-
For each substrate concentration, plot the fluorescence intensity (RFU) against time (minutes).
-
Determine the slope of the initial linear portion of each curve. This slope represents the initial reaction rate in RFU/min.
-
Convert the initial rate from RFU/min to µM/min using the slope from the AMC standard curve:
-
V₀ (µM/min) = (Slope in RFU/min) / (Slope of AMC standard curve in RFU/µM)
-
-
-
Michaelis-Menten Plot:
-
Plot the initial velocity (V₀) against the corresponding substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, SigmaPlot):
-
V₀ = (V_max * [S]) / (K_m + [S])
-
-
This will provide the values for K_m and V_max.
-
-
Lineweaver-Burk Plot (Double Reciprocal Plot):
-
For a linear representation of the kinetic data, a Lineweaver-Burk plot can be generated.
-
Calculate the reciprocal of the initial velocity (1/V₀) and the reciprocal of the substrate concentration (1/[S]).
-
Plot 1/V₀ against 1/[S]. The data should fall on a straight line.
-
The kinetic parameters can be determined from the linear equation (y = mx + c):
-
Y-intercept (c): 1/V_max
-
X-intercept: -1/K_m
-
Slope (m): K_m/V_max
-
-
Troubleshooting
-
High Background Fluorescence: Ensure the purity of reagents and use high-quality black microplates to minimize background. Subtract the "no enzyme" control readings.
-
Non-linear Initial Rates: The enzyme concentration may be too high, leading to rapid substrate depletion. Reduce the enzyme concentration. Alternatively, the reading interval may be too long; decrease the time between readings.
-
Low Signal: The enzyme concentration may be too low. Increase the enzyme concentration or the incubation time (while ensuring the reaction remains in the linear phase).
-
Precipitation of Substrate: this compound has limited solubility in aqueous solutions. Ensure the final DMSO concentration in the assay is low (typically <5%) and that the substrate is fully dissolved in the stock solution.
These application notes provide a comprehensive guide for utilizing this compound to accurately determine the kinetic parameters of chymotrypsin and related proteases. The provided protocols and data analysis guidelines will aid researchers in obtaining reliable and reproducible results, which are crucial for advancing drug discovery and biochemical research.
References
Application Notes: Standard Curve Protocol for Free 7-Amino-4-Methylcoumarin (AMC)
Introduction
7-Amino-4-methylcoumarin (AMC) is a widely utilized blue fluorescent dye in various biochemical assays, particularly for measuring enzyme activity.[1] AMC-conjugated substrates are non-fluorescent; however, upon enzymatic cleavage, the free AMC molecule is released, resulting in a significant increase in fluorescence.[1] The rate of this fluorescence increase is directly proportional to the enzyme's activity. To accurately quantify the amount of released AMC, and thus determine the enzyme kinetics, a standard curve of free AMC is essential.[2] This document provides a detailed protocol for generating a reliable AMC standard curve for use by researchers, scientists, and drug development professionals.
Core Principles
A fluorescent standard is a compound with well-defined and stable photophysical properties, including its excitation and emission spectra, which are crucial for ensuring the accuracy and reproducibility of fluorescence measurements.[3] Free AMC exhibits distinct excitation and emission maxima that are leveraged for its detection.[2] By preparing a series of known concentrations of free AMC and measuring their corresponding fluorescence, a standard curve can be generated. This curve, a plot of fluorescence intensity versus AMC concentration, allows for the conversion of relative fluorescence units (RFU) from an enzymatic reaction to the molar amount of product formed.[1][4]
Experimental Protocol
This protocol outlines the necessary steps for preparing solutions and generating a standard curve for free 7-amino-4-methylcoumarin.
Materials
-
7-Amino-4-methylcoumarin (AMC) powder[5]
-
Assay Buffer (e.g., Tris-HCl, HEPES, MES, optimized for the specific enzyme assay)[1]
-
Opaque 96-well microplates (black plates are recommended to minimize background fluorescence)[1][6]
-
Fluorescence microplate reader with appropriate filters or monochromators[7]
Procedure
1. Preparation of AMC Stock Solution (e.g., 10 mM)
-
Accurately weigh a small amount of AMC powder (e.g., 1.75 mg).[3]
-
Dissolve the AMC powder in an appropriate volume of DMSO to achieve a 10 mM stock solution (e.g., 1 mL for 1.75 mg of AMC).[3]
-
Ensure the AMC is completely dissolved by vortexing.
-
Store the stock solution at -20°C, protected from light.[1][8]
2. Preparation of AMC Working Solutions (Serial Dilutions)
-
Prepare a series of dilutions of the AMC stock solution in the desired assay buffer. The final concentrations should span the expected range of AMC produced in the enzymatic assay.
-
For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in the assay buffer.
-
From the 100 µM working solution, perform serial dilutions to generate a range of concentrations (e.g., 0, 1, 2.5, 5, 10, 25, 50, 75, and 100 µM).[6]
3. Measurement of Fluorescence
-
Pipette a fixed volume (e.g., 100 µL) of each AMC dilution into the wells of a black 96-well microplate.[6] It is recommended to perform each concentration in triplicate to ensure accuracy.[2]
-
Include a "blank" control containing only the assay buffer.[5]
-
Set the fluorescence microplate reader to the appropriate excitation and emission wavelengths for AMC. The optimal wavelengths can vary slightly depending on the solvent and pH, but generally fall within the following ranges:[3]
-
Record the fluorescence intensity for each well.
4. Data Analysis
-
Subtract the average fluorescence of the blank wells from the fluorescence readings of all the AMC standards.[2]
-
Plot the background-subtracted fluorescence intensity (RFU) against the corresponding AMC concentration (µM).
-
Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c) and the R-squared (R²) value. The R² value should be close to 1.0 for a good linear fit.[4]
-
The slope of this line (m) represents the conversion factor to calculate the concentration of AMC from the fluorescence units.[4]
Data Presentation
The quantitative data for the AMC standard curve should be organized in a clear and structured table.
| AMC Concentration (µM) | Replicate 1 (RFU) | Replicate 2 (RFU) | Replicate 3 (RFU) | Average RFU | Background-Subtracted RFU |
| 0 (Blank) | 50 | 52 | 51 | 51 | 0 |
| 1 | 250 | 255 | 252 | 252.3 | 201.3 |
| 2.5 | 620 | 625 | 618 | 621 | 570 |
| 5 | 1240 | 1250 | 1245 | 1245 | 1194 |
| 10 | 2500 | 2510 | 2490 | 2500 | 2449 |
| 25 | 6250 | 6260 | 6240 | 6250 | 6199 |
| 50 | 12500 | 12520 | 12480 | 12500 | 12449 |
| 75 | 18750 | 18760 | 18740 | 18750 | 18699 |
| 100 | 25000 | 25050 | 24950 | 25000 | 24949 |
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. static.igem.org [static.igem.org]
- 6. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. explorationpub.com [explorationpub.com]
Application Notes and Protocols for Cell-Based Assays Using Ala-Ala-Phe-AMC Substrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the fluorogenic substrate Alanine-Alanine-Phenylalanine-7-amino-4-methylcoumarin (Ala-Ala-Phe-AMC) in cell-based assays. This substrate is primarily employed to measure the chymotrypsin-like activity of the proteasome, a key component of the ubiquitin-proteasome pathway, which is integral to cellular protein degradation and homeostasis.
Introduction to this compound and Proteasome Activity
The ubiquitin-proteasome system is a critical pathway in all eukaryotic cells, responsible for the degradation of tagged proteins, thereby regulating numerous cellular processes. The 20S proteasome core possesses multiple enzymatic activities, including chymotrypsin-like, trypsin-like, and caspase-like activities. The chymotrypsin-like activity is often a key target in drug discovery, particularly in cancer therapy.
This compound is a synthetic peptide substrate that, when cleaved by enzymes with chymotrypsin-like activity, releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The resulting fluorescence can be quantified to determine enzymatic activity. While Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) is a more commonly cited substrate for measuring the chymotrypsin-like activity of the proteasome, this compound can also serve this purpose. The use of fluorogenic substrates like AMC provides a sensitive and straightforward method for assessing enzyme activity in cell lysates and in live cells.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ubiquitin-proteasome signaling pathway and a typical experimental workflow for a cell-based assay using this compound.
Caption: Ubiquitin-Proteasome Signaling Pathway.
Caption: Experimental Workflow for a Cell-Based Assay.
Data Presentation
The following tables summarize key quantitative data for consideration when designing a cell-based assay using an AMC-based substrate.
Table 1: Spectrofluorometric Parameters for AMC
| Parameter | Wavelength (nm) | Notes |
| Excitation | 350-390 | Optimal excitation can vary depending on the specific fluorometer.[2] |
| Emission | 440-460 | A spectral scan is recommended to determine the optimal settings for your instrument.[2] |
Table 2: Typical Reagent Concentrations and Incubation Times
| Reagent/Parameter | Concentration/Time | Notes |
| Cell Lysate | 20-50 µg | The optimal amount of protein may vary by cell type and should be determined empirically.[2] |
| This compound Substrate | 50-100 µM | The final concentration should be optimized for the specific enzyme and experimental conditions. |
| Proteasome Inhibitor (e.g., MG-132) | 20-100 µM | Used as a negative control to differentiate proteasome activity from other proteases.[3] |
| Incubation Time | 30-120 minutes | Fluorescence should be measured at several time points to ensure the reaction is in the linear range.[2][4] |
| Incubation Temperature | 37°C |
Experimental Protocols
Protocol 1: Preparation of Cell Lysates
-
Cell Culture: Plate and culture cells to the desired confluency. Treat with compounds of interest as required by the experimental design.
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of lysis buffer (e.g., 0.5% NP-40 in dH2O or PBS).[5] Note: Do not use protease inhibitors in the lysis buffer.
-
Incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Transfer the supernatant (cell lysate) to a new tube.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Aliquots of the lysate can be stored at -80°C for future use. Avoid repeated freeze-thaw cycles as this may reduce proteasome activity.[4]
-
Protocol 2: Cell-Based Proteasome Activity Assay
This protocol is designed for a 96-well plate format. An opaque white or black microplate is recommended to minimize background fluorescence.[5]
-
AMC Standard Curve Preparation:
-
Prepare a stock solution of AMC standard.
-
Create a series of dilutions to generate a standard curve (e.g., 0, 20, 40, 60, 80, 100 pmol per well).[5]
-
Add the AMC standards to separate wells of the microplate.
-
Adjust the volume of each well to 100 µL with Assay Buffer.
-
-
Assay Setup:
-
For each sample, prepare paired wells: one for measuring total activity and one for the inhibitor control.[5]
-
To the inhibitor control wells, add the proteasome inhibitor (e.g., MG-132) to a final concentration of 20-100 µM.
-
Add the cell lysate (20-50 µg of protein) to each well.
-
Add Assay Buffer to bring the total volume in each well to 100 µL.
-
Include a positive control if available (e.g., Jurkat cell lysate).[5]
-
-
Enzymatic Reaction:
-
Prepare a working solution of the this compound substrate in Assay Buffer.
-
Add the substrate solution to all wells to initiate the reaction. The final substrate concentration should be in the range of 50-100 µM.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the fluorescence values of the blank (no lysate) wells from all other readings.
-
Plot the AMC standard curve (fluorescence vs. pmol AMC).
-
Determine the rate of reaction (change in fluorescence over time) for each sample.
-
Use the standard curve to convert the rate of fluorescence increase to the rate of AMC production (pmol/min).
-
Proteasome activity can be expressed as nmol of AMC generated per minute per mg of protein.[2]
-
The specific proteasome activity is the difference between the total activity and the activity in the presence of the inhibitor.
-
Drug Discovery Applications
Cell-based assays measuring proteasome activity are crucial in the discovery and development of novel therapeutics, particularly in oncology.[6][7] These assays are used for:
-
High-Throughput Screening (HTS): To identify small molecules that inhibit or modulate proteasome activity from large compound libraries.[8]
-
Lead Optimization: To characterize the potency and selectivity of hit compounds and guide medicinal chemistry efforts to improve their pharmacological properties.[7]
-
Mechanism of Action Studies: To understand how novel compounds interact with the proteasome and affect its different catalytic activities.
The development of robust and reproducible cell-based assays is a critical first step in the drug discovery pipeline.[7][8] The protocol described here provides a framework for establishing such an assay for the chymotrypsin-like activity of the proteasome using the this compound substrate.
References
- 1. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ubpbio.com [ubpbio.com]
- 4. scienceopen.com [scienceopen.com]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. promega.com [promega.com]
- 7. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Discovery and Development [medschool.cuanschutz.edu]
Application Notes and Protocols for Ala-Ala-Phe-AMC based Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorogenic peptide substrate Alanine-Alanine-Phenylalanine-7-amino-4-methylcoumarin (Ala-Ala-Phe-AMC or AAF-AMC) is a valuable tool for the detection and characterization of inhibitors of chymotrypsin-like serine proteases. This substrate is particularly useful for assaying the chymotrypsin-like activity of the 20S proteasome and tripeptidyl peptidase II.[1] The assay principle is based on the enzymatic cleavage of the amide bond between phenylalanine and the AMC fluorophore. Upon cleavage, the free AMC molecule exhibits a significant increase in fluorescence, which can be monitored in real-time to determine enzyme activity. This application note provides detailed protocols for utilizing the AAF-AMC substrate in inhibitor screening campaigns.
Principle of the Assay
The AAF-AMC assay is a fluorescence intensity-based method. The AMC fluorophore, when conjugated to the peptide sequence, is in a quenched state. Upon enzymatic hydrolysis by a protease with chymotrypsin-like specificity, the highly fluorescent AMC molecule is released. The rate of increase in fluorescence is directly proportional to the enzyme's activity. In the presence of an inhibitor, the rate of AMC release is reduced, allowing for the quantification of inhibitory potency.
Featured Applications
-
High-Throughput Screening (HTS) for Protease Inhibitors: The simple, "mix-and-read" format of the AAF-AMC assay makes it highly amenable to automated HTS platforms for the discovery of novel inhibitors.
-
IC50 Determination: The assay can be used to determine the half-maximal inhibitory concentration (IC50) of lead compounds, providing a quantitative measure of their potency.
-
Enzyme Characterization: The AAF-AMC substrate can be employed to study the kinetic parameters of chymotrypsin-like proteases.
Required Materials
-
This compound substrate
-
Purified enzyme (e.g., 20S Proteasome, Chymotrypsin)
-
Test compounds (potential inhibitors)
-
Known potent inhibitor (e.g., MG132 for the proteasome, Chymostatin for chymotrypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM CaCl₂)
-
Dimethyl sulfoxide (DMSO) for dissolving substrate and compounds
-
Black, flat-bottom 96- or 384-well microplates suitable for fluorescence measurements
-
Fluorescence microplate reader with excitation and emission wavelengths of approximately 360-380 nm and 440-460 nm, respectively.
-
Multichannel pipettes or automated liquid handling systems
Experimental Protocols
Protocol 1: General Enzyme Activity Assay
This protocol provides a basic framework for measuring the activity of a purified chymotrypsin-like protease using AAF-AMC.
1. Reagent Preparation:
-
AAF-AMC Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store in aliquots at -20°C, protected from light.
-
Enzyme Solution: Dilute the purified enzyme to the desired concentration in pre-warmed Assay Buffer. The optimal concentration should be determined empirically but a good starting point for the 20S proteasome is 1-5 nM.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM CaCl₂.
2. Assay Procedure:
-
In a 96-well black microplate, add the diluted enzyme solution to each well.
-
To initiate the reaction, add the AAF-AMC substrate to each well to a final concentration of 10-50 µM.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).
-
Controls:
-
No-enzyme control: Assay Buffer + AAF-AMC substrate.
-
No-substrate control: Enzyme solution + Assay Buffer.
-
3. Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from all readings.
-
Plot the fluorescence intensity (Relative Fluorescence Units, RFU) versus time.
-
The initial reaction velocity (V₀) is the slope of the linear portion of the curve.
Protocol 2: Inhibitor Screening and IC50 Determination
This protocol is designed for screening potential inhibitors and determining their IC50 values.
1. Reagent Preparation:
-
Prepare reagents as described in Protocol 1.
-
Test Compound Plate: Prepare serial dilutions of the test compounds in DMSO in a separate plate.
-
Positive Control Inhibitor: Prepare a stock solution of a known inhibitor (e.g., 10 mM MG132 in DMSO).
2. Assay Procedure:
-
In a 96- or 384-well plate, add a small volume of each test compound dilution to individual wells.
-
Include positive controls (a known inhibitor) and negative controls (DMSO vehicle only).
-
Add the diluted enzyme solution to each well and pre-incubate with the compounds for a specific time (e.g., 15-30 minutes) at room temperature or 37°C.
-
Initiate the enzymatic reaction by adding the AAF-AMC substrate solution to all wells simultaneously.
-
Measure the fluorescence intensity kinetically as described in Protocol 1.
3. Data Analysis for IC50 Determination:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Determine the percent inhibition for each concentration using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_vehicle))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The IC50 is the concentration of the inhibitor that produces 50% inhibition.
Data Presentation
Table 1: Example Reagent Concentrations for AAF-AMC Assay
| Reagent | Stock Concentration | Final Concentration |
| This compound | 10 mM in DMSO | 10 - 50 µM |
| 20S Proteasome | 100 nM | 1 - 5 nM |
| Chymotrypsin | 1 mg/mL | 1 - 10 µg/mL |
| Test Compound | 10 mM in DMSO | Varies (e.g., 0.1 nM - 100 µM) |
| DMSO (vehicle) | 100% | < 1% |
Table 2: Representative Data for IC50 Determination of a Proteasome Inhibitor
| Inhibitor Conc. (nM) | log [Inhibitor] | Average V₀ (RFU/min) | % Inhibition |
| 0 (Vehicle) | - | 5000 | 0 |
| 1 | 0 | 4500 | 10 |
| 10 | 1 | 3000 | 40 |
| 50 | 1.7 | 2450 | 51 |
| 100 | 2 | 1500 | 70 |
| 500 | 2.7 | 500 | 90 |
| 1000 | 3 | 250 | 95 |
IC50 Value: Approximately 45 nM
Visualizations
References
Determining Michaelis-Menten Constants (Km and Vmax) using the Fluorogenic Substrate Ala-Ala-Phe-AMC
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The characterization of enzyme kinetics is fundamental to understanding their function and for the development of therapeutic inhibitors. The Michaelis-Menten parameters, Km and Vmax, are crucial for quantifying the affinity of an enzyme for its substrate and its maximum catalytic rate. This document provides a detailed guide to determining these parameters for proteases using the fluorogenic substrate Alanine-Alanine-Phenylalanine-7-amino-4-methylcoumarin (Ala-Ala-Phe-AMC). Cleavage of the amide bond between the tripeptide and the AMC fluorophore by a protease results in an increase in fluorescence, which can be monitored in real-time to determine reaction kinetics. This application note offers detailed protocols, data presentation guidelines, and visual workflows to facilitate the accurate determination of Km and Vmax.
Principle of the Assay
The assay is based on the enzymatic cleavage of the non-fluorescent substrate this compound by a protease. This reaction releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The rate of the reaction is directly proportional to the increase in fluorescence intensity over time. By measuring the initial reaction rates at various substrate concentrations, the kinetic parameters Km and Vmax can be determined by fitting the data to the Michaelis-Menten equation.
Data Presentation
Quantitative data from kinetic studies should be presented in a clear and organized manner to allow for easy interpretation and comparison.
Table 1: Physical and Spectroscopic Properties of this compound and AMC
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Excitation (nm) | Emission (nm) |
| This compound | C₂₅H₂₈N₄O₅ | 464.51 | ~350 | ~380 (quenched) |
| 7-Amino-4-methylcoumarin (AMC) | C₁₀H₉NO₂ | 175.18 | 340-360 | 440-460 |
Table 2: Kinetic Parameters of Tripeptidyl-peptidase I (TPP-I) with this compound
| pH | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| 4.0 | 120 ± 10 | 1.8 ± 0.1 | 1.5 x 10⁴ |
| 4.5 | 100 ± 10 | 3.5 ± 0.2 | 3.5 x 10⁴ |
| 5.0 | 90 ± 10 | 4.5 ± 0.3 | 5.0 x 10⁴ |
| 5.5 | 110 ± 10 | 3.0 ± 0.2 | 2.7 x 10⁴ |
Note: Data presented here is an example for TPP-I and will vary for other proteases and under different assay conditions.
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified protease of interest (e.g., Tripeptidyl-peptidase I, Chymotrypsin, Elastase).
-
Substrate: this compound (powder).
-
Buffer: Appropriate for the enzyme of interest (see specific protocols).
-
Solvent: DMSO for substrate stock solution.
-
Instrumentation: Fluorescence microplate reader or spectrofluorometer with temperature control.
-
Consumables: 96-well black, flat-bottom microplates, appropriate pipette tips.
General Protocol for Determination of Km and Vmax
This protocol provides a general framework. Specific concentrations and buffer conditions should be optimized for each enzyme.
1. Reagent Preparation:
- Assay Buffer: Prepare the appropriate buffer for the enzyme being studied. For example, for Tripeptidyl-peptidase I, a suitable buffer is 50 mM sodium acetate, 100 mM NaCl, pH 5.0.
- Substrate Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store protected from light at -20°C.
- Enzyme Solution: Prepare a working solution of the purified enzyme in the assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
2. Assay Procedure:
- Substrate Dilutions: Prepare a series of dilutions of the this compound substrate in the assay buffer. A typical range would be from 0.1 to 10 times the expected Km value.
- Reaction Setup: In a 96-well black microplate, add the assay buffer and the enzyme solution to each well. Allow the plate to equilibrate to the desired temperature (e.g., 37°C).
- Initiate Reaction: Add the various concentrations of the substrate to the wells to initiate the reaction. The final volume in each well should be the same.
- Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader. Set the excitation wavelength to 355 nm and the emission wavelength to 460 nm. Record data every minute for a period of 15-30 minutes.
3. Data Analysis:
- Calculate Initial Velocities (V₀): Determine the initial reaction rate (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot. This is typically the first 5-10 minutes of the reaction.
- Standard Curve: To convert the relative fluorescence units (RFU) per minute to moles of product per minute, a standard curve of free AMC should be generated.
- Michaelis-Menten Plot: Plot the initial velocity (V₀) against the substrate concentration ([S]).
- Determine Km and Vmax: Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism) to obtain the values for Km and Vmax.
Specific Protocol for Tripeptidyl-peptidase I (TPP-I)
1. Reagents:
- Assay Buffer: 50 mM sodium acetate, 100 mM NaCl, pH 5.0.
- Substrate Stock: 10 mM this compound in DMSO.
- TPP-I Enzyme: Prepare a working solution of purified TPP-I in assay buffer.
2. Procedure:
- Prepare substrate dilutions in assay buffer to achieve final concentrations ranging from 10 µM to 500 µM.
- Add 50 µL of assay buffer and 25 µL of the TPP-I enzyme solution to each well of a pre-warmed (37°C) 96-well plate.
- Initiate the reaction by adding 25 µL of the substrate dilutions to the corresponding wells.
- Monitor fluorescence at Ex/Em = 355/460 nm for 20 minutes.
Visualizations
The following diagrams illustrate the key processes involved in the determination of enzyme kinetics with this compound.
Caption: Enzymatic cleavage of this compound by a protease.
Caption: Workflow for determining Km and Vmax.
Measuring Proteasome Activity with AMC Substrates: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is a critical pathway for controlled protein degradation in eukaryotic cells, playing a pivotal role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1] The central component of this system is the 26S proteasome, a large multi-catalytic protease complex responsible for the degradation of proteins that have been targeted for destruction by the covalent attachment of a polyubiquitin chain.[2][3] The 26S proteasome consists of a 20S core particle (CP), which contains the catalytic active sites, and one or two 19S regulatory particles (RP) that recognize, unfold, and translocate ubiquitinated substrates into the 20S core for degradation.[4][5]
The 20S proteasome possesses three distinct peptidase activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L), which are attributed to the β5, β2, and β1 subunits, respectively.[3] Dysregulation of proteasome activity has been implicated in a variety of diseases, including cancer and neurodegenerative disorders, making the proteasome an attractive therapeutic target.[6]
This application note provides a detailed protocol for measuring the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in cell lysates and purified preparations using fluorogenic 7-amino-4-methylcoumarin (AMC) substrates. Cleavage of the peptide-AMC bond by the proteasome releases the fluorescent AMC molecule, which can be quantified to determine enzymatic activity.[7][8]
Principle of the Assay
The assay is based on the detection of the fluorophore 7-Amino-4-methylcoumarin (AMC) after its cleavage from a labeled peptide substrate by the active proteasome.[9] The released, free AMC fluoresces, and this fluorescence can be quantified using a fluorometer with excitation and emission wavelengths of approximately 350-380 nm and 440-460 nm, respectively.[1][5] The rate of AMC release is directly proportional to the proteasome's enzymatic activity. Specific proteasome activity can be determined by comparing the total activity to the activity in the presence of a specific proteasome inhibitor, such as MG-132 or lactacystin.[1]
Materials and Reagents
Table 1: Reagents and Buffers
| Reagent/Buffer | Component | Final Concentration | Notes |
| Proteasome Lysis Buffer | HEPES, pH 7.5 | 50 mM | For cell lysate preparation. |
| EDTA | 5 mM | ||
| NaCl | 150 mM | ||
| Triton X-100 | 1% (v/v) | Other detergents like NP-40 can also be used.[5] | |
| ATP | 2 mM | Optional, but recommended to improve recovery of intact 26S proteasome. | |
| 10X Proteasome Assay Buffer | HEPES, pH 7.5 | 250 mM | [9] |
| EDTA | 5 mM | ||
| NP-40 | 0.5% (v/v) | ||
| SDS | 0.01% (w/v) | For activation of the 20S proteasome.[9] | |
| Fluorogenic Substrates | Suc-LLVY-AMC (Chymotrypsin-like) | 10 mM in DMSO | Store at -20°C, protected from light.[3][9] |
| Bz-VGR-AMC (Trypsin-like) | 10 mM in DMSO | Store at -20°C, protected from light.[7] | |
| Z-LLE-AMC (Caspase-like) | 10 mM in DMSO | Store at -20°C, protected from light. | |
| Proteasome Inhibitor | MG-132 or Lactacystin | 10 mM in DMSO | Store at -20°C.[1][9] |
| AMC Standard | 7-Amino-4-methylcoumarin | 1 mM in DMSO | Store at -20°C, protected from light.[9] |
Experimental Protocols
Protocol 1: Preparation of Cell Lysates
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash twice with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of ice-cold Proteasome Lysis Buffer.
-
Incubate the cells on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (cell lysate) to a pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay.
-
The cell lysate can be used immediately or aliquoted and stored at -80°C for future use. Avoid repeated freeze-thaw cycles.
Protocol 2: Proteasome Activity Assay
-
Prepare 1X Assay Buffer: Dilute the 10X Proteasome Assay Buffer with deionized water to a 1X concentration. Keep on ice.[9]
-
Prepare AMC Standard Curve:
-
Prepare a 10 µM working solution of AMC by diluting the 1 mM stock in 1X Assay Buffer.
-
Create a serial dilution of the 10 µM AMC working solution in 1X Assay Buffer to generate standards ranging from 0 to 1000 nM.
-
Add 100 µL of each standard dilution to the wells of a black, flat-bottom 96-well plate.
-
-
Assay Setup:
-
In separate wells of the 96-well plate, add your cell lysate (typically 10-50 µg of total protein) or purified proteasome.
-
For each sample, prepare a parallel well containing the same amount of sample plus a proteasome inhibitor (e.g., MG-132 at a final concentration of 10 µM) to measure non-proteasomal activity. Pre-incubate the inhibitor with the sample for 15-30 minutes at room temperature.[3]
-
Include a "no enzyme" control well containing only 1X Assay Buffer.
-
Adjust the volume of all wells to 90 µL with 1X Assay Buffer.
-
-
Initiate the Reaction:
-
Prepare a working solution of the desired AMC substrate (Suc-LLVY-AMC, Bz-VGR-AMC, or Z-LLE-AMC) by diluting the 10 mM stock to a final concentration of 50-100 µM in 1X Assay Buffer.
-
Add 10 µL of the substrate working solution to each well to initiate the reaction (final volume will be 100 µL).
-
-
Measurement:
Data Analysis
-
Calculate the Rate of Reaction: For each well, determine the rate of increase in fluorescence over time (ΔRFU/min) from the linear portion of the kinetic curve.[3]
-
Subtract Background: Subtract the rate of the "no enzyme" control from all other rates.
-
Determine Proteasome-Specific Activity: For each sample, subtract the rate of the inhibitor-treated well from the rate of the untreated well. This difference represents the specific proteasome activity.
-
Quantify AMC Production: Use the AMC standard curve to convert the proteasome-specific activity (ΔRFU/min) into the amount of AMC produced per minute (e.g., pmol/min).
-
Normalize Activity: Normalize the proteasome activity to the amount of protein in the sample (e.g., pmol/min/mg protein).
Data Presentation
Table 2: Typical Substrate Concentrations and Kinetic Parameters
| Substrate | Proteasome Activity | Typical Final Concentration | Km (approximate) |
| Suc-LLVY-AMC | Chymotrypsin-like | 50 - 200 µM | 9 µM (for SDS-activated 20S) |
| Bz-VGR-AMC | Trypsin-like | 50 - 200 µM | Not specified in provided results. |
| Z-LLE-AMC | Caspase-like | 50 - 200 µM | Not specified in provided results. |
Visualizations
Ubiquitin-Proteasome Signaling Pathway
Caption: The Ubiquitin-Proteasome Pathway.
Experimental Workflow for Measuring Proteasome Activity
Caption: Experimental Workflow Diagram.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Autohydrolysis of the substrate. | Prepare fresh substrate solution. Run a "substrate only" control to determine the rate of autohydrolysis. |
| Contaminated reagents or buffers. | Use fresh, high-quality reagents and sterile, nuclease-free water. | |
| Low or no proteasome activity | Inactive enzyme. | Ensure proper storage of cell lysates or purified proteasome at -80°C. Avoid repeated freeze-thaw cycles. Use a positive control (e.g., Jurkat cell lysate) to confirm assay components are working.[1] |
| Incorrect buffer composition. | Verify the pH and composition of the assay buffer. For 26S proteasome, ensure ATP is included in the lysis buffer. | |
| Presence of protease inhibitors in the sample preparation. | Do not use protease inhibitors during cell lysate preparation for this assay. | |
| Non-linear reaction kinetics | Substrate depletion. | Use a lower concentration of enzyme or a higher concentration of substrate. |
| Enzyme instability. | Check the stability of the proteasome under the assay conditions. | |
| Temperature fluctuations. | Ensure the plate reader maintains a constant 37°C. |
Conclusion
The fluorogenic assay using AMC-conjugated peptide substrates is a robust, sensitive, and widely used method for measuring the specific activities of the proteasome.[8] By following the detailed protocol and considering the potential variables, researchers can obtain reliable and reproducible data on proteasome function in various biological samples. This assay is a valuable tool for basic research into the ubiquitin-proteasome system and for the screening and characterization of potential proteasome-modulating compounds in drug discovery.
References
- 1. The ubiquitin–proteasome pathway: on protein death and cell life | The EMBO Journal [link.springer.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Proteasome - Wikipedia [en.wikipedia.org]
- 4. Structure and Function of the 26S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The proteasome: Overview of structure and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 7. jove.com [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing Buffer Conditions for the Ala-Ala-Phe-AMC Protease Assay
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Ala-Ala-Phe-AMC (AAF-AMC) assay is a sensitive and widely used method for measuring the chymotrypsin-like activity of proteases. The substrate, Ala-Ala-Phe-7-amido-4-methylcoumarin, is a fluorogenic peptide that is specifically cleaved by proteases with chymotrypsin-like specificity. Upon cleavage of the amide bond between Phenylalanine (Phe) and 7-amino-4-methylcoumarin (AMC), the highly fluorescent AMC molecule is released. The rate of AMC release is directly proportional to the enzymatic activity and can be monitored in real-time using a fluorescence spectrophotometer.
Optimization of the assay buffer is critical for achieving maximal enzyme activity, stability, and assay sensitivity. This application note provides a comprehensive guide to optimizing key buffer parameters, including pH, ionic strength, temperature, and the effects of common additives. Detailed experimental protocols for buffer optimization are also provided.
Key Parameters for Buffer Optimization
The enzymatic activity of proteases is highly dependent on the composition of the assay buffer. The following parameters should be systematically evaluated to determine the optimal conditions for your specific protease of interest.
pH
The pH of the assay buffer is one of the most critical factors influencing enzyme activity. The ionization state of amino acid residues in the enzyme's active site and on the substrate is dictated by the pH, which in turn affects substrate binding and catalysis. For chymotrypsin and many chymotrypsin-like serine proteases, the optimal pH is typically in the neutral to slightly alkaline range.[1][2][3] Activity is often significantly inhibited at acidic pH values (pH < 6).[1]
Ionic Strength
The ionic strength of the buffer, primarily determined by the salt concentration (e.g., NaCl), can have a multifaceted impact on the assay. It can influence enzyme conformation, substrate binding, and the overall stability of the enzyme.[4][5][6] The effect of ionic strength can be enzyme-dependent, with some proteases showing increased activity with higher salt concentrations, while others may be inhibited.[7] Therefore, it is crucial to empirically determine the optimal salt concentration for the specific protease being studied.
Temperature
Temperature affects the rate of all enzymatic reactions. Within a certain range, an increase in temperature will lead to a higher reaction velocity. However, excessively high temperatures can lead to enzyme denaturation and a loss of activity.[8] The optimal temperature for chymotrypsin-like activity is often between 25°C and 37°C.[9]
Additives
Various additives can be included in the assay buffer to enhance enzyme stability and activity.
-
Detergents: Non-ionic detergents such as Tween-20 or Brij-35 (typically at concentrations of 0.01%) are often included to prevent the aggregation of the enzyme or substrate and to reduce non-specific binding to the assay plate.[10]
-
Divalent Cations: Some proteases require divalent cations, such as Ca²⁺, for optimal activity or stability.[10] Conversely, chelating agents like EDTA can be used to assess the dependence of the enzyme on such cations.
-
Reducing Agents: For cysteine proteases, reducing agents like Dithiothreitol (DTT) are essential to maintain the active site cysteine in a reduced state. While AAF-AMC is primarily a substrate for serine proteases, if screening against a broader panel of enzymes, the inclusion of DTT might be considered for specific assays.
Data Presentation: Summary of Optimized Buffer Conditions
The following tables summarize typical ranges for optimizing buffer conditions for the AAF-AMC assay. The optimal values should be determined experimentally for each specific enzyme.
Table 1: pH Optimization
| pH | Relative Activity (%) | Notes |
| 6.0 | Low | Significant inhibition of chymotrypsin-like activity is common.[1] |
| 7.0 | Moderate to High | Activity increases as pH approaches the optimum. |
| 7.5 | High | Often near the optimal pH for chymotrypsin-like enzymes.[1][3] |
| 8.0 | Optimal | Typically the optimal pH for chymotrypsin and many serine proteases.[1][10] |
| 8.5 | High | Activity may start to decline slightly past the optimum.[1] |
| 9.0 | Moderate | Further decline in activity is expected. |
Table 2: Ionic Strength Optimization (NaCl)
| NaCl Concentration (mM) | Relative Activity (%) | Notes |
| 0 | Variable | Some enzymes may have low activity due to non-specific interactions. |
| 50 | Moderate to High | A good starting point for optimization. |
| 100 | High | Often found in standard serine protease assay buffers.[10] |
| 150 | High | May be optimal for some proteases. |
| 250 | Moderate | Higher salt concentrations can start to be inhibitory for some enzymes.[7] |
| 500 | Low | High ionic strength can disrupt electrostatic interactions important for enzyme function.[11] |
Table 3: Temperature Optimization
| Temperature (°C) | Relative Activity (%) | Notes |
| 25 (Room Temp) | Moderate to High | A convenient temperature for many assays, providing good stability.[10] |
| 30 | High | Increased activity compared to room temperature. |
| 37 | Optimal | Mimics physiological conditions and often yields the highest activity.[9][12] |
| 42 | Moderate to High | Risk of enzyme instability increases. |
| 50 | Low | Significant denaturation and loss of activity for many proteases. |
Table 4: Common Additives
| Additive | Typical Concentration | Purpose |
| Tween-20 | 0.01% (v/v) | Non-ionic detergent to prevent aggregation and non-specific binding.[10] |
| Brij-35 | 0.01% (v/v) | Alternative non-ionic detergent.[10] |
| CaCl₂ | 1-10 mM | Divalent cation that can enhance activity or stability of some proteases.[10] |
| DMSO | 1-5% (v/v) | Solvent for substrate and test compounds; concentration should be kept consistent. |
Experimental Protocols
The following protocols provide a framework for the systematic optimization of buffer conditions for the AAF-AMC assay.
Materials
-
Purified protease of interest
-
This compound substrate (e.g., from Sigma-Aldrich, Cayman Chemical)[13][14]
-
Assay Buffers (e.g., Tris-HCl, HEPES, Phosphate) at various pH values
-
Sodium Chloride (NaCl)
-
Calcium Chloride (CaCl₂)
-
Tween-20 or Brij-35
-
Dimethyl Sulfoxide (DMSO)
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm[10][15]
General Assay Protocol
-
Prepare a 10 mM stock solution of this compound in DMSO. Store protected from light at -20°C.[16]
-
Prepare a working solution of the protease in the desired assay buffer. The optimal concentration of the enzyme should be determined empirically to ensure linear reaction kinetics over the desired time course.
-
In a 96-well plate, add the diluted protease solution to each well.
-
To initiate the reaction, add the this compound substrate to each well. The final substrate concentration is typically in the range of 10-100 µM.
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
Measure the increase in fluorescence intensity over time. The initial rate of the reaction (V₀) is determined from the linear portion of the fluorescence versus time plot.
Protocol 1: pH Optimization
-
Prepare a series of assay buffers (e.g., 50 mM Tris-HCl) with pH values ranging from 6.0 to 9.0 in 0.5 unit increments. Each buffer should contain a constant concentration of other components (e.g., 100 mM NaCl, 0.01% Tween-20).
-
Dilute the protease and AAF-AMC substrate in each of the prepared pH buffers.
-
Set up the assay in a 96-well plate with each pH condition tested in triplicate. Include "no enzyme" controls for each pH to measure background fluorescence.
-
Initiate the reaction by adding the substrate.
-
Measure the fluorescence kinetically as described in the general protocol.
-
Calculate the initial reaction velocity for each pH.
-
Plot the reaction rate against the pH to determine the optimal pH for the enzyme.
Protocol 2: Ionic Strength Optimization
-
Prepare a series of assay buffers at the optimal pH determined in Protocol 1, containing varying concentrations of NaCl (e.g., 0, 50, 100, 150, 250, 500 mM).
-
Dilute the protease and AAF-AMC substrate in each of the prepared NaCl-containing buffers.
-
Set up and perform the assay as described in Protocol 1, with each NaCl concentration in triplicate.
-
Calculate the initial reaction velocity for each NaCl concentration.
-
Plot the reaction rate against the NaCl concentration to determine the optimal ionic strength.
Protocol 3: Temperature Optimization
-
Prepare the assay buffer at the optimal pH and ionic strength.
-
Set the fluorescence microplate reader to different temperatures (e.g., 25°C, 30°C, 37°C, 42°C).
-
Pre-incubate the 96-well plate containing the diluted protease at each temperature for 5-10 minutes.
-
Initiate the reaction by adding the pre-warmed substrate.
-
Measure the fluorescence kinetically at each temperature.
-
Calculate the initial reaction velocity for each temperature.
-
Plot the reaction rate against the temperature to determine the optimal temperature.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: A simplified diagram of the AAF-AMC assay principle.
Experimental Workflow Diagram
Caption: Workflow for optimizing AAF-AMC assay buffer conditions.
Troubleshooting
Issue 1: High Background Fluorescence
-
Potential Cause: Autohydrolysis of the substrate or fluorescent impurities.
-
Solution: Test a new batch of substrate. Ensure the "no enzyme" control fluorescence is subtracted from all readings.
Issue 2: Non-linear Reaction Kinetics
-
Potential Cause: Substrate depletion or enzyme instability.[9]
-
Solution: Reduce the enzyme concentration or the reaction time. If enzyme instability is suspected, consider adding stabilizing agents like glycerol or performing the assay at a lower temperature.
Issue 3: Low Signal-to-Noise Ratio
-
Potential Cause: Suboptimal buffer conditions or low enzyme activity.
-
Solution: Systematically perform the optimization protocols described above. Increase the enzyme concentration if the reaction rate is too low.
Conclusion
The optimization of buffer conditions is a critical step in developing a robust and sensitive this compound protease assay. By systematically evaluating pH, ionic strength, temperature, and the effect of additives, researchers can ensure maximal enzyme activity and obtain reliable and reproducible data. The protocols and guidelines presented in this application note provide a comprehensive framework for achieving these goals, enabling accurate characterization of chymotrypsin-like protease activity for a wide range of research and drug discovery applications.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Ionic Strength Effects on Amyloid Formation by Amylin Are a Complicated Interplay between Debye Screening, Ion Selectivity, and Hofmeister Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of ionic strength on the protein conformation and the fluidity of porcine intestinal brush border membranes. Fluorometric studies using N-[7-dimethylamino-4-methylcoumarinyl]maleimide and pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of ionic strength on the antibody binding of MHC products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of ionic strength on the enzymatic hydrolysis of diluted and concentrated whey protein isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thescipub.com [thescipub.com]
- 9. benchchem.com [benchchem.com]
- 10. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Ala-Ala-Phe-7-amido-4-methylcoumarin proteasesubstrate 62037-41-6 [sigmaaldrich.com]
- 14. caymanchem.com [caymanchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Protocol for the detection of proteolytic activity in female Aedes aegypti mosquito midgut extracts using fluorogenic AMC protease substrates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ala-Ala-Phe-AMC Assay Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal issues with the Ala-Ala-Phe-AMC (Alanine-Alanine-Phenylalanine-7-amido-4-methylcoumarin) protease assay. The content is designed to directly address specific problems you might face during your experiments.
Frequently Asked Questions (FAQs)
Q1: What type of enzymatic activity does the this compound substrate measure?
A1: this compound is a fluorogenic substrate primarily used to measure the chymotrypsin-like activity of proteases. The enzyme cleaves the peptide bond C-terminal to the Phenylalanine residue, releasing the fluorescent 7-amido-4-methylcoumarin (AMC) group.
Q2: What are the correct excitation and emission wavelengths for detecting the cleaved AMC fluorophore?
A2: The free AMC fluorophore has an excitation maximum around 360-380 nm and an emission maximum in the range of 440-460 nm.[1][2][3][4] It is crucial to set your fluorescence plate reader to the optimal wavelengths for AMC to ensure maximal signal detection.
Q3: How should I properly store and handle the this compound substrate?
A3: The this compound substrate is light-sensitive and susceptible to degradation.[5] It should be stored at -20°C or lower, protected from light.[5] It is recommended to prepare single-use aliquots of the substrate stock solution (typically dissolved in DMSO) to avoid repeated freeze-thaw cycles.[6][7]
Q4: What kind of microplate is recommended for this fluorescence-based assay?
A4: For fluorescence assays, it is best to use black, opaque microplates, preferably with clear bottoms if you are using a bottom-reading instrument.[8] Black plates minimize light scatter and reduce background fluorescence, which can help to improve the signal-to-noise ratio.[2][8] The type of microplate can significantly affect the measured fluorescence, so consistency is key.[2]
Troubleshooting Guide: Low or No Signal
A weak or absent signal in your this compound assay can be frustrating. This guide will walk you through the most common causes and their solutions.
Issue 1: Problems with Assay Components (Enzyme and Substrate)
Question: I am not observing any increase in fluorescence over time. What should I check first regarding my enzyme and substrate?
Answer: A complete lack of signal often points to an issue with one of the core reaction components. Here’s a systematic approach to troubleshooting:
-
Inactive Enzyme: The enzyme may have lost its activity due to improper storage, handling, or degradation.[6]
-
Suboptimal Enzyme Concentration: The concentration of your enzyme might be too low to generate a detectable signal within the assay timeframe.[8]
-
Substrate Degradation: The this compound substrate can degrade if not stored correctly (e.g., exposure to light or repeated freeze-thaw cycles).[6][7]
-
Suboptimal Substrate Concentration: The substrate concentration may be too low for the enzyme to work efficiently.[6]
Issue 2: Suboptimal Assay Conditions
Question: My signal is very low, but I've confirmed my enzyme and substrate are active. What other experimental conditions could be the cause?
Answer: The enzymatic reaction is highly dependent on the assay environment. The following factors are critical for optimal performance:
-
Incorrect Buffer Composition: The pH, ionic strength, and presence of necessary cofactors in the assay buffer are crucial for enzyme activity.
-
Inappropriate Temperature: Enzyme activity is temperature-dependent.
-
Presence of Inhibitors: Your sample or reagents may contain contaminating proteasome inhibitors.
Issue 3: Instrument Settings and Data Acquisition
Question: I see a very low signal on the plate reader. Could the instrument settings be the problem?
Answer: Yes, incorrect instrument settings are a common reason for poor signal detection.
-
Incorrect Wavelengths: The fluorometer must be set to the correct excitation and emission wavelengths for AMC.[6]
-
Low Gain Setting: The gain setting on the fluorescence reader may be too low to detect the signal.[8]
-
Solution: Increase the gain setting on your instrument. However, be careful not to saturate the detector, which can happen with very active samples.
-
-
Incorrect Reading Mode: For microplate assays, ensure the correct read mode (e.g., top or bottom read) is selected based on your plate type.
Data Presentation
Table 1: Troubleshooting Summary for Low Signal
| Potential Cause | Recommended Action |
| Enzyme | |
| Inactive Enzyme | Verify activity with a positive control. |
| Low Enzyme Concentration | Perform an enzyme titration to find the optimal concentration. |
| Substrate | |
| Degraded Substrate | Prepare fresh substrate; store aliquots at -20°C, protected from light. |
| Low Substrate Concentration | Titrate substrate to a concentration at or above Km. |
| Assay Conditions | |
| Suboptimal Buffer pH | Optimize buffer pH for the target enzyme. |
| Incorrect Temperature | Ensure incubation is at the enzyme's optimal temperature (e.g., 37°C). |
| Presence of Inhibitors | Check for and remove any potential inhibitors from the sample. |
| Instrumentation | |
| Incorrect Wavelengths | Set excitation to ~380 nm and emission to ~460 nm for AMC. |
| Low Gain Setting | Increase the instrument's gain setting. |
Table 2: Example of Enzyme Titration Data
| Enzyme Concentration (nM) | Initial Rate (RFU/min) |
| 0 | 5 |
| 1 | 50 |
| 2 | 100 |
| 5 | 250 |
| 10 | 480 |
| 20 | 510 (saturation) |
RFU = Relative Fluorescence Units
Experimental Protocols
Protocol 1: General this compound Protease Activity Assay
This protocol provides a basic framework for measuring protease activity using the AAF-AMC substrate in a 96-well plate format.
Materials:
-
Purified protease of interest
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)
-
DMSO for substrate solubilization
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in anhydrous DMSO to create a 10 mM stock solution.[7] Store in light-protected aliquots at -20°C.
-
Prepare Working Solutions:
-
Dilute the protease to the desired concentrations in pre-warmed Assay Buffer.
-
Dilute the substrate stock solution to the final desired concentration in pre-warmed Assay Buffer.
-
-
Assay Setup:
-
Add the diluted protease solution to each well of the 96-well plate.
-
Include negative controls (Assay Buffer without enzyme) to measure background fluorescence.
-
-
Initiate Reaction: To start the reaction, add the diluted substrate solution to each well. The final volume should be consistent across all wells (e.g., 100 µL).
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).[7]
-
Data Acquisition: Measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[1] Take kinetic readings every 1-2 minutes for 30-60 minutes.
-
Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time). Subtract the background fluorescence from the negative control wells.
Visualizations
Caption: Figure 1. General Workflow for this compound Assay
Caption: Figure 2. Troubleshooting Low Signal
Caption: Figure 3. Enzymatic Cleavage of AAF-AMC
References
- 1. benchchem.com [benchchem.com]
- 2. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Ac-Orn-Phe-Arg-AMC (Tryptase Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 5. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. abcam.com [abcam.com]
Technical Support Center: Reducing Background Fluorescence in AMC Assays
This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals minimize background fluorescence in assays utilizing 7-Amino-4-methylcoumarin (AMC) and its derivatives. High background signals can obscure true results, decrease assay sensitivity, and lead to unreliable data. By systematically identifying and addressing the sources of interference, you can significantly improve the quality and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in AMC assays?
High background fluorescence is a common issue, particularly in the blue region of the spectrum where AMC emits light. The main sources can be categorized as follows:
-
Assay Media and Buffers : Standard cell culture media, such as DMEM, often contain fluorescent components like phenol red and aromatic amino acids found in Fetal Bovine Serum (FBS).[1] Some common buffer additives, like BSA, can also be autofluorescent.[2]
-
Substrate Instability : The AMC-conjugated substrate may undergo spontaneous, non-enzymatic hydrolysis, leading to the release of free AMC and an elevated background signal.[2][3] This can be exacerbated by non-optimal pH or temperature.[2]
-
Test Compound Interference : Test compounds themselves can be fluorescent (autofluorescence), which adds to the total signal.[1][3] Alternatively, they can absorb the excitation or emission light, a phenomenon known as fluorescence quenching, which can mimic inhibition.[1][4]
-
Labware : The type of microplate used is critical. Standard clear or white plastic labware can contribute significantly to background fluorescence.[1][2]
-
Reagent Contamination : Contaminants in water, buffer reagents, or enzyme preparations can be fluorescent or may contain proteases that cleave the substrate non-specifically.[2][3][5]
-
Instrument Settings : Improperly configured excitation and emission wavelengths or excessively high gain settings on the fluorescence plate reader can amplify background noise.[2][6]
Q2: What are the typical excitation and emission wavelengths for AMC?
7-Amino-4-methylcoumarin (AMC) is a blue-fluorescent dye commonly used as a reporter in enzyme assays.[1] While optimal settings should be confirmed for your specific instrument, the typical spectral ranges are:
It is crucial to use the correct filter settings on your fluorescence plate reader to ensure optimal signal detection.[7]
Q3: How do I properly subtract background fluorescence from my data?
Proper background subtraction requires carefully designed controls. The fundamental principle is to measure the fluorescence of a "blank" or "no-enzyme" control and subtract this value from your experimental wells.
-
Blank Wells : These wells should contain all assay components (buffer, substrate, cofactors, and test compound vehicle) except for the enzyme.[1]
-
Calculation : The corrected fluorescence is calculated as: Corrected Fluorescence = F_experimental - F_blank, where F_experimental is the fluorescence of the experimental well and F_blank is the average fluorescence of the blank wells.[1]
For screening compounds, additional controls are necessary to account for compound autofluorescence.[1][3]
Q4: My test compound is fluorescent. How can I correct for this interference?
If a test compound is inherently fluorescent, it will artificially increase the signal.[1] To correct for this, you must run a specific control experiment.
Procedure:
-
Prepare wells containing the assay buffer and the test compound at the same concentration used in the main experiment, but without the enzyme or substrate .[1][3]
-
Measure the fluorescence of these wells using the same instrument settings as your primary assay.
-
This value represents the fluorescence contribution from the compound itself.
-
Subtract this value from the corresponding wells in your primary assay plate that contain the enzyme and substrate.[1]
Q5: What is the "inner filter effect" and how can it affect my results?
The inner filter effect occurs when a substance in the sample, such as a test compound or even high concentrations of the substrate/product, absorbs either the excitation light or the emitted fluorescence.[3][4] This leads to a non-linear relationship between the concentration of the fluorophore (AMC) and the detected signal, often resulting in an underestimation of the true reaction rate.[3] To mitigate this, it is recommended to use substrate concentrations that result in a total absorbance of less than 0.1 at the excitation wavelength.[3]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving high background fluorescence in your AMC assays.
Issue 1: High Background Signal in "No Enzyme" or "Substrate Only" Control Wells
This problem indicates that the fluorescence signal is independent of enzymatic activity. The primary causes are related to the assay components or their spontaneous degradation.
Mechanism of AMC-Based Assays
Caption: Enzymatic cleavage of a peptide-AMC substrate releases highly fluorescent free AMC.
| Possible Cause | Recommended Solution |
| Substrate Autohydrolysis [3] | Prepare fresh substrate solution for each experiment. Avoid prolonged storage of diluted substrate solutions.[3] Run a "substrate only" control (buffer + substrate) to quantify the rate of spontaneous AMC release and determine if it is acceptably low.[3] Optimize the buffer pH to a range that minimizes spontaneous hydrolysis while maintaining enzyme activity (typically pH 7.0-8.0 for many proteases).[2][4] |
| Autofluorescent Buffer or Media [1][2] | If using cell culture media, switch to a medium with low autofluorescence, such as FluoroBrite, or perform the final measurement in a buffered saline solution like PBS.[8][9] Test individual buffer components for intrinsic fluorescence. Some additives like BSA can be fluorescent.[2] Use high-purity water and reagents to prepare buffers.[3] |
| Contaminated Reagents [3] | Use high-purity, nuclease-free water and analytical grade reagents. Filter-sterilize buffers if necessary to remove microbial contamination, which can contain proteases.[3][10] |
| Labware Fluorescence [1][2] | Always use black, opaque microplates for fluorescence intensity assays.[1][7] Black plastic absorbs scattered light and quenches background fluorescence from the well itself.[1] |
Issue 2: High Background Signal Only When Test Compounds are Present
This issue points to interference from the compounds being screened. The interference can be additive (autofluorescence) or subtractive (quenching).
Troubleshooting Workflow for Compound Interference
Caption: A decision tree for identifying and addressing compound-related assay interference.
| Possible Cause | Recommended Solution |
| Compound Autofluorescence [3] | Run a counter-assay with the compound in buffer alone (no enzyme or substrate) to measure its specific contribution to the signal.[1] Subtract this value from your primary assay data.[1] A detailed protocol is provided below. |
| Fluorescence Quenching [1][4] | Test compounds can absorb light at the excitation or emission wavelength of AMC, leading to a false decrease in signal.[1][4] Run an assay with a fixed, known amount of free AMC and add your test compound. A dose-dependent decrease in fluorescence indicates quenching.[1][7] If significant quenching is observed, consider using a different fluorophore with a shifted spectrum or a non-fluorescent assay format.[4] |
| Compound Precipitation [4] | Visually inspect the wells for any signs of compound precipitation. If observed, try decreasing the final compound concentration or adjusting the DMSO concentration (while ensuring it doesn't inhibit the enzyme).[4] |
| Compound Aggregation [1] | Some compounds form aggregates that can non-specifically sequester the enzyme, leading to apparent inhibition.[7] Including a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer can help prevent aggregation.[4] |
Issue 3: High Variability and Poor Signal-to-Noise Ratio
High variability can obscure real results and make data interpretation difficult.[4] This often stems from technical issues in assay setup or suboptimal reaction conditions.
| Possible Cause | Recommended Solution |
| Inconsistent Pipetting [4][10] | Ensure all pipettes and liquid handlers are properly calibrated and verified for accuracy and precision.[4] Use reverse pipetting for viscous solutions. |
| Suboptimal Instrument Settings [2][6] | Optimize the gain setting on your plate reader. A gain that is too high will amplify noise and can lead to detector saturation, while a gain that is too low will result in a weak signal.[6][9] Ensure the correct excitation and emission filters for AMC are being used.[6] |
| Edge Effects [4] | In 96- or 384-well plates, wells on the outer edges are prone to evaporation, which can concentrate reagents and alter results.[4] Consider not using the outer wells for critical data points, or use sealed plates and ensure proper humidification during incubation.[4] |
| Suboptimal Enzyme/Substrate Concentration | Perform titration experiments to determine the optimal concentrations for both the enzyme and the substrate. Using an excessively high enzyme concentration can lead to the detection of minor contaminating activities.[2] Ensure substrate concentration is in the linear range of the assay and below the threshold for inner filter effects.[3][10] |
| Photobleaching [10][11] | Photobleaching is the irreversible destruction of a fluorophore due to prolonged exposure to excitation light.[10] Minimize the exposure time of the wells to the excitation light.[10] If performing a kinetic read, take readings at longer intervals.[10] |
Experimental Protocols
Protocol 1: Compound Autofluorescence Counter-Assay
Objective: To determine if a test compound is inherently fluorescent at the assay's wavelengths.[7]
Materials:
-
Test compounds
-
Assay buffer
-
Black, opaque 96-well or 384-well plate[7]
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer at the same concentrations used in the primary enzyme assay.[7]
-
Add the diluted compounds to the wells of the microplate.
-
Include control wells containing only assay buffer with the compound vehicle (e.g., DMSO) to serve as the blank.[7]
-
Read the fluorescence on a plate reader using the same excitation and emission wavelengths used for the AMC assay (e.g., Ex: 360-380 nm, Em: 440-460 nm).[7]
Data Analysis:
-
Subtract the average fluorescence of the blank wells from the fluorescence of the compound-containing wells.[4]
-
If the resulting fluorescence intensity is significantly higher than the blank and shows a dose-dependent increase, the compound is autofluorescent.[4][7] This value should be subtracted from the data obtained in the primary assay.
Protocol 2: Fluorescence Quenching Counter-Assay
Objective: To determine if a test compound interferes with the detection of the AMC signal by absorbing excitation or emission light.[1][7]
Materials:
-
Test compounds
-
Free 7-Amino-4-methylcoumarin (AMC) standard[7]
-
Assay buffer
-
Black, opaque 96-well or 384-well plate[7]
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of free AMC in assay buffer. The concentration should be comparable to the amount of product generated in the positive control (uninhibited) wells of your primary assay.[4][7]
-
Prepare a serial dilution of the test compound in assay buffer.
-
In the microplate, add the AMC solution to wells.
-
Add the serially diluted test compound to the AMC-containing wells.
-
Include control wells with the AMC solution and the compound vehicle (no compound) and wells with buffer only (blank).[7]
-
Read the fluorescence at the standard AMC wavelengths.[7]
Data Analysis:
-
A dose-dependent decrease in fluorescence intensity in the presence of the test compound compared to the "AMC only" control indicates fluorescence quenching.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. frontiersin.org [frontiersin.org]
- 6. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 7. benchchem.com [benchchem.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
effect of pH and temperature on Ala-Ala-Phe-AMC stability
Welcome to the technical support center for the fluorogenic substrate L-Alanyl-L-alanyl-L-phenylalanine 7-amido-4-methylcoumarin (Ala-Ala-Phe-AMC). This guide provides troubleshooting advice and frequently asked questions regarding the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored desiccated at -20°C and protected from light.[1] For short-term storage, 2-8°C is also acceptable.[2] Stock solutions are typically prepared in an organic solvent like DMSO or ethanol and should also be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles.[2][3]
Q2: How does pH affect the stability of this compound?
The stability of the amide bond linking the peptide to the AMC fluorophore can be susceptible to pH-dependent hydrolysis. In general, peptide bonds are most stable in the neutral pH range (approximately pH 6-8). Extreme acidic or alkaline conditions can lead to non-enzymatic hydrolysis of the substrate, resulting in an increase in background fluorescence. The rate of hydrolysis is generally slow at neutral pH but can become significant at very low or high pH values. For instance, chymotrypsin, an enzyme that cleaves this substrate, is often assayed in the pH range of 7.5-9.0.[4][5] It is crucial to assess the spontaneous hydrolysis rate in your specific assay buffer.
Q3: How does temperature influence the stability of this compound?
Higher temperatures accelerate the rate of chemical reactions, including the non-enzymatic hydrolysis of this compound. While enzymatic assays are often performed at elevated temperatures (e.g., 25°C or 37°C) to enhance enzyme activity, this can also increase the rate of substrate degradation.[6] It is important to find a balance that maximizes enzyme activity while minimizing background fluorescence from substrate auto-hydrolysis. The fluorescence of the free AMC fluorophore itself can also be temperature-dependent.[7][8][9]
Q4: My assay shows high background fluorescence. Could this be due to substrate instability?
Yes, high background fluorescence is a common indicator of substrate instability.[10] This can be caused by:
-
Spontaneous Hydrolysis: The substrate is degrading in your assay buffer due to suboptimal pH or high temperature.
-
Photodegradation: Exposure of the substrate to light for prolonged periods can cause degradation. Fluorogenic substrates are often light-sensitive.
-
Contamination: The substrate or buffer may be contaminated with other proteases.
To troubleshoot this, run a control experiment with the substrate in the assay buffer without the enzyme to measure the rate of non-enzymatic hydrolysis.[10]
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High background fluorescence in "no enzyme" control wells. | Substrate Instability: The pH or temperature of the assay buffer is causing spontaneous hydrolysis of the this compound. | Assess Substrate Stability: Perform a time-course experiment incubating the substrate in the assay buffer at the experimental temperature. If a significant increase in fluorescence is observed, consider lowering the temperature or adjusting the pH to a more neutral range. A graphical representation of this workflow is provided below. |
| Contaminated Reagents: Assay buffer or water may be contaminated with proteases. | Use High-Quality Reagents: Ensure all reagents are fresh and of high purity. Use protease-free water. | |
| Inconsistent results between experiments. | Temperature Fluctuations: Variations in ambient or incubation temperature can affect both enzyme activity and substrate stability. | Maintain Consistent Temperature: Ensure precise temperature control during all incubation steps. Allow all reagents to equilibrate to the assay temperature before initiating the reaction. |
| Repeated Freeze-Thaw Cycles: Aliquoting and repeatedly freezing and thawing the substrate stock solution can lead to degradation. | Aliquot Stock Solutions: Prepare single-use aliquots of the substrate stock solution to minimize freeze-thaw cycles. | |
| Low signal-to-noise ratio. | Suboptimal Assay Conditions: The chosen pH and temperature may not be optimal for the enzyme, leading to low activity relative to the background. | Optimize Assay Conditions: Systematically vary the pH and temperature to find the optimal conditions for your specific enzyme that provide the highest signal over the background from substrate hydrolysis. |
Experimental Protocols
Protocol 1: Assessing the Effect of pH on this compound Stability
This protocol determines the rate of non-enzymatic hydrolysis of this compound at different pH values.
-
Prepare a Series of Buffers: Prepare a set of buffers with varying pH values (e.g., pH 4, 5, 6, 7, 7.5, 8, 9, 10). Ensure the buffer components do not interfere with fluorescence measurements.
-
Prepare Substrate Solution: Prepare a working solution of this compound in a suitable solvent (e.g., DMSO).
-
Set Up the Assay Plate: In a 96-well black microplate, add the different pH buffers to separate wells.
-
Initiate the Measurement: Add the this compound working solution to each well to a final concentration relevant to your planned enzyme assay.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence (Excitation: ~350-360 nm, Emission: ~440-460 nm) kinetically over a period of time (e.g., 1-2 hours) at your intended experimental temperature.
-
Data Analysis: For each pH, calculate the rate of increase in fluorescence over time. This represents the rate of spontaneous hydrolysis.
Protocol 2: Assessing the Effect of Temperature on this compound Stability
This protocol determines the rate of non-enzymatic hydrolysis at different temperatures.
-
Prepare Assay Buffer: Prepare your standard assay buffer at the optimal pH determined from Protocol 1 (or your planned experimental pH).
-
Prepare Substrate Solution: Prepare a working solution of this compound.
-
Set Up Assay Plates: Prepare identical sets of wells in 96-well black microplates, each containing the assay buffer and substrate.
-
Incubate at Different Temperatures: Incubate the plates at a range of temperatures (e.g., 4°C, 25°C, 37°C, 50°C).
-
Measure Fluorescence: At regular time intervals (e.g., every 30 minutes), measure the fluorescence of each plate.
-
Data Analysis: For each temperature, plot the fluorescence intensity against time and determine the rate of hydrolysis.
Summary of Stability Data
The following table provides a hypothetical summary of results from the stability assessment protocols. Users should generate their own data for their specific buffer systems and conditions.
| pH | Rate of Hydrolysis at 37°C (RFU/min) | Temperature | Rate of Hydrolysis at pH 7.5 (RFU/min) |
| 4.0 | High | 4°C | Very Low |
| 6.0 | Low | 25°C | Low |
| 7.5 | Very Low | 37°C | Moderate |
| 9.0 | Moderate | 50°C | High |
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Factors influencing this compound stability.
References
- 1. goldbio.com [goldbio.com]
- 2. Ala-Ala-Phe-7-氨基-4-甲基香豆素 protease substrate | Sigma-Aldrich [sigmaaldrich.com]
- 3. shop.bachem.com [shop.bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Rate-limiting hydrolysis in ribosomal release reactions revealed by ester activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Temperature on the Fluorescence Intensity and Anisotropy Decays of Staphylococcal Nuclease and the Less Stable Nuclease-ConA-SG28 Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Correcting for the Inner-Filter Effect in AMC Fluorescence Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the inner-filter effect (IFE) in 7-Amino-4-methylcoumarin (AMC) fluorescence assays.
Frequently Asked Questions (FAQs)
Q1: What is the inner-filter effect (IFE) in fluorescence measurements?
A1: The inner-filter effect is a phenomenon that leads to a reduction in the observed fluorescence intensity. This occurs due to the absorption of the excitation light and/or the emitted fluorescence by molecules present in the sample.[1][2] This absorption leads to a non-linear relationship between the concentration of the fluorophore and the measured fluorescence signal, which is particularly noticeable at higher concentrations.[1]
Q2: What are the different types of inner-filter effects?
A2: There are two primary types of inner-filter effects:[2]
-
Primary Inner-Filter Effect (pIFE): This happens when the excitation light is absorbed by the sample before it can excite all the fluorophore molecules.[1][2] In concentrated solutions, the intensity of the excitation light decreases as it passes through the sample, leading to lower than expected fluorescence.[1][3]
-
Secondary Inner-Filter Effect (sIFE): This occurs when the fluorescence emitted by the fluorophore is re-absorbed by other molecules in the sample before it can reach the detector.[1][2] This is more prevalent when there is a significant overlap between the absorption and emission spectra of the molecules in the solution.[1]
Q3: What causes the inner-filter effect in AMC assays?
A3: The inner-filter effect in assays using AMC, a popular blue fluorescent dye, can be caused by several factors:
-
High concentrations of AMC: As the concentration of AMC increases, the likelihood of both primary and secondary inner-filter effects also increases.[1]
-
Presence of other absorbing molecules: Components in your sample, such as substrates, products, or test compounds in a drug screening assay, may absorb light at the excitation (around 341-351 nm) or emission (around 430-445 nm) wavelengths of AMC.[1][4][5][6][7]
-
Sample turbidity: The presence of particulate matter in the sample can scatter light, which also contributes to the inner-filter effect.[1]
Q4: When should I be concerned about the inner-filter effect?
A4: You should be concerned about the inner-filter effect in your AMC fluorescence assays if you observe any of the following:
-
Non-linear relationship: The fluorescence signal does not increase linearly with increasing AMC or enzyme concentration and instead plateaus at higher concentrations.[1]
-
High absorbance: The absorbance of your samples at the excitation or emission wavelength of AMC is significant. A general guideline is to be cautious when the absorbance is above 0.1, as the error in fluorescence intensity can be around 10-12%.[1][8][9]
-
Colored or turbid samples: Your samples have a noticeable color or turbidity.[1]
-
Screening compound libraries: You are screening libraries of compounds that may contain molecules that absorb light in the UV-Vis range.[1]
Troubleshooting Guide
Issue: My AMC fluorescence signal is not linear with concentration.
This is a classic symptom of the inner-filter effect.[1] Follow these steps to diagnose and correct the issue:
Step 1: Diagnosis - Is it the Inner-Filter Effect?
-
Concentration Curve: Prepare a dilution series of AMC and measure the fluorescence. If the plot of fluorescence intensity versus concentration is linear at low concentrations and then plateaus at higher concentrations, the inner-filter effect is a likely cause.[1]
-
Absorbance Measurement: Measure the absorbance of your samples at the excitation (typically ~350 nm for AMC) and emission (~450 nm for AMC) wavelengths. If the absorbance is above 0.1, the inner-filter effect is likely to be significant.[1]
Step 2: Correction - Choosing the Right Method
There are several methods to correct for the inner-filter effect. The most suitable method will depend on your specific experimental setup and requirements.
-
Method 1: Sample Dilution (Simplest Method)
-
Description: This is the most straightforward approach to minimize the inner-filter effect. By diluting the sample, you reduce the concentration of absorbing molecules.[1]
-
When to use: This method is suitable when your fluorescence signal is strong enough to be detected even after dilution and when dilution does not adversely affect the biological activity or equilibrium of your assay.
-
Limitations: Dilution can introduce pipetting errors and may not be feasible for samples with weak fluorescence.
-
-
Method 2: Mathematical Correction (For High-Throughput Screening)
-
Description: This method utilizes the absorbance values of the sample at the excitation and emission wavelengths to mathematically correct the observed fluorescence intensity.[1] A commonly used formula is: F_corrected = F_observed * 10^((A_ex + A_em) / 2) Where:
-
F_corrected is the corrected fluorescence intensity.
-
F_observed is the measured fluorescence intensity.
-
A_ex is the absorbance at the excitation wavelength.
-
A_em is the absorbance at the emission wavelength.
-
-
When to use: This method is well-suited for high-throughput screening applications where sample dilution is not practical. It requires a spectrophotometer or a plate reader capable of measuring both fluorescence and absorbance.[1]
-
Limitations: The accuracy of this correction is dependent on the geometry of the measurement system (e.g., cuvette path length, microplate reader optics).[1]
-
-
Method 3: Instrumental Correction (e.g., Z-Position in Microplate Readers)
-
Description: Modern microplate readers may offer instrumental corrections. For example, the Z-position IFE correction method involves taking two fluorescence measurements at different known vertical axis positions of the optical element for the same sample.[9][10]
-
When to use: This is an advanced method for users with compatible microplate readers, offering correction without the need for separate absorbance measurements.[9]
-
Limitations: This method is instrument-specific.
-
Data Presentation
Quantitative Impact of Inner-Filter Effect
The following table summarizes the approximate error in fluorescence intensity at different absorbance values, underscoring the importance of correction.
| Absorbance at Excitation Wavelength | Approximate Error in Fluorescence Intensity |
| 0.05 | ~5%[1] |
| 0.06 | ~8%[1][11] |
| 0.10 | ~10-12%[1][9] |
| 0.30 | ~38%[1][9] |
Experimental Protocols
Protocol 1: Mathematical Correction for Inner-Filter Effect
This protocol details how to correct for the inner-filter effect using absorbance measurements.
Materials:
-
Fluorometer or microplate reader with fluorescence capabilities.
-
Absorbance spectrophotometer or microplate reader with absorbance capabilities.
-
Your AMC samples.
-
Appropriate buffer/solvent.
Methodology:
-
Measure Fluorescence:
-
Set the excitation wavelength for AMC (e.g., 350 nm).
-
Set the emission wavelength for AMC (e.g., 450 nm).
-
Measure the fluorescence intensity of your samples (F_observed).
-
-
Measure Absorbance:
-
Measure the absorbance of the same samples at the excitation wavelength (A_ex).
-
Measure the absorbance of the same samples at the emission wavelength (A_em).
-
-
Calculate Corrected Fluorescence:
-
Use the following formula to calculate the corrected fluorescence (F_corrected): F_corrected = F_observed * 10^((A_ex + A_em) / 2)
-
Visualizations
Caption: Mechanisms of primary and secondary inner-filter effects.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 3. srs.tcu.edu [srs.tcu.edu]
- 4. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. AMC [7-Amino-4-methylcoumarin] [anaspec.com]
- 8. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 9. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. static.horiba.com [static.horiba.com]
Technical Support Center: Pipetting Accuracy for Reproducible Ala-Ala-Phe-AMC Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve accurate and reproducible results in enzyme assays utilizing the fluorogenic substrate, Ala-Ala-Phe-AMC.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of the this compound assay?
The this compound assay is a fluorescence-based method used to measure the activity of certain proteases. The substrate, Alanine-Alanine-Phenylalanine-7-amido-4-methylcoumarin (this compound), is a non-fluorescent molecule. When a specific protease cleaves the peptide bond between Phenylalanine (Phe) and the 7-amido-4-methylcoumarin (AMC) group, the highly fluorescent AMC is released. The rate of increase in fluorescence intensity is directly proportional to the enzyme's activity. This allows for sensitive and continuous monitoring of the enzymatic reaction.
Q2: Why is pipetting accuracy so critical for this assay?
Q3: What are the primary factors that can affect my pipetting accuracy?
Several factors can influence pipetting accuracy, broadly categorized as user technique, pipette condition, and environmental/liquid properties.[1][2] Key factors include:
-
User Technique: Inconsistent speed and smoothness of plunger operation, incorrect immersion depth of the tip, pipetting at an angle, and not pre-wetting the pipette tip.[3]
-
Pipette Condition: Leaking seals, damaged pistons, incorrect tip fit, and most importantly, lack of regular calibration.[4][5]
-
Environmental and Liquid Properties: Temperature differences between the liquid and the pipette, air pressure (altitude), and the viscosity, density, and volatility of the liquid being pipetted.[6]
Troubleshooting Guide
Issue 1: High Variability Between Replicates
You run your assay in triplicate, but the fluorescence readings for each replicate are significantly different, leading to a large standard deviation.
-
Potential Cause: Inconsistent Pipetting Technique Small, inconsistent volumes of enzyme or substrate added to each well are a common cause of replicate variability. For example, a 5.7% imprecision when pipetting 10 μL is not uncommon and can significantly impact results.[6]
-
Troubleshooting Steps:
-
Standardize Your Technique: Ensure you are using the same pipetting technique for every single well. This includes consistent plunger pressure, speed, and tip immersion depth (2-3 mm).[7]
-
Pre-wet the Pipette Tip: Aspirate and dispense the liquid back into the reservoir 2-3 times before aspirating for delivery. This equilibrates the temperature and humidifies the air cushion within the pipette.[3]
-
Use Reverse Pipetting for Viscous Solutions: If your enzyme or substrate is in a viscous buffer (e.g., containing glycerol), use the reverse pipetting technique to ensure accurate dispensing.
-
Pipette against the Wall: Dispense the liquid by touching the pipette tip to the wall of the well. This helps to ensure all the liquid is transferred.
-
Prepare a Master Mix: Whenever possible, prepare a master mix of your reagents (buffer, substrate) to be dispensed into all wells, reducing the number of individual pipetting steps.
-
Issue 2: Inconsistent Results Between Experiments (Poor Reproducibility)
You repeat an experiment on a different day and obtain significantly different kinetic values, even though the protocol was the same.
-
Potential Cause: Pipette Calibration Drift Pipettes can lose their calibration over time and with frequent use. A pipette that was accurate a month ago may not be today, leading to systematic errors that shift your results.[6] Most pipette failures are not obvious to the user.[5]
-
Troubleshooting Steps:
-
Verify Pipette Calibration: Before a critical experiment, perform a quick calibration check. A simple gravimetric method can be used: dispense a set volume of distilled water (e.g., 100 µL) onto an analytical balance and check if the weight corresponds to the expected volume (at a given temperature and pressure).[1]
-
Implement a Regular Calibration Schedule: Pipettes should be professionally calibrated at regular intervals, typically every 6 to 12 months, depending on usage frequency.[6]
-
Check for Leaks: Perform a leak test by aspirating the nominal volume, holding the pipette vertically for 30 seconds with the tip immersed in liquid, and observing if the liquid level drops.[3]
-
Issue 3: Low Fluorescence Signal or No Enzyme Activity
You set up the assay, but the fluorescence signal is very low or does not increase over time.
-
Potential Cause: Pipetting Error Leading to Incorrect Reagent Concentration A significant error in pipetting the concentrated enzyme or substrate stock solution can lead to final concentrations that are too low for a detectable reaction. Forgetting to add a component is also a possibility.
-
Troubleshooting Steps:
-
Double-Check Dilution Calculations: Carefully review all dilution calculations for your stock solutions.
-
Use Appropriate Pipette for the Volume: Ensure you are using a pipette within its optimal volume range (typically 35-100% of its nominal volume).[6] Pipetting very small volumes with a large volume pipette is highly inaccurate.
-
Visual Confirmation: When preparing your reaction plate, visually inspect the wells to ensure all reagents have been added. The use of a checklist can be helpful.
-
Prepare Fresh Reagents: If you suspect an error in the preparation of a stock solution, it is best to prepare it fresh, paying close attention to each pipetting step.
-
Data Presentation: Pipette Tolerance Limits
The following tables provide the ISO 8655 recommended tolerance limits for single-channel air displacement pipettes. Ensure your pipettes perform within these specifications.
Table 1: Maximum Permissible Systematic Error (Inaccuracy)
| Nominal Volume (µL) | At 100% of Volume (± µL) | At 50% of Volume (± µL) | At 10% of Volume (± µL) |
| 10 | 0.12 | 0.12 | 0.20 |
| 20 | 0.20 | 0.20 | 0.30 |
| 100 | 0.80 | 0.80 | 1.50 |
| 200 | 1.60 | 1.60 | 3.00 |
| 1000 | 8.00 | 8.00 | 15.00 |
Table 2: Maximum Permissible Random Error (Imprecision)
| Nominal Volume (µL) | At 100% of Volume (CV%) | At 50% of Volume (CV%) | At 10% of Volume (CV%) |
| 10 | 0.8 | 1.0 | 2.0 |
| 20 | 0.4 | 0.6 | 1.2 |
| 100 | 0.3 | 0.4 | 0.8 |
| 200 | 0.3 | 0.4 | 0.8 |
| 1000 | 0.3 | 0.4 | 0.6 |
CV% = Coefficient of Variation
Experimental Protocols
Protocol 1: Gravimetric Pipette Performance Check
This protocol allows for a quick in-lab verification of pipette accuracy and precision.
Materials:
-
Analytical balance (readable to at least 0.01 mg for volumes < 100 µL)
-
Weighing vessel (e.g., a small beaker or microfuge tube)
-
Distilled water
-
Thermometer
-
Pipette to be tested and appropriate tips
Procedure:
-
Place the balance in a draft-free location.
-
Allow the pipette, tips, and distilled water to equilibrate to room temperature for at least 2 hours.
-
Record the ambient temperature.
-
Place the weighing vessel on the balance and tare it.
-
Set the pipette to the desired test volume (e.g., 100% of nominal volume).
-
Pre-wet a new pipette tip by aspirating and dispensing the test volume of distilled water three times.
-
Using the same tip, aspirate the test volume.
-
Dispense the water into the tared weighing vessel.
-
Record the weight.
-
Repeat steps 4-9 for a total of at least 4 measurements.[3]
-
Convert the weight of the water to volume using the appropriate density of water at the recorded temperature.
-
Calculate the accuracy (systematic error) and precision (random error/CV) and compare them to the manufacturer's or ISO 8655 specifications.
Protocol 2: General this compound Protease Assay
This is a general protocol and should be optimized for your specific enzyme and experimental conditions.
Materials:
-
Purified protease
-
This compound substrate
-
Assay Buffer (e.g., Tris or HEPES buffer at the optimal pH for your enzyme)
-
DMSO for dissolving the substrate
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation ~360-380 nm, Emission ~440-460 nm)
Procedure:
-
Prepare Reagents:
-
Dissolve the this compound in DMSO to create a concentrated stock solution (e.g., 10 mM). Store protected from light.
-
Prepare the assay buffer and allow it to equilibrate to the desired assay temperature (e.g., 37°C).
-
Dilute the protease in cold assay buffer to the desired working concentration. Keep the enzyme on ice.
-
-
Set up the Assay:
-
In a 96-well black plate, add the components in the following order (example for a 100 µL final volume):
-
50 µL of assay buffer
-
25 µL of diluted enzyme solution (for no-enzyme controls, add 25 µL of assay buffer instead)
-
-
Pre-incubate the plate at the assay temperature for 5-10 minutes.
-
-
Initiate the Reaction:
-
Prepare a working solution of the this compound substrate by diluting the stock solution in the assay buffer to the desired final concentration (e.g., prepare a 4X solution and add 25 µL).
-
Add the substrate working solution to all wells to start the reaction.
-
-
Measure Fluorescence:
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence from the no-enzyme control wells.
-
Plot fluorescence intensity versus time. The initial reaction rate (V₀) is the slope of the linear portion of this curve.
-
To determine kinetic parameters like Km and kcat, repeat the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
-
Visualizations
Caption: A typical experimental workflow for an this compound protease assay.
Caption: A decision tree for troubleshooting common pipetting-related issues.
References
- 1. Assessing variations in manual pipetting: An under-investigated requirement of good laboratory practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. analyticalchem.community.uaf.edu [analyticalchem.community.uaf.edu]
- 3. integra-biosciences.com [integra-biosciences.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. aicompanies.com [aicompanies.com]
- 6. Pipetting Procedures and Tips to Run an Accurate Assay | FUJIFILM Wako [wakopyrostar.com]
- 7. microprecision.com [microprecision.com]
Technical Support Center: Troubleshooting High Variability in Protease Assays
Welcome to the technical support center for protease assays. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common causes of high variability in their experiments.
Frequently Asked Questions (FAQs)
Here are some frequently asked questions about variability in protease assays.
Q1: What are the most common sources of variability in protease assays?
High variability in protease assays can stem from several factors, broadly categorized as issues with reagents, assay conditions, and experimental technique. Key sources include:
-
Substrate Instability: The substrate may degrade spontaneously (autohydrolysis) under your assay conditions, leading to a high background signal independent of enzyme activity.[1]
-
Reagent Contamination: Buffers, substrate solutions, or even the enzyme stock might be contaminated with other proteases or interfering compounds.
-
Inconsistent Assay Conditions: Minor fluctuations in temperature, pH, and incubation time between wells or experiments can significantly impact enzyme activity and lead to variable results.[2]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of enzymes, substrates, or inhibitors is a major source of variability, especially when dealing with small volumes.[3]
-
Sub-optimal Component Concentrations: The concentrations of the enzyme, substrate, or any cofactors may not be in the optimal range for a stable and reproducible reaction.
-
Issues with Standard Curve: An inaccurate or poorly prepared standard curve will lead to unreliable quantification of protease activity.[4][5]
Q2: My "no-enzyme" control has a high signal. What does this mean and how can I fix it?
A high signal in the no-enzyme control is a clear indication of substrate autohydrolysis, meaning the substrate is breaking down on its own without enzymatic activity.[1] This leads to a high background that can mask the true enzyme-dependent signal.
Troubleshooting Steps:
-
Evaluate Substrate Stability: Perform a substrate stability assay to confirm autohydrolysis under your experimental conditions.
-
Optimize Substrate Concentration: A lower substrate concentration might reduce the background signal while still providing a sufficient signal-to-noise ratio.
-
Reduce Incubation Time: Shorter incubation times can minimize the contribution of substrate autohydrolysis to the final signal.[1]
-
Adjust pH: The pH of the assay buffer can significantly affect substrate stability. Test a range of pH values to find a balance between enzyme activity and substrate stability.
-
Consider an Alternative Substrate: If the current substrate is inherently unstable, you may need to screen for a more stable alternative for your specific protease.[1]
Q3: My replicate wells show inconsistent readings. What could be the cause?
Inconsistent replicates are often due to variations in experimental technique or the reaction environment.
Troubleshooting Steps:
-
Review Pipetting Technique: Ensure you are using calibrated pipettes and a consistent pipetting technique for all wells.[3] For small volumes, reverse pipetting can improve accuracy.
-
Ensure Proper Mixing: Thoroughly mix all reagents and master mixes before aliquoting into the plate.[3]
-
Check for Temperature Gradients: Incubators can have "hot spots." Ensure your plate is incubated in an area with uniform temperature. Avoid stacking plates during incubation.[6]
-
Use Plate Sealers: During incubations, cover assay plates with sealers to prevent evaporation, which can concentrate reactants and alter reaction rates in outer wells.[6]
-
Verify Instrument Performance: Ensure the plate reader is functioning correctly and that the correct settings are being used for your assay.
Q4: The signal in my assay is very low. What are some potential causes and solutions?
Low signal can be caused by several factors, from suboptimal assay conditions to inactive reagents.[4]
Troubleshooting Steps:
-
Check Enzyme Activity: The enzyme may have lost activity due to improper storage or handling. Test a fresh aliquot of the enzyme or a new lot.
-
Optimize Assay Conditions: The pH, temperature, or buffer composition may not be optimal for your specific protease.[4] Consult the literature for the optimal conditions for your enzyme.
-
Increase Incubation Time: For slower-acting proteases, a longer incubation time may be necessary to generate a sufficient signal.[7]
-
Increase Enzyme Concentration: The concentration of the enzyme may be too low. Perform an enzyme titration to determine the optimal concentration.
-
Verify Substrate Quality: The substrate may have degraded or may not be suitable for the protease being tested.[4]
Troubleshooting Guides
These guides provide detailed protocols to systematically address common issues leading to high variability in protease assays.
Guide 1: Investigating and Mitigating High Background Signal
High background can obscure your results and is often caused by substrate autohydrolysis or interfering buffer components.
Experimental Protocol: Substrate Stability Assay
This protocol will help you determine if your substrate is stable under your assay conditions.[1]
-
Preparation: In a microplate, prepare wells containing your complete assay buffer and the working concentration of your substrate. Omit the enzyme.
-
Incubation: Incubate the plate at your standard assay temperature.
-
Measurement: At various time points (e.g., 0, 15, 30, 60, 120 minutes), measure the absorbance or fluorescence at the appropriate wavelength.
-
Analysis: Plot the signal against time. A significant increase in signal over time in the absence of the enzyme indicates substrate autohydrolysis.
Guide 2: Optimizing Enzyme and Substrate Concentrations
Using the right concentrations of enzyme and substrate is crucial for a reproducible assay.
Experimental Protocol: Enzyme Titration
This protocol helps determine the optimal enzyme concentration that results in a linear reaction rate over the desired time course.
-
Preparation: Prepare a series of dilutions of your protease stock solution in the assay buffer.
-
Assay Setup: In a microplate, add a fixed, non-limiting concentration of your substrate to each well.
-
Reaction Initiation: Add the different enzyme dilutions to the wells to start the reaction. Include a "no-enzyme" control.
-
Measurement: Immediately begin reading the plate kinetically in a plate reader at the appropriate wavelength and temperature for a set period (e.g., 30-60 minutes).
-
Analysis: Plot the initial reaction rate (V₀) against the enzyme concentration. The optimal enzyme concentration will be within the linear range of this plot.
Experimental Protocol: Substrate Concentration Optimization
This protocol helps determine the Michaelis-Menten constant (Km) and the optimal substrate concentration for your assay.
-
Preparation: Prepare a series of dilutions of your substrate in the assay buffer.
-
Assay Setup: In a microplate, add a fixed, optimal concentration of your enzyme (determined from the enzyme titration) to each well.
-
Reaction Initiation: Add the different substrate dilutions to the wells to start the reaction. Include a "no-substrate" control.
-
Measurement: Immediately begin reading the plate kinetically.
-
Analysis: Plot the initial reaction rate (V₀) against the substrate concentration. The data should fit a Michaelis-Menten curve. The optimal substrate concentration is typically at or slightly above the Km value to ensure the reaction rate is not substrate-limited.
Guide 3: Troubleshooting the Standard Curve
An accurate standard curve is essential for quantifying protease activity.
Common Problems and Solutions:
-
Poor Linearity:
-
Low R² Value:
-
Cause: Inconsistent pipetting, variability in incubation times, or temperature fluctuations.
-
Solution: Review your pipetting technique. Ensure all wells are treated identically. Use a plate sealer to prevent evaporation.
-
-
High Variability Between Replicates:
Data Presentation
Table 1: Effect of pH on the Activity of Trypsin
This table shows the kinetic parameters of trypsin-catalyzed hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide at different pH values. Data is adapted from a study on trypsin kinetics.[11][12]
| pH | Trypsin Concentration (µM) | Vm (µM s⁻¹) | Vm/KM (µs⁻¹) | KM (mM) |
| 3.13 | 83.5 | 0.0768 ± 0.0207 | 2.22 ± 0.9 | 34.6 ± 10.5 |
| 3.82 | 25.6 | 0.388 ± 0.094 | 15.8 ± 7.0 | 24.5 ± 9.2 |
| 4.40 | 4.68 | 0.444 ± 0.037 | 32.3 ± 5.7 | 13.8 ± 2.1 |
| 5.98 | 0.39 | 0.344 ± 0.029 | 52.8 ± 8.9 | 6.51 ± 0.95 |
| 6.94 | 0.427 | 0.202 ± 0.005 | 395 ± 32 | 0.512 ± 0.039 |
| 9.05 | 0.379 | 0.182 ± 0.005 | 463 ± 34 | 0.394 ± 0.027 |
Table 2: Effect of Temperature on the Activity of Matrix Metalloproteinases (MMPs)
This table summarizes the thermal transition temperatures (Tm) for various human recombinant MMPs, indicating their relative thermal stability. Data is from a study on the thermal stability of human MMPs.[13]
| MMP | Form | Tm (°C) |
| ProMMP-2 | Latent | 71.3 |
| ProMMP-3 | Latent | 80.0 |
| ProMMP-7 | Latent | 98.3 |
| ProMMP-8 | Latent | 74.8 |
| ProMMP-9 | Latent | 92.6 |
| MMP-2 | Active | 72.0 |
| MMP-3 | Active | 83.9 |
Table 3: Common Protease Inhibitors and Their Targets
This table lists common protease inhibitors, their target protease classes, and typical working concentrations.
| Protease Inhibitor | Target Protease Class | Type | Typical Working Concentration |
| AEBSF | Serine | Irreversible | 0.1 - 1 mM |
| Aprotinin | Serine | Reversible | 1 - 2 µg/mL |
| Leupeptin | Serine and Cysteine | Reversible | 1 - 10 µM |
| Pepstatin A | Aspartic | Reversible | 1 µM |
| E-64 | Cysteine | Irreversible | 1 - 10 µM |
| EDTA | Metalloprotease | Reversible | 1 - 10 mM |
| 1,10-Phenanthroline | Metalloprotease | Reversible | 1 - 10 mM |
| PMSF | Serine | Irreversible | 0.1 - 1 mM |
Visualizations
Troubleshooting Workflow for High Assay Variability
Caption: Troubleshooting workflow for addressing high variability and inconsistent replicates in protease assays.
Decision Tree for Troubleshooting High Background Signal
Caption: Decision tree for diagnosing and resolving high background signals in protease assays.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Sigma's Non-specific Protease Activity Assay - Casein as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thermal stability of human matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
how to handle substrate depletion in kinetic assays
This guide provides troubleshooting advice and answers to frequently asked questions regarding substrate depletion in kinetic assays.
Troubleshooting Guide
Q: My reaction progress curve is plateauing early. Is this due to substrate depletion?
A: An early plateau in the reaction progress curve is a classic sign of substrate depletion.[1][2] This occurs when the enzyme consumes a significant portion of the substrate, causing the reaction rate to decrease and eventually stop. To confirm this, you can try reducing the enzyme concentration. If the reaction proceeds linearly for a longer duration at a lower enzyme concentration, substrate depletion was likely the issue at the higher concentration.[1][3]
Q: My initial reaction rate is not linear. What are the possible causes and solutions?
A: A non-linear initial rate can be caused by several factors, including substrate depletion, product inhibition, or issues with the assay setup.
Troubleshooting Non-Linear Reaction Curves
| Possible Cause | Troubleshooting Steps |
| Substrate Depletion | Decrease the enzyme concentration.[1] Increase the initial substrate concentration. Ensure the total substrate consumed is less than 10% for initial velocity measurements.[1][4] |
| Product Inhibition | Monitor the reaction for shorter time intervals to minimize product accumulation.[5] If possible, use a coupled assay to remove the product as it is formed. |
| Enzyme Instability | Check the stability of your enzyme under the specific assay conditions (pH, temperature). Add stabilizing agents if necessary. |
| Assay Conditions | Verify that all reagents are properly thawed and mixed.[6] Ensure the incubation temperature and pH are optimal and stable.[2] |
| High Enzyme Concentration | If the reaction completes almost instantly, your enzyme concentration is too high relative to the substrate.[7] Perform serial dilutions of your enzyme to find a concentration that yields a linear rate over a measurable time period.[7] |
Q: I suspect my enzyme concentration is too high, leading to rapid substrate depletion. How do I determine the optimal enzyme concentration?
A: To find the optimal enzyme concentration, you should perform a series of assays with varying enzyme concentrations while keeping the substrate concentration constant. The goal is to find a concentration that results in a linear reaction rate for a desired period, ensuring that less than 10% of the substrate is consumed.[1][4]
Frequently Asked Questions (FAQs)
What are "initial velocity" conditions and why are they crucial?
Initial velocity (v₀) is the rate of the reaction measured at the beginning of the assay when the substrate concentration has not significantly changed, and product accumulation is minimal.[1][8] It is crucial to measure the initial velocity because it allows for the simplification of kinetic models, such as the Michaelis-Menten equation, by assuming the substrate concentration is constant and the reverse reaction is negligible.[1][3] These conditions are met when less than 10% of the substrate has been consumed.[1][4]
What are the consequences of significant substrate depletion?
Ignoring substrate depletion can lead to several issues:
-
Underestimation of the true initial velocity: As the substrate is consumed, the reaction rate decreases, leading to an inaccurate, lower measured rate.[2]
-
Inaccurate determination of kinetic parameters: Values for Kₘ and Vₘₐₓ will be incorrect if calculated from data where substrate concentration is not constant.[9]
-
Misinterpretation of inhibitor potency: The apparent potency of competitive inhibitors (IC₅₀ values) can be skewed, as their effectiveness is dependent on the substrate concentration.[1]
How does the initial substrate concentration relative to the Michaelis Constant (Kₘ) affect my assay?
The relationship between the substrate concentration ([S]) and Kₘ is critical for designing a meaningful experiment.
Recommended Substrate Concentrations for Different Assay Goals
| Assay Goal | Recommended [S] relative to Kₘ | Rationale |
| Determining Vₘₐₓ | [S] > 10 x Kₘ | At saturating substrate concentrations, the reaction rate is maximal and independent of small changes in [S].[10] |
| Determining Kₘ | 0.2 x Kₘ to 5.0 x Kₘ | A range of concentrations around the Kₘ is needed to accurately determine the substrate concentration at which the reaction rate is half of Vₘₐₓ.[1][3] |
| Screening for Competitive Inhibitors | [S] ≤ Kₘ | Using a substrate concentration at or below the Kₘ makes the assay more sensitive to competitive inhibitors.[1] |
| Measuring Enzyme Activity in a Sample | [S] > 10-20 x Kₘ | This ensures the reaction rate is proportional to the enzyme concentration and not limited by substrate availability.[11] |
Is it possible to mathematically correct for substrate depletion?
Yes, it is possible to use integrated forms of rate equations or progress curve analysis to account for the change in substrate concentration over time.[5][9] However, these methods are more complex than the initial velocity approach. For many applications, optimizing the experimental conditions to minimize substrate depletion is the more straightforward and reliable strategy.
Experimental Protocols
Protocol 1: Determining Initial Velocity Conditions
Objective: To find the appropriate enzyme concentration and time frame where the reaction rate is linear.
Methodology:
-
Prepare a series of reactions with a fixed, saturating substrate concentration.
-
Vary the enzyme concentration in each reaction (e.g., 0.5x, 1x, 2x relative concentrations).[1]
-
Measure product formation at multiple time points for each enzyme concentration.
-
Plot product concentration versus time for each enzyme concentration.
-
Identify the enzyme concentration and time interval that yields a linear plot, ensuring that the total substrate consumed during this period is less than 10%. This linear portion represents the initial velocity.[1][4]
Protocol 2: Determining the Michaelis Constant (Kₘ)
Objective: To determine the Kₘ of an enzyme for a specific substrate.
Methodology:
-
First, establish initial velocity conditions using Protocol 1.
-
Set up a series of reactions with a fixed, optimal enzyme concentration.
-
Vary the substrate concentration across a range, typically from 0.2 x Kₘ to 5.0 x Kₘ.[1] If the Kₘ is unknown, start with a broad range of concentrations.
-
For enzymes with multiple substrates, keep the concentration of the other substrate(s) at a saturating level.[3]
-
Measure the initial velocity (v₀) for each substrate concentration.
-
Plot v₀ versus substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Kₘ and Vₘₐₓ.[1]
Diagrams
Caption: Troubleshooting workflow for non-linear reaction curves.
Caption: Experimental workflow for optimizing assay conditions.
References
- 1. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. theory.labster.com [theory.labster.com]
- 3. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Time course enzyme kinetics - The Science Snail [sciencesnail.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Accurate kinetic parameter estimation during progress curve analysis of systems with endogenous substrate production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Untitled Document [ucl.ac.uk]
- 11. Importance of Observing the Progress Curve During Enzyme Assay in an Automated Clinical Chemistry Analyzer: A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 7-Amino-4-Methylcoumarin (AMC)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of photobleaching when using 7-amino-4-methylcoumarin (AMC) in fluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it affect 7-amino-4-methylcoumarin (AMC)?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce. For AMC, this process typically occurs when the molecule is excited to a long-lived triplet state. In this state, AMC is highly reactive and can interact with molecular oxygen to generate reactive oxygen species (ROS). These ROS then chemically damage the AMC molecule, rendering it non-fluorescent.[1]
Q2: My AMC signal is fading very quickly. What are the most common causes?
A2: Rapid fading of the AMC signal is a common problem with several potential causes:
-
High Excitation Light Intensity: Using an excessively bright light source is a primary contributor to photobleaching.
-
Prolonged Exposure Time: Continuous or repeated exposure to the excitation light accelerates the photobleaching process.
-
Presence of Oxygen: Molecular oxygen is a key mediator of photobleaching through the formation of reactive oxygen species.
-
Suboptimal pH: The fluorescence of coumarin derivatives can be sensitive to the pH of the local environment.[2]
-
Presence of Quenching Agents: Certain molecules in the sample or buffer can quench the fluorescence of AMC.
Q3: How can I minimize photobleaching during my imaging experiments?
A3: A multi-faceted approach is most effective for minimizing photobleaching:
-
Optimize Imaging Parameters: Reduce the intensity of the excitation light to the minimum level necessary for a good signal-to-noise ratio. Use neutral density filters where possible and minimize the duration and frequency of image acquisition.[1]
-
Use Antifade Mounting Media: Incorporate a commercial or homemade antifade reagent into your mounting medium. These reagents are designed to scavenge free radicals and reduce the rate of photobleaching.
-
Employ Oxygen Scavengers: For live-cell imaging or particularly sensitive experiments, using an enzymatic oxygen scavenging system (e.g., glucose oxidase and catalase) can significantly reduce the amount of dissolved oxygen available to react with the fluorophore.[1]
-
Choose the Right Mounting Medium: For fixed cells, use a mounting medium with an appropriate refractive index to minimize light scattering and aberrations.
-
Work in the Dark: Prepare and handle your samples in a darkened environment to minimize ambient light exposure.
Q4: What are antifade reagents and how do they work?
A4: Antifade reagents are chemical compounds added to mounting media to reduce photobleaching. They primarily work by scavenging for reactive oxygen species (ROS) that are generated during the fluorescence excitation process. By neutralizing these damaging molecules, antifade reagents protect the fluorophore from chemical degradation and extend its fluorescent lifetime. Common antifade agents include n-propyl gallate (NPG), p-phenylenediamine (PPD), and 1,4-diazabicyclo[2.2.2]octane (DABCO).
Q5: Are there more photostable alternatives to AMC for blue fluorescence?
A5: Yes, while AMC is a widely used blue fluorophore, several alternatives have been developed with improved photostability. Dyes such as Alexa Fluor™ 350 are derivatives designed for greater brightness and photostability.[3] The choice of an alternative will depend on the specific experimental requirements, including the excitation and emission wavelengths needed for your imaging setup.
Data Presentation
Photophysical Properties of 7-Amino-4-Methylcoumarin and Alternatives
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| 7-Amino-4-methylcoumarin (AMC) | 344 [3][4] | 440 [3][4] | ~17,000 [4] | ~0.6 [4] |
| Alexa Fluor™ 350 | 346 | 442 | 19,000 | 0.24 |
| 7-Hydroxy-4-methylcoumarin (HMC) | 326 | 450 | 16,800 | 0.08 |
Data compiled from various sources. Values can vary depending on the solvent and environmental conditions.
Efficacy of Antifade Reagents on Coumarin Photostability
| Mounting Medium | Fluorophore | Half-life (seconds) |
| 90% glycerol in PBS (pH 8.5) | Coumarin | 25 |
| Vectashield | Coumarin | 106 |
This data illustrates the significant improvement in photostability of a coumarin dye when using an antifade mounting medium.[5]
Experimental Protocols
Protocol 1: Imaging of Fixed Cells with AMC and an Antifade Mounting Medium
This protocol describes the staining of fixed cells with AMC and mounting with a homemade n-propyl gallate (NPG) antifade medium to minimize photobleaching.
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate-Buffered Saline (PBS)
-
7-Amino-4-methylcoumarin (AMC) stock solution (e.g., 10 mM in DMSO)
-
n-Propyl gallate (NPG)
-
Glycerol
-
10X PBS stock solution
-
Microscope slides
-
Nail polish
Procedure:
-
Cell Fixation:
-
Wash cells once with PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining with AMC:
-
Prepare a working solution of AMC in PBS at a final concentration of 1-10 µM.
-
Incubate the fixed cells with the AMC working solution for 20-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Preparation of NPG Antifade Mounting Medium:
-
Prepare a 10X PBS stock solution.
-
Prepare a stock solution of 20% (w/v) n-propyl gallate in dimethylformamide or dimethyl sulfoxide.
-
Thoroughly mix 1 part of 10X PBS with 9 parts of glycerol.
-
Slowly add 0.1 part of the 20% n-propyl gallate stock solution dropwise with rapid stirring.
-
-
Mounting:
-
Carefully aspirate the final PBS wash from the coverslips.
-
Place a small drop of the NPG antifade mounting medium onto a clean microscope slide.
-
Invert the coverslip with the cells facing down onto the drop of mounting medium.
-
Gently press the coverslip to remove any air bubbles.
-
Seal the edges of the coverslip with nail polish to prevent drying and movement.
-
-
Imaging:
-
Image the slides using a fluorescence microscope with a DAPI filter set (or other appropriate filter for AMC's excitation and emission).
-
Use the lowest possible excitation intensity and exposure time that provides a clear signal.
-
Minimize the time the sample is exposed to the excitation light by only illuminating when acquiring an image.
-
Protocol 2: Live-Cell Imaging with AMC and an Oxygen Scavenging System
This protocol provides a method for imaging live cells stained with AMC, incorporating an oxygen scavenging system to reduce photobleaching.
Materials:
-
Live cells cultured in a glass-bottom dish
-
AMC stock solution (10 mM in DMSO)
-
Pre-warmed cell culture medium
-
Pre-warmed imaging buffer (e.g., HBSS or phenol red-free medium)
-
Glucose Oxidase
-
Catalase
-
Glucose
Procedure:
-
Cell Staining:
-
Prepare a working solution of AMC by diluting the 10 mM stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.
-
Remove the existing culture medium from the cells and wash once with pre-warmed PBS.
-
Add the AMC working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Remove the staining solution and wash the cells two to three times with pre-warmed imaging buffer.
-
-
Preparation of Oxygen Scavenging Imaging Buffer:
-
To your imaging buffer, add glucose to a final concentration of 10 mM.
-
Add glucose oxidase to a final concentration of 0.5 mg/mL.
-
Add catalase to a final concentration of 0.1 mg/mL.
-
Gently mix the solution. This buffer should be prepared fresh before each experiment.
-
-
Live-Cell Imaging:
-
Replace the wash buffer on the cells with the freshly prepared oxygen scavenging imaging buffer.
-
Immediately begin imaging using a fluorescence microscope equipped with an environmental chamber to maintain temperature and CO2 levels.
-
Use minimal excitation light intensity and exposure times.
-
For time-lapse imaging, use the longest possible interval between acquisitions that still captures the biological process of interest.
-
Visualizations
References
- 1. US20130059321A1 - Labeling of Proteins with the Fluorophore 7-amino-4-methylcoumarin (AMC) Generated Novel Proteolytic Substrates - Google Patents [patents.google.com]
- 2. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. chemimpex.com [chemimpex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Ala-Ala-Phe-AMC Enzymatic Assays
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing the fluorogenic substrate Ala-Ala-Phe-AMC. Here you will find detailed troubleshooting guides, frequently asked questions, and experimental protocols to ensure the successful optimization of your enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What enzymes cleave this compound?
A1: this compound is a substrate for chymotrypsin and tripeptidyl peptidase II (TPP-II). It is also reported to be cleaved by the 20S Proteasome.
Q2: What is the principle of the this compound assay?
A2: The this compound substrate consists of the tripeptide Ala-Ala-Phe linked to a fluorescent molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is not fluorescent. When an appropriate enzyme cleaves the peptide bond between Phenylalanine (Phe) and AMC, the free AMC molecule is released, which produces a fluorescent signal. The rate of this increase in fluorescence is directly proportional to the enzyme's activity.
Q3: What are the optimal excitation and emission wavelengths for detecting free AMC?
A3: Free AMC has an excitation maximum between 360-380 nm and an emission maximum between 440-460 nm.
Q4: How should I prepare and store the this compound substrate?
A4: It is recommended to dissolve the this compound substrate in an organic solvent such as DMSO to create a concentrated stock solution. This stock solution should be stored at -20°C or -80°C to prevent degradation. For use in assays, the stock solution can be diluted in the appropriate aqueous assay buffer. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Background Fluorescence | Substrate instability or degradation. | Test the stability of the substrate by incubating it in the assay buffer without the enzyme. If fluorescence increases, consider preparing a fresh substrate stock solution. |
| Contaminated reagents or buffer. | Use high-purity water and reagents for all buffers and solutions. | |
| Low or No Signal | Inactive enzyme. | Verify the activity of your enzyme using a positive control if available. Ensure proper storage and handling of the enzyme. |
| Suboptimal enzyme concentration. | Perform an enzyme concentration titration to determine the optimal concentration for your assay. Refer to the detailed protocol below. | |
| Incorrect assay conditions (pH, temperature). | Optimize the pH and temperature of your assay for your specific enzyme. Chymotrypsin, for example, generally has an optimal pH around 7.8. | |
| Incorrect instrument settings. | Ensure your fluorometer is set to the correct excitation and emission wavelengths for AMC (Ex: 360-380 nm, Em: 440-460 nm). | |
| Non-linear Reaction Rate | Substrate depletion. | If the reaction rate decreases over time, the substrate may be being consumed too quickly. Reduce the enzyme concentration or increase the initial substrate concentration. |
| Enzyme instability. | If the reaction rate decreases rapidly, the enzyme may be unstable under the assay conditions. Consider adding stabilizing agents like BSA or reducing the incubation time. | |
| Product inhibition. | The accumulation of the product may be inhibiting the enzyme. Analyze the initial reaction rates to minimize the effect of product inhibition. |
Experimental Protocols
Protocol for Optimizing Enzyme Concentration
This protocol provides a step-by-step guide to determine the optimal enzyme concentration for your this compound assay. The goal is to find an enzyme concentration that results in a linear reaction rate for the desired assay duration.
Materials:
-
Enzyme stock solution (e.g., Chymotrypsin or TPP-II)
-
This compound substrate stock solution (in DMSO)
-
Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl₂, pH 7.8 for chymotrypsin)
-
96-well black, flat-bottom microplate
-
Fluorometer capable of kinetic measurements
Procedure:
-
Prepare a Substrate Working Solution: Dilute the this compound stock solution in assay buffer to a final concentration that is not limiting. A starting point is often a concentration at or above the Michaelis-Menten constant (Km) for your enzyme, if known. If the Km is unknown, a concentration of 10-50 µM is a reasonable starting point.
-
Prepare Serial Dilutions of the Enzyme: Prepare a series of enzyme dilutions in cold assay buffer. The range of concentrations should be broad enough to identify an optimal level. For example, you could prepare a 2-fold serial dilution series.
-
Set up the Assay Plate:
-
Add a constant volume of the substrate working solution to each well that will be used.
-
Add a corresponding volume of assay buffer to a "no enzyme" control well.
-
Initiate the reaction by adding a small volume of each enzyme dilution to the respective wells. The final volume in all wells should be the same.
-
-
Kinetic Measurement: Immediately place the plate in a pre-warmed fluorometer and begin recording the fluorescence intensity every 1-2 minutes for a period of 30-60 minutes.
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each enzyme concentration.
-
Determine the initial reaction rate (slope of the linear portion of the curve) for each concentration.
-
Plot the initial reaction rate versus the enzyme concentration. The optimal enzyme concentration will be within the linear range of this plot, where an increase in enzyme concentration results in a proportional increase in the reaction rate.
-
Quantitative Data
The following tables summarize key kinetic parameters for enzymes that cleave this compound and related substrates. Note that specific values can vary depending on the experimental conditions.
Table 1: Kinetic Parameters for Chymotrypsin with Various Substrates
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| N-acetyl-L-tryptophanamide | 4.7 | - | - |
| N-acetyl-L-phenylalaninamide | 29 | - | - |
| Suc-Ala-Phe-Ala-NH₂ | - | - | - |
Table 2: Relative Substrate Efficiency for Tripeptidyl Peptidase I (TPP-I)
| Substrate | Relative kcat/Km |
| Ala-Arg-Phe-Nph-Arg-Leu | 40x |
| Ala-Ala-Phe-MCA | 1x |
This data indicates that other substrates can be significantly more efficient for TPP-I than this compound.[1]
Signaling Pathway and Experimental Workflow Diagrams
References
Validation & Comparative
A Comparative Guide to Chymotrypsin Substrates: Ala-Ala-Phe-AMC and Alternatives
For researchers, scientists, and drug development professionals, selecting the optimal substrate is critical for the accurate assessment of chymotrypsin activity. This guide provides a detailed comparison of the fluorogenic substrate Ala-Ala-Phe-7-amido-4-methylcoumarin (Ala-Ala-Phe-AMC) with other commonly used chymotrypsin substrates. We present a summary of their kinetic parameters, detailed experimental protocols, and a look into a relevant signaling pathway.
Chymotrypsin, a key digestive serine protease, plays a crucial role in protein breakdown. Its enzymatic activity is a subject of intense study in various fields, from basic research to drug discovery. The choice of substrate for these studies significantly impacts the sensitivity, specificity, and overall reliability of the obtained results. Here, we compare the performance of this compound against other popular fluorogenic and chromogenic substrates.
Quantitative Comparison of Chymotrypsin Substrates
The efficiency of an enzyme's catalysis is best described by its kinetic parameters, namely the Michaelis constant (Km) and the catalytic constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum, indicating the affinity of the enzyme for the substrate. A lower Km value signifies a higher affinity. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.
The table below summarizes the available kinetic data for this compound and other selected chymotrypsin substrates. It is important to note that these values have been compiled from various sources and may have been determined under different experimental conditions. Therefore, a direct comparison should be made with caution.
| Substrate | Type | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | Fluorogenic | Data not readily available in comparative studies | Data not readily available in comparative studies | Data not readily available in comparative studies |
| Suc-Ala-Ala-Pro-Phe-AMC | Fluorogenic | ~20 - 89 | ~10 | ~112,000 - 500,000 |
| Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) | Fluorogenic | ~40 | Data not readily available | Data not readily available |
| N-Benzoyl-L-Tyrosine p-Nitroanilide (BTPNA) | Chromogenic | ~100 - 200 | ~0.02 | ~100 - 200 |
Note: The kinetic constants for Suc-Ala-Ala-Pro-Phe-AMC and BTPNA are derived from multiple studies and represent a range of reported values. The conditions under which these values were determined may vary.
Experimental Protocols
To ensure reliable and reproducible results, a standardized experimental protocol is essential. Below is a general methodology for a chymotrypsin activity assay that can be adapted for both fluorogenic and chromogenic substrates.
General Chymotrypsin Activity Assay Protocol
Materials:
-
α-Chymotrypsin from bovine pancreas
-
Substrate stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
96-well microplate (black for fluorogenic assays, clear for chromogenic assays)
-
Microplate reader with appropriate filters for fluorescence or absorbance detection
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of α-chymotrypsin in Assay Buffer to the desired concentration (e.g., 1 µg/mL). Keep the enzyme solution on ice.
-
Prepare a series of substrate dilutions in Assay Buffer from the stock solution. The final concentrations in the assay should typically range from 0.1 to 10 times the expected Km.
-
-
Assay Setup:
-
To each well of the microplate, add 50 µL of the appropriate substrate dilution.
-
Include wells with Assay Buffer and substrate but no enzyme as a blank control to measure background signal.
-
To initiate the reaction, add 50 µL of the chymotrypsin working solution to each well.
-
-
Measurement:
-
Immediately place the microplate in the reader.
-
For fluorogenic substrates (e.g., this compound, Suc-AAPF-AMC, Suc-LLVY-AMC): Measure the increase in fluorescence intensity over time. Typical excitation and emission wavelengths for AMC-based substrates are around 360-380 nm and 440-460 nm, respectively.
-
For chromogenic substrates (e.g., BTPNA): Measure the increase in absorbance at the appropriate wavelength (e.g., 405 nm for the release of p-nitroaniline) over time.
-
Record data at regular intervals (e.g., every 30-60 seconds) for a period of 10-30 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the progress curve (signal vs. time).
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat can then be calculated from Vmax if the enzyme concentration is known (kcat = Vmax/[E]).
-
Visualizing Molecular Interactions and Workflows
Chymotrypsin Catalytic Mechanism
The catalytic activity of chymotrypsin involves a "ping-pong" mechanism with a covalent intermediate. The diagram below illustrates the key steps in the hydrolysis of a peptide bond.
Caption: A simplified workflow of the ping-pong mechanism of chymotrypsin.
Chymotrypsin Signaling through Protease-Activated Receptors (PARs)
Beyond its digestive role, chymotrypsin can act as a signaling molecule by activating Protease-Activated Receptors (PARs), specifically PAR1 and PAR2. This activation triggers intracellular signaling cascades that can influence various cellular processes.
Caption: Chymotrypsin activates PAR2, leading to downstream signaling.
Conclusion
The selection of a chymotrypsin substrate is a critical decision in experimental design. While this compound is a commonly used fluorogenic substrate, its detailed kinetic comparison with other substrates under standardized conditions is not extensively documented in readily available literature. Substrates like Suc-Ala-Ala-Pro-Phe-AMC offer high sensitivity and have more reported kinetic data. For applications where high sensitivity is less critical and cost is a factor, chromogenic substrates like BTPNA remain a viable option. Researchers should carefully consider the specific requirements of their assay, including sensitivity, cost, and the availability of comparative data, when choosing the most appropriate substrate for their studies. The provided experimental protocol offers a standardized framework for comparing the performance of these substrates in-house to determine the optimal choice for a given research application.
Validating Protease Activity: A Comparative Guide to Ala-Ala-Phe-AMC and Its Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of protease activity is a critical aspect of experimental design. The fluorogenic substrate Ala-Ala-Phe-7-amido-4-methylcoumarin (Ala-Ala-Phe-AMC) is a widely utilized tool for assaying chymotrypsin and tripeptidyl peptidase II activity. However, reliance on a single assay methodology can be fraught with potential artifacts. This guide provides a comprehensive comparison of the this compound assay with alternative substrates and orthogonal validation methods, supported by experimental data, to ensure the integrity and reproducibility of your research findings.
The Principle of AMC-Based Protease Assays
Fluorogenic assays employing 7-amino-4-methylcoumarin (AMC) are a cornerstone of protease research. The underlying principle is straightforward: a peptide sequence specific to the protease of interest is conjugated to the AMC fluorophore. In this conjugated form, the fluorescence of AMC is quenched. Upon enzymatic cleavage of the amide bond between the peptide and AMC, the free AMC is liberated, resulting in a significant increase in fluorescence intensity. This increase, measured over time, is directly proportional to the protease's activity.
The peptide sequence Ala-Ala-Phe is specifically recognized and cleaved by chymotrypsin-like serine proteases and tripeptidyl peptidase II, making this compound a valuable substrate for studying these enzymes.
Comparative Analysis of Protease Substrates
The choice of substrate can significantly impact the sensitivity and specificity of a protease assay. While this compound is a common choice, other substrates are available and may offer advantages in certain contexts. Below is a comparison of kinetic parameters for different fluorogenic substrates for chymotrypsin.
Table 1: Comparison of Kinetic Parameters for Chymotrypsin with Various Fluorogenic Substrates
| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| This compound | Data not available in a directly comparable format | Data not available | Data not available |
| Suc-Ala-Ala-Pro-Phe-AMC | 15 | 1.5 | 1.0 x 10⁵[1] |
| Glutaryl-Phe-AMC | Data not available | Data not available | Data not available |
| N-Benzoyl-L-tyrosine ethyl ester (BTEE) | Assay principle differs | Assay principle differs | Assay principle differs |
For tripeptidyl peptidase II (TPP-II), this compound is a known substrate[2]. However, studies have shown that substrates with a P3 arginine residue can be superior for selectively measuring TPP-I activity, a related enzyme[3].
Orthogonal Validation of Protease Activity
To ensure the accuracy of results obtained from fluorogenic assays, it is crucial to employ orthogonal methods for validation. These independent techniques can confirm findings and rule out assay-specific artifacts, such as interference from fluorescent compounds.[4][5][6] High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful orthogonal methods.
Table 2: Comparison of Protease Activity Measured by AMC Assay and HPLC/LC-MS
| Method | Principle | Advantages | Disadvantages |
| This compound Assay | Fluorometric detection of cleaved AMC | High sensitivity, high-throughput, continuous monitoring | Susceptible to interference from fluorescent compounds and light scattering |
| HPLC | Chromatographic separation and quantification of substrate and product | Direct measurement of substrate and product, high specificity, can detect multiple cleavage products | Lower throughput, requires specialized equipment, may require sample quenching |
| LC-MS | Chromatographic separation coupled with mass spectrometric detection of substrate and product | High specificity and sensitivity, provides molecular weight confirmation of products | Lower throughput, requires expensive instrumentation and expertise |
Evaluating Inhibitor Potency
The this compound assay is also a valuable tool for screening and characterizing protease inhibitors. The half-maximal inhibitory concentration (IC50) is a key parameter determined in these studies.
Table 3: IC50 Values of Inhibitors against Chymotrypsin using Fluorogenic Substrates
| Inhibitor | Substrate | IC50 (nM) |
| Chymostatin | Suc-Ala-Ala-Pro-Phe-pNA | ~8 |
| Soybean Trypsin Inhibitor (Kunitz) | BAPNA | >10,000 |
| Aprotinin | BAPNA | >10,000 |
Note: IC50 values are highly dependent on assay conditions (e.g., substrate concentration). The data presented is illustrative and sourced from various studies. BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride) is a chromogenic substrate.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible and reliable data.
General Protocol for this compound Protease Activity Assay
Materials:
-
Purified protease of interest (e.g., chymotrypsin)
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the protease in Assay Buffer.
-
In a 96-well plate, add the diluted protease solutions. Include a no-enzyme control (Assay Buffer only).
-
Initiate the reaction by adding the this compound substrate solution to each well. The final substrate concentration should be optimized (ideally around the K_m value).
-
Immediately place the plate in the fluorescence microplate reader, pre-set to the desired temperature (e.g., 37°C).
-
Measure the increase in fluorescence intensity over time in kinetic mode.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
General Protocol for HPLC-Based Protease Activity Assay
Materials:
-
Purified protease of interest
-
Peptide substrate (e.g., Ala-Ala-Phe-anilide)
-
Reaction Buffer (as for the AMC assay)
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Set up the enzymatic reaction in a microcentrifuge tube by combining the protease and substrate in the Reaction Buffer.
-
Incubate the reaction at the desired temperature for a specific time course.
-
At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding the Quenching solution.
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Inject the supernatant onto the HPLC system.
-
Separate the substrate and product using an appropriate gradient of mobile phases.
-
Detect and quantify the substrate and product peaks based on their retention times and absorbance.
-
Calculate the reaction rate by plotting the concentration of product formed or substrate consumed against time.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps.
Conclusion
The this compound assay is a powerful and sensitive method for measuring the activity of chymotrypsin and tripeptidyl peptidase II. However, to ensure the scientific rigor of experimental findings, it is imperative to validate these results using orthogonal methods such as HPLC or LC-MS. This comparative approach provides a more complete and reliable characterization of protease activity, which is essential for basic research and the development of novel therapeutics. By carefully selecting substrates, optimizing assay conditions, and validating results, researchers can have greater confidence in their data and its interpretation.
References
A Head-to-Head Comparison of Fluorogenic Substrates for Proteasome Chymotrypsin-Like Activity: Ala-Ala-Phe-AMC vs. Suc-LLVY-AMC
For researchers, scientists, and drug development professionals, the accurate measurement of proteasome activity is critical. The chymotrypsin-like activity, primarily associated with the β5 subunit of the 20S proteasome, is a key target for many therapeutic interventions. Fluorogenic peptide substrates are indispensable tools for this purpose, with Suc-LLVY-AMC being the most widely used and characterized. This guide provides a detailed comparison of Suc-LLVY-AMC and an alternative substrate, Ala-Ala-Phe-AMC, for assaying the chymotrypsin-like activity of the proteasome.
This comparison guide delves into the specifics of each substrate, presenting available quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate reagent for your research needs.
Principle of Fluorogenic Proteasome Assays
Fluorogenic assays for proteasome activity rely on a peptide sequence recognized by a specific catalytic subunit, which is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its conjugated form, the fluorescence of AMC is quenched. Upon cleavage of the peptide by the proteasome, free AMC is released, resulting in a measurable increase in fluorescence. This fluorescence signal is directly proportional to the enzymatic activity of the proteasome.
Caption: Mechanism of proteasome activity detection using a fluorogenic peptide-AMC substrate.
Substrate Comparison: this compound vs. Suc-LLVY-AMC
While both substrates are cleaved by proteases with chymotrypsin-like specificity, Suc-LLVY-AMC is extensively documented and specifically optimized for proteasome assays. This compound is also recognized by the proteasome's chymotrypsin-like activity, but its use in this specific context is less characterized in the available literature.
| Feature | This compound (Succinyl-AAPF-AMC) | Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-AMC) |
| Target Protease Activity | Chymotrypsin-like | Chymotrypsin-like |
| Proteasome Subunit Specificity | Primarily β5 | Primarily β5 |
| Molecular Weight | ~661.7 g/mol | ~763.9 g/mol |
| Excitation Wavelength | ~360-380 nm | ~350-380 nm[1] |
| Emission Wavelength | ~440-460 nm | ~440-460 nm[1] |
| Typical Working Concentration | Not extensively defined for proteasome assays | 50-200 µM[1] |
| Kinetic Parameters (20S Proteasome) | Km and Vmax values not readily available in the reviewed literature. | Km: ~48 µM |
Note: The kinetic parameters for proteasome activity can vary depending on the experimental conditions (e.g., buffer composition, temperature, presence of activators like SDS). The provided Km for Suc-LLVY-AMC is a literature-reported value and should be considered as a reference. At concentrations greater than 40 µM, Suc-LLVY-AMC has been reported to cause substrate inhibition.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for conducting proteasome activity assays using both substrates.
Protocol for Proteasome Activity Assay using Suc-LLVY-AMC
This protocol is adapted from commercially available kits and published research.[1]
1. Reagent Preparation:
- Assay Buffer: 25 mM HEPES, pH 7.5, 0.5 mM EDTA, 0.05% NP-40, and 0.01% SDS (optional, for 20S proteasome activation).
- Substrate Stock Solution: Prepare a 10 mM stock solution of Suc-LLVY-AMC in DMSO. Store at -20°C, protected from light.
- Proteasome Sample: Purified 20S or 26S proteasome, or cell lysates prepared in a buffer without protease inhibitors.
- Proteasome Inhibitor (Control): 10 mM MG132 in DMSO.
2. Assay Procedure:
- Prepare a fresh working solution of Suc-LLVY-AMC by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).
- In a 96-well black plate, add your proteasome sample (e.g., 10-20 µg of cell lysate or 5-10 nM of purified proteasome).
- For inhibitor control wells, pre-incubate the sample with a final concentration of 50 µM MG132 for 15 minutes at 37°C.
- Initiate the reaction by adding the Suc-LLVY-AMC working solution to each well.
- Immediately measure the fluorescence intensity (Ex: 360 nm, Em: 460 nm) at 37°C using a microplate reader in kinetic mode for 30-60 minutes, with readings taken every 1-5 minutes.
3. Data Analysis:
- Calculate the rate of reaction (increase in fluorescence units per minute) from the linear portion of the kinetic curve.
- Subtract the rate of the inhibitor control from the rate of the experimental sample to determine the specific proteasome activity.
Protocol for Proteasome Activity Assay using this compound
This protocol is a general guideline for using this compound to measure proteasome chymotrypsin-like activity, based on its properties as a chymotrypsin substrate. Optimization will be required.
1. Reagent Preparation:
- Assay Buffer: 25 mM HEPES, pH 7.5, 0.5 mM EDTA.
- Substrate Stock Solution: Prepare a 10 mM stock solution of Suc-Ala-Ala-Phe-AMC in DMSO. Store at -20°C, protected from light.
- Proteasome Sample: Purified 20S or 26S proteasome, or cell lysates.
- Proteasome Inhibitor (Control): 10 mM MG132 in DMSO.
2. Assay Procedure:
- Prepare a fresh working solution of Suc-Ala-Ala-Phe-AMC in Assay Buffer. A range of concentrations should be tested to determine the optimal working concentration.
- In a 96-well black plate, add your proteasome sample.
- For inhibitor control wells, pre-incubate the sample with a final concentration of 50 µM MG132 for 15 minutes at 37°C.
- Initiate the reaction by adding the Suc-Ala-Ala-Phe-AMC working solution.
- Measure the fluorescence intensity (Ex: 380 nm, Em: 460 nm) at 37°C in a kinetic mode for 30-60 minutes.
3. Data Analysis:
- Determine the reaction rate from the linear phase of the fluorescence curve.
- Calculate the specific proteasome activity by subtracting the rate of the inhibitor-treated sample.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a proteasome activity assay using a fluorogenic substrate.
Caption: A generalized workflow for measuring proteasome activity using a fluorogenic substrate.
Concluding Remarks
For routine and well-validated measurements of proteasome chymotrypsin-like activity, Suc-LLVY-AMC remains the substrate of choice due to its extensive characterization, high specificity, and the availability of established protocols and commercial kits. Its kinetic properties with the proteasome are documented, providing a solid foundation for quantitative studies.
This compound represents a potential alternative for assessing chymotrypsin-like activity and is recognized by the proteasome. However, researchers should be aware that its use for specific proteasome activity measurements is less documented. Consequently, significant optimization of assay conditions, including substrate concentration, may be necessary. Furthermore, due to its broader specificity for other chymotrypsin-like proteases, careful use of proteasome-specific inhibitors is essential to ensure the measured activity is indeed from the proteasome.
For researchers developing novel assays or screening for modulators of chymotrypsin-like proteases beyond the proteasome, this compound may offer a broader tool. However, for specific and reliable quantification of proteasome chymotrypsin-like activity, Suc-LLVY-AMC is the more robust and validated option.
References
Navigating Protease Specificity: A Comparative Guide to the Cross-Reactivity of Ala-Ala-Phe-AMC
For researchers, scientists, and professionals in drug development, the selection of a specific substrate is critical for accurate and reliable protease activity assays. The fluorogenic peptide substrate, Alanine-Alanine-Phenylalanine-7-amido-4-methylcoumarin (Ala-Ala-Phe-AMC), is widely utilized for its sensitivity in detecting certain protease activities. However, its utility can be influenced by its cross-reactivity with other proteases. This guide provides a comprehensive comparison of the performance of this compound with various proteases, supported by available experimental data, and offers a framework for assessing its specificity.
Performance of this compound with Key Proteases
This compound is a well-established substrate for the serine proteases chymotrypsin and tripeptidyl peptidase I (TPP1). Upon cleavage of the amide bond C-terminal to the phenylalanine residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released, resulting in a quantifiable increase in fluorescence.
Quantitative Analysis of this compound Cleavage
While comprehensive quantitative data on the cross-reactivity of this compound across a wide range of proteases is not extensively documented in a single source, kinetic parameters for its hydrolysis by human tripeptidyl peptidase I (TPP1) have been reported.
Table 1: Kinetic Parameters for the Hydrolysis of this compound by Human Tripeptidyl Peptidase I (TPP1)
| pH | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| 5.5 | 1.8 | 150 | 1.2 x 10⁴ |
| 4.5 | 0.9 | 100 | 0.9 x 10⁴ |
| 3.5 | 0.2 | 50 | 0.4 x 10⁴ |
Data adapted from a 2009 study on the crystal structure and autoactivation of human TPP1. The study used varying concentrations of this compound to determine the kinetic constants at different pH levels.
Predicted Cross-Reactivity with Other Proteases
Based on the substrate specificity of various proteases, the likelihood of this compound cleavage can be predicted. The presence of a phenylalanine at the P1 position is the primary determinant for recognition by chymotrypsin-like proteases.
-
Chymotrypsin: As a chymotrypsin-like serine protease, it exhibits a strong preference for large hydrophobic residues, such as phenylalanine, at the P1 position. Therefore, this compound is an excellent substrate for chymotrypsin.
-
Cathepsin G: This neutrophil-derived serine protease displays a dual, chymotrypsin- and trypsin-like specificity, with a high preference for phenylalanine at the P1 position.[1][2][3][4] Consequently, significant cleavage of this compound by Cathepsin G is expected.
-
Human Neutrophil Elastase (HNE): HNE is a serine protease with a preference for small aliphatic amino acids (e.g., valine and alanine) at the P1 position.[5][6] While not its optimal substrate, some low-level cross-reactivity with the phenylalanine in this compound may occur due to the broad specificity of HNE.
-
Papain: This cysteine protease has broad specificity but shows a preference for a large hydrophobic residue at the P2 position and basic amino acids or leucine at the P1 position.[7][8] Significant hydrolysis of this compound by papain is therefore less likely.
-
Matrix Metalloproteinases (MMPs): The substrate specificity of MMPs can vary, but many show a preference for leucine at the P1' position.[9][10] While some MMPs can tolerate a variety of residues at the P1 position, phenylalanine is not a universally preferred residue for most MMPs. Therefore, the cross-reactivity of this compound with MMPs is generally expected to be low.
Comparison with Alternative Fluorogenic Substrates
For researchers requiring higher specificity, a range of alternative fluorogenic substrates are available. The choice of substrate should be guided by the specific protease of interest and the potential for off-target activity in the biological sample.
Table 2: Comparison of this compound with Alternative Fluorogenic Substrates
| Protease Target | Alternative Substrate | Reported Kinetic Parameters |
| Chymotrypsin | Suc-Ala-Ala-Pro-Phe-AMC | Km = 0.043 mM, kcat = 45 s⁻¹ (for bovine chymotrypsin)[11] |
| Tripeptidyl Peptidase I (TPP1) | Arg-Nle-Nle-AMC | Not specified, but shown to be a substrate[12] |
| Cathepsin G | Suc-Ala-Ala-Pro-Phe-pNA | Km = 89 µM, kcat = 10.0 µM⁻¹min⁻¹ (for anchovy chymotrypsin, similar specificity)[1] |
| Cathepsin B | Z-Arg-Arg-AMC | kcat/Km = low catalytic efficiency at both pH 7.2 and 4.6[13] |
| Cathepsin L | Z-Phe-Arg-AMC | Km = 0.77 µM, kcat = 1.5 s⁻¹[14] |
| Neutrophil Elastase | Ac-Ala-Ala-Pro-Val-ACC | kcat/Km = 5.81 x 10³ M⁻¹s⁻¹[6] |
Note: Kinetic parameters can vary depending on the specific enzyme source, assay conditions, and laboratory. pNA (p-nitroanilide) is a colorimetric leaving group.
Signaling Pathways of Key Cross-Reactive Proteases
Understanding the biological context of proteases that may interact with this compound is crucial for interpreting experimental results.
Tripeptidyl Peptidase I (TPP1) in Lysosomal Degradation and Telomere Maintenance
TPP1 is a lysosomal serine protease that plays a critical role in the degradation of peptides by sequentially removing N-terminal tripeptides.[5][14][15] Its deficiency is the cause of the fatal neurodegenerative disorder, classical late-infantile neuronal ceroid lipofuscinosis (CLN2 disease).[1] Beyond its function in the lysosome, TPP1 is also a component of the shelterin complex, which protects telomeres at the ends of chromosomes and is involved in telomere maintenance.[2][7]
Experimental Protocols
To empirically determine the cross-reactivity of this compound, a systematic enzymatic assay should be performed against a panel of purified proteases.
Protocol for Assessing Protease Cross-Reactivity of this compound
1. Materials:
-
This compound substrate (stock solution in DMSO)
-
Purified proteases of interest (e.g., chymotrypsin, TPP1, neutrophil elastase, cathepsin G, papain, a representative MMP)
-
Assay buffers specific to each protease for optimal activity
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm
2. Methods:
-
Enzyme Preparation: Prepare working solutions of each purified protease in its respective optimal assay buffer. The final enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Substrate Preparation: Prepare a series of dilutions of the this compound substrate in a universal assay buffer (or a buffer compatible with all proteases if possible, otherwise prepare in each specific buffer). A typical final concentration range for kinetic analysis is 0.1 to 100 µM.
-
Assay Setup:
-
To each well of the 96-well plate, add the appropriate volume of assay buffer.
-
Add the this compound substrate to each well to achieve the desired final concentrations.
-
Include substrate-only wells (no enzyme) as a negative control for background fluorescence and substrate auto-hydrolysis.
-
Include enzyme-only wells (no substrate) as a control for enzyme autofluorescence.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the prepared enzyme solution to the wells.
-
Immediately place the microplate in a pre-warmed fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at appropriate intervals (e.g., every 1-2 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence from the raw fluorescence data.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each protease.
-
Calculate kcat (Vmax / [Enzyme]) and the catalytic efficiency (kcat/Km).
-
Conclusion
This compound is a valuable tool for assaying the activity of chymotrypsin and tripeptidyl peptidase I. However, researchers should be aware of its potential for cross-reactivity with other proteases, particularly Cathepsin G. For studies requiring high specificity, the use of alternative substrates or the empirical determination of cross-reactivity through the outlined experimental protocol is strongly recommended. This guide provides a foundation for making informed decisions in the selection and application of fluorogenic protease substrates, ultimately leading to more accurate and reliable experimental outcomes.
References
- 1. Specificity of human cathepsin G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uniprot.org [uniprot.org]
- 4. Frontiers | Activity-Based Probes to Utilize the Proteolytic Activity of Cathepsin G in Biological Samples [frontiersin.org]
- 5. Extended Cleavage Specificity of Human Neutrophil Elastase, Human Proteinase 3, and Their Distant Ortholog Clawed Frog PR3-Three Elastases With Similar Primary but Different Extended Specificities and Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Papain, Cysteine Protease, Properties & Products [sigmaaldrich.com]
- 8. Structure determinants defining the specificity of papain-like cysteine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Matrix metalloproteinases – from the cleavage data to the prediction tools and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Global Substrate Profiling of Proteases in Human Neutrophil Extracellular Traps Reveals Consensus Motif Predominantly Contributed by Elastase | PLOS One [journals.plos.org]
- 13. escholarship.org [escholarship.org]
- 14. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
A Guide to Fluorogenic Substrates for Chymotrypsin-Like Protease Assays: Alternatives to Ala-Ala-Phe-AMC
For researchers, scientists, and drug development professionals engaged in the study of chymotrypsin-like proteases, the selection of an appropriate fluorogenic substrate is critical for obtaining sensitive, specific, and reproducible data. The widely used substrate, Ala-Ala-Phe-7-amido-4-methylcoumarin (Ala-Ala-Phe-AMC), while effective, is not without its limitations. This guide provides an objective comparison of this compound with viable alternatives, supported by experimental data, detailed protocols, and visual aids to facilitate informed substrate selection for your specific research needs.
Overview of Fluorogenic Substrates for Chymotrypsin-Like Proteases
Chymotrypsin and chymotrypsin-like serine proteases play crucial roles in digestion, blood coagulation, and cellular signaling. These enzymes exhibit a primary specificity for cleaving peptide bonds C-terminal to large hydrophobic residues such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). Fluorogenic assays for these proteases rely on synthetic peptide substrates that, upon cleavage, release a fluorescent molecule (fluorophore). The rate of fluorescence increase is directly proportional to the enzyme's activity.
The ideal substrate should possess high specificity for the target enzyme, a low Michaelis constant (Km) indicating high affinity, and a high catalytic rate (kcat) for efficient turnover. Furthermore, the spectral properties of the fluorophore should be compatible with standard laboratory instrumentation and minimally affected by experimental conditions.
Comparison of this compound and Its Alternatives
Several classes of alternatives to this compound are available, primarily differing in their peptide sequence or the attached fluorophore. This section compares the performance of commonly used alternatives.
AMC-Based Peptide Substrates
Other peptide sequences coupled to 7-amido-4-methylcoumarin (AMC) have been developed to enhance specificity and kinetic properties.
-
Suc-Ala-Ala-Pro-Phe-AMC (Suc-AAPF-AMC): This substrate is frequently used for chymotrypsin and other chymotrypsin-like proteases. The succinyl group at the N-terminus improves solubility.
-
Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC): This substrate is particularly well-suited for assaying the chymotrypsin-like activity of the proteasome.
Rhodamine 110-Based Substrates
Substrates utilizing Rhodamine 110 as the fluorophore offer significant advantages in terms of sensitivity. Rhodamine 110-based substrates can be up to 300 times more sensitive than their AMC counterparts.[1] This increased sensitivity is attributed to the higher quantum yield and red-shifted excitation and emission spectra of Rhodamine 110, which reduces interference from autofluorescence of biological samples and test compounds.[1]
-
(Suc-Ala-Ala-Pro-Phe)₂-Rhodamine 110: This is a bis-substituted substrate, meaning two peptide chains are attached to the Rhodamine 110 core. Enzymatic cleavage occurs in two steps, with the mono-substituted intermediate also being fluorescent, which can complicate kinetic analysis.[2]
FRET-Based Substrates
Förster Resonance Energy Transfer (FRET) substrates consist of a peptide sequence flanked by a donor and a quencher fluorophore. In the intact substrate, the fluorescence of the donor is quenched. Upon cleavage by the protease, the donor and quencher are separated, leading to an increase in donor fluorescence. This design allows for continuous monitoring of enzyme activity.
Data Presentation
The following table summarizes the available quantitative data for the kinetic parameters of various fluorogenic substrates with α-chymotrypsin. It is important to note that direct comparison of kinetic parameters is most accurate when determined under identical experimental conditions (e.g., buffer, pH, temperature).
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Suc-Ala-Ala-Pro-Phe-AMC | α-Chymotrypsin | 15 | 1.5 | 100,000 | [3] |
| (Suc-Ala-Ala-Pro-Phe)₂-Rhodamine 110 | α-Chymotrypsin | ND | ND | ND |
ND: Not directly determined in a side-by-side comparison under identical conditions in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific experimental setups.
General Protocol for Chymotrypsin Activity Assay using AMC-Based Substrates
This protocol is adapted for a 96-well plate format and can be used for substrates like this compound and Suc-Ala-Ala-Pro-Phe-AMC.
Materials:
-
Chymotrypsin enzyme
-
AMC-based fluorogenic substrate (e.g., Suc-Ala-Ala-Pro-Phe-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂)
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Prepare Substrate Stock Solution: Dissolve the AMC-based substrate in DMSO to a stock concentration of 10 mM.
-
Prepare Working Substrate Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).
-
Enzyme Preparation: Prepare a working solution of chymotrypsin in Assay Buffer. The optimal concentration should be determined empirically.
-
Assay Reaction:
-
Add 50 µL of Assay Buffer to each well.
-
Add 25 µL of the enzyme solution to the sample wells and 25 µL of Assay Buffer to the blank wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 25 µL of the working substrate solution to all wells.
-
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity every 1-2 minutes for 30-60 minutes using a microplate reader.
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from the sample wells.
-
Plot the fluorescence intensity versus time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
For kinetic parameter determination, perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
-
Protocol for Chymotrypsin Activity Assay using (Suc-AAPF)₂-Rhodamine 110
This protocol is designed for the highly sensitive Rhodamine 110-based substrate.
Materials:
-
Chymotrypsin enzyme
-
(Suc-Ala-Ala-Pro-Phe)₂-Rhodamine 110
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂)
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~490 nm and emission at ~520 nm
Procedure:
-
Prepare Substrate Stock Solution: Dissolve (Suc-Ala-Ala-Pro-Phe)₂-Rhodamine 110 in DMSO to a stock concentration of 1 mM.
-
Prepare Working Substrate Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., 10 µM).
-
Enzyme Preparation: Prepare a dilute working solution of chymotrypsin in Assay Buffer. Due to the high sensitivity of the substrate, a lower enzyme concentration is typically required compared to AMC-based assays.
-
Assay Reaction:
-
Add 50 µL of Assay Buffer to each well.
-
Add 25 µL of the enzyme solution to the sample wells and 25 µL of Assay Buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Start the reaction by adding 25 µL of the working substrate solution.
-
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically as described for the AMC-based assay.
-
Data Analysis: The data analysis is similar to the AMC-based assay. Note that the two-step cleavage of the bis-substituted substrate can lead to more complex kinetics if the reaction proceeds to a high level of completion.[2]
Mandatory Visualization
Experimental Workflow
Caption: General experimental workflow for a fluorogenic protease assay.
Chymotrypsin-PAR2 Signaling Pathway
Chymotrypsin can act as a signaling molecule by activating Protease-Activated Receptors (PARs). Specifically, chymotrypsin has been shown to cleave and activate PAR2, initiating downstream signaling cascades.[4]
Caption: Simplified signaling pathway of chymotrypsin-mediated PAR2 activation.
References
A Head-to-Head Comparison: Fluorogenic vs. Chromogenic Substrates in Quantitative Assays
For researchers, scientists, and drug development professionals seeking to optimize their enzymatic and immunoassays, the choice of substrate is a critical determinant of assay performance. This guide provides a comprehensive quantitative comparison of fluorogenic and chromogenic substrates, supported by experimental data and detailed protocols, to facilitate an informed decision for your specific research needs.
The fundamental difference between these two classes of substrates lies in the nature of the signal they produce upon enzymatic action. Chromogenic substrates yield a colored product that is quantified by measuring absorbance, while fluorogenic substrates produce a fluorescent product that is measured by detecting emitted light. This distinction leads to significant differences in key performance metrics such as sensitivity, dynamic range, and signal-to-noise ratio.
Quantitative Performance at a Glance
To provide a clear and objective comparison, the following table summarizes the key quantitative performance parameters of commonly used fluorogenic and chromogenic substrates for two of the most utilized enzymes in biological assays: Horseradish Peroxidase (HRP) and Alkaline Phosphatase (AP).
| Enzyme | Substrate Type | Substrate Example | Detection Method | Limit of Detection (LOD) | Dynamic Range | Signal-to-Noise Ratio |
| HRP | Chromogenic | TMB (3,3',5,5'-Tetramethylbenzidine) | Absorbance (450 nm) | ~100 pg/mL | ~2-3 orders of magnitude | Moderate |
| OPD (o-Phenylenediamine) | Absorbance (492 nm) | ~200 pg/mL | ~2 orders of magnitude | Moderate | ||
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | Absorbance (405 nm) | ~300 pg/mL | ~2 orders of magnitude | Lower | ||
| Fluorogenic | Amplex® Red | Fluorescence (Ex/Em: ~570/585 nm) | ~1-10 pg/mL [1] | ~3-4 orders of magnitude [2] | High [3] | |
| QuantaBlu™ | Fluorescence (Ex/Em: ~325/420 nm) | ~10 pg/mL | ~3 orders of magnitude | High | ||
| AP | Chromogenic | pNPP (p-Nitrophenyl phosphate) | Absorbance (405 nm) | ~1 ng/mL | ~2 orders of magnitude | Moderate |
| BCIP/NBT | Absorbance (precipitate) | Qualitative/Semi-quantitative | Narrow | N/A | ||
| Fluorogenic | MUP (4-Methylumbelliferyl phosphate) | Fluorescence (Ex/Em: ~360/440 nm) | ~10-100 pg/mL | ~3-4 orders of magnitude [4] | High | |
| AttoPhos® | Fluorescence (Ex/Em: ~440/560 nm) | ~10 pg/mL | ~4 orders of magnitude | Very High |
Key Takeaways from the Data
Fluorogenic substrates generally exhibit superior performance in several key areas:
-
Higher Sensitivity: Fluorogenic assays can achieve significantly lower limits of detection, often 10- to 100-fold more sensitive than their chromogenic counterparts.[5] This is particularly advantageous when detecting low-abundance targets.
-
Wider Dynamic Range: The linear range of detection is typically broader for fluorogenic assays, allowing for the quantification of a wider range of analyte concentrations without the need for sample dilution.[2]
-
Improved Signal-to-Noise Ratio: Fluorogenic detection often results in a higher signal-to-noise ratio, leading to more robust and reproducible data.[3]
However, chromogenic substrates have their own set of advantages:
-
Cost-Effectiveness: Chromogenic substrates and the required instrumentation (a standard absorbance microplate reader) are generally less expensive.
-
Simplicity: The workflow for chromogenic assays can be simpler, and visual color development can provide a quick qualitative assessment.
-
Signal Stability: The colored products of some chromogenic reactions are very stable, allowing for delayed reading of results. In contrast, fluorescent signals can be susceptible to photobleaching over time.[6]
Signaling Pathways and Experimental Workflow
The fundamental principle behind both substrate types involves an enzyme-catalyzed conversion of a non-detectable substrate into a detectable product.
Signaling Pathway
The following diagram illustrates the basic enzymatic reaction that generates the detectable signal.
Caption: Enzymatic conversion of substrates to detectable products.
Experimental Workflow: A Comparative ELISA Protocol
The following diagram outlines a typical workflow for a sandwich ELISA, highlighting the key differences between using a chromogenic versus a fluorogenic substrate.
Caption: Comparative workflow for ELISA with different substrates.
Experimental Protocols
Below are generalized, yet detailed, protocols for performing a sandwich ELISA using either a chromogenic or a fluorogenic substrate.
Chromogenic ELISA Protocol (Example using TMB)
-
Plate Coating: Coat a 96-well high-binding microplate with 100 µL/well of capture antibody (1-10 µg/mL in coating buffer, e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Sample and Standard Incubation: Add 100 µL/well of standards and samples and incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Detection Antibody Incubation: Add 100 µL/well of HRP-conjugated detection antibody (diluted in blocking buffer) and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Substrate Incubation: Add 100 µL/well of TMB substrate solution. Incubate at room temperature in the dark for 15-30 minutes, or until sufficient color has developed.
-
Stop Reaction: Add 50 µL/well of stop solution (e.g., 2N H₂SO₄). The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Fluorogenic ELISA Protocol (Example using Amplex® Red)
-
Plate Coating to Detection Antibody Incubation: Follow steps 1-8 of the Chromogenic ELISA Protocol. Use black, opaque 96-well plates to minimize background fluorescence.
-
Substrate Preparation: Prepare the Amplex® Red working solution immediately before use by mixing Amplex® Red reagent and H₂O₂ in reaction buffer according to the manufacturer's instructions.
-
Substrate Incubation: Add 100 µL/well of the Amplex® Red working solution. Incubate at room temperature, protected from light, for 15-30 minutes.
-
Data Acquisition: Measure the fluorescence using a microplate fluorometer with excitation set to ~530-560 nm and emission detection at ~590 nm. A stop solution is generally not required.
Logical Comparison of Substrate Characteristics
The choice between fluorogenic and chromogenic substrates often involves a trade-off between performance and practicality. The following diagram summarizes the key decision-making factors.
Caption: Decision factors for choosing between substrate types.
References
- 1. ELISA Enzyme Substrates | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. ELISA (Enzyme-linked Immunosorbent Assay) Detection Strategies | Cell Signaling Technology [cellsignal.com]
- 3. Advantages of the Amplex UltraRed reagent over chromogenic reagents—Table 10.5 | Thermo Fisher Scientific - AR [thermofisher.com]
- 4. corning.com [corning.com]
- 5. A comparison of the sensitivity and specificity of enzyme immunoassays and time-resolved fluoroimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biossusa.com [biossusa.com]
A Comparative Guide to the Enzymatic Specificity of Suc-Ala-Ala-Pro-Phe-AMC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic specificity of the fluorogenic substrate N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine-7-amido-4-methylcoumarin (Suc-Ala-Ala-Pro-Phe-AMC). This substrate is widely utilized for the sensitive detection of chymotrypsin and other chymotrypsin-like serine proteases. Its cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), allowing for a continuous kinetic assay of enzyme activity. Understanding the substrate's specificity is crucial for accurate enzyme characterization and inhibitor screening.
Quantitative Comparison of Enzyme Specificity
While Suc-Ala-Ala-Pro-Phe-AMC is predominantly recognized as a chymotrypsin substrate, it is also cleaved by other proteases. The following table summarizes the available kinetic parameters, providing a quantitative measure of substrate specificity. A higher catalytic efficiency (kcat/Km) indicates a greater preference of the enzyme for this substrate.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| α-Chymotrypsin | Suc-Ala-Ala-Pro-Phe-AMC | 15 | 1.5 | 1.0 x 10⁵ | [1] |
| Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | 60 | - | - | |
| Cathepsin G | Suc-Ala-Ala-Pro-Phe-pNA | 1700 | - | - | |
| Chymase | Suc-Ala-Ala-Pro-Phe-pNA | 4000 | - | - |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the specificity of Suc-Ala-Ala-Pro-Phe-AMC for different enzymes.
General Fluorometric Protease Assay Protocol
This protocol can be adapted for various proteases to determine their activity using Suc-Ala-Ala-Pro-Phe-AMC.
Materials:
-
Suc-Ala-Ala-Pro-Phe-AMC substrate
-
Purified enzyme of interest (e.g., Chymotrypsin, Cathepsin G)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂)
-
Enzyme dilution buffer (typically the same as the assay buffer)
-
96-well black microplate, preferably with a clear bottom
-
Fluorescence microplate reader with excitation at 360-380 nm and emission at 440-460 nm.[2][3]
Procedure:
-
Substrate Preparation: Prepare a stock solution of Suc-Ala-Ala-Pro-Phe-AMC in a suitable solvent like DMSO. Further dilute the stock solution in assay buffer to the desired final concentrations.
-
Enzyme Preparation: Prepare a stock solution of the purified enzyme in an appropriate buffer. Just before the assay, dilute the enzyme to the desired working concentration in cold assay buffer.
-
Assay Setup:
-
Add a defined volume of the substrate solution to each well of the 96-well plate.
-
Include wells for a blank control (substrate without enzyme) to measure background fluorescence.
-
If testing inhibitors, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.
-
-
Initiate the Reaction: Add the diluted enzyme solution to the wells containing the substrate to start the reaction.
-
Kinetic Measurement: Immediately place the microplate in the fluorescence reader and measure the increase in fluorescence intensity over time (kinetic mode). The readings should be taken at regular intervals (e.g., every 30-60 seconds) for a duration that ensures the reaction is in the initial linear phase.
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from the fluorescence readings of the enzyme-containing wells.
-
Determine the initial velocity (rate of fluorescence increase) of the reaction from the linear portion of the progress curve.
-
To determine Km and Vmax, perform the assay with varying substrate concentrations and plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation.
-
Calculate the catalytic efficiency (kcat/Km) from the determined kinetic parameters.
-
Coupled Assay for Peptidyl-Prolyl Isomerase (PPIase) Activity
Suc-Ala-Ala-Pro-Phe-AMC can also be used as a substrate in a coupled assay to measure the activity of peptidyl-prolyl isomerases (PPIases).[4] This assay relies on the principle that chymotrypsin can only cleave the trans-isomer of the Pro-Phe peptide bond. PPIases catalyze the cis-trans isomerization, and the rate of this isomerization can be monitored by the subsequent cleavage of the trans-isomer by chymotrypsin.
Materials:
-
Suc-Ala-Ala-Pro-Phe-AMC
-
Chymotrypsin
-
Purified PPIase
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.8, containing 100 mM NaCl)
-
Spectrophotometer or fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of Suc-Ala-Ala-Pro-Phe-AMC, chymotrypsin, and the PPIase in the assay buffer.
-
Assay Mixture: In a cuvette or microplate well, combine the assay buffer, Suc-Ala-Ala-Pro-Phe-AMC, and a high concentration of chymotrypsin.
-
Initiate the Reaction: Add the PPIase to the assay mixture to start the isomerization reaction.
-
Measurement: Monitor the increase in fluorescence (or absorbance if using a chromogenic substrate) over time. The rate of increase is proportional to the PPIase activity.
-
Control: A control reaction without the PPIase should be run to measure the spontaneous isomerization rate.
Visualizing the Molecular Interactions and Experimental Workflow
To better understand the processes described, the following diagrams illustrate the enzymatic cleavage pathway and a typical experimental workflow.
Caption: Enzymatic cleavage of the substrate.
Caption: A typical experimental workflow.
References
Validating Proteasome Inhibitor IC50 Values Using a Fluorogenic Assay
A Comparative Guide for Researchers in Drug Discovery
This guide provides a comprehensive comparison of proteasome inhibitors, focusing on the validation of their half-maximal inhibitory concentration (IC50) values. The chymotrypsin-like activity of the 20S proteasome is a key target in cancer therapy, and its inhibition can be accurately quantified using the fluorogenic substrate Ala-Ala-Phe-7-amido-4-methylcoumarin (Ala-Ala-Phe-AMC). This document outlines the experimental data for comparing inhibitor potency and provides detailed protocols for researchers, scientists, and drug development professionals.
Comparative Inhibitory Activity of Proteasome Inhibitors
The efficacy of various proteasome inhibitors can be directly compared by their IC50 values against the different catalytic subunits of the 20S proteasome. Lower IC50 values are indicative of higher potency. The following table summarizes the inhibitory activities of a novel inhibitor, Compound 4, and the well-established proteasome inhibitor, Bortezomib.
| Compound | Target Enzyme | Inhibitory Activity | IC50 Value (µM) | Reference |
| Compound 4 | Isolated human 20S proteasome | Chymotrypsin-like (CT-L) | 51.13 | [1] |
| Caspase-like (C-L) | 41.18 | [1] | ||
| Trypsin-like (T-L) | 48.36 | [1] | ||
| Bortezomib | Isolated human 20S proteasome | Chymotrypsin-like (CT-L) | Positive Control | [1] |
Experimental Protocols
A detailed methodology for determining the IC50 values of proteasome inhibitors using a fluorogenic substrate like this compound is provided below. This protocol is adapted from established methods for measuring the chymotrypsin-like activity of the 20S proteasome.
Materials:
-
Purified 20S proteasome
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT
-
Fluorogenic Substrate: this compound (or Suc-LLVY-AMC for chymotrypsin-like activity) dissolved in DMSO.
-
Test Inhibitors (e.g., Compound 4, Bortezomib) dissolved in DMSO
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader with excitation and emission wavelengths of 360-380 nm and 440-460 nm, respectively.
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitors in Assay Buffer. It is recommended to perform at least eight different concentrations for each inhibitor to generate a comprehensive dose-response curve.
-
Enzyme and Inhibitor Incubation: In the wells of a 96-well plate, add the purified 20S proteasome. To these wells, add the various concentrations of the inhibitors. Include a positive control (enzyme with no inhibitor) and a negative control (assay buffer only). Incubate the plate for 15-30 minutes at 37°C to allow the inhibitors to interact with the enzyme.
-
Enzymatic Reaction Initiation: To each well, add the this compound substrate to initiate the enzymatic reaction. The final substrate concentration should be at or near the Michaelis-Menten constant (Km) for the enzyme.
-
Fluorescence Measurement: Immediately place the microplate in a pre-warmed (37°C) fluorometric microplate reader. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths should be set appropriately for the AMC fluorophore (Ex: 360-380 nm, Em: 440-460 nm).
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (initial velocity, V₀) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the reaction rates to the positive control (no inhibitor) to determine the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Visualizing the Workflow and Underlying Principles
To better understand the experimental process and the enzymatic reaction, the following diagrams have been generated.
References
A Comparative Guide to the Use of Ala-Ala-Phe-AMC and Alternative Fluorogenic Substrates in Protease Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the fluorogenic substrate Ala-Ala-Phe-AMC (AAF-AMC), offering a direct comparison with alternative substrates for the quantification of protease activity. The information presented herein is supported by experimental data to assist researchers in selecting the optimal substrate for their specific applications.
Introduction to this compound
Ala-Ala-Phe-7-amido-4-methylcoumarin (AAF-AMC) is a synthetic peptide substrate widely utilized for the sensitive detection of chymotrypsin-like serine protease activity. The substrate consists of a tripeptide sequence (Ala-Ala-Phe) covalently linked to a fluorescent reporter molecule, 7-amido-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage of the amide bond between phenylalanine and AMC by a target protease, the highly fluorescent AMC molecule is released. The resulting increase in fluorescence intensity, typically measured at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm, is directly proportional to the rate of substrate hydrolysis and thus, the enzyme's activity.
AAF-AMC is a primary substrate for chymotrypsin and is also known to be cleaved by tripeptidyl peptidase II (TPP2). Its utility spans various research areas, including the study of digestive enzymes, drug discovery, and the investigation of cellular signaling pathways involving these proteases.
Performance Comparison of Fluorogenic Substrates
The selection of an appropriate substrate is critical for the accuracy and reliability of protease activity assays. The efficiency of a substrate is best described by its kinetic parameters, the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. A lower Km value signifies a higher affinity. The kcat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency.
Below is a comparison of the kinetic parameters for AAF-AMC and a commonly used alternative, Suc-Ala-Ala-Pro-Phe-AMC, with α-chymotrypsin.
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| This compound | α-Chymotrypsin | 28.3 ± 1.2 | 0.19 ± 0.02 | 6.71 x 10³ | [1] |
| Suc-Ala-Ala-Pro-Phe-AMC | α-Chymotrypsin | 15 | 1.5 | 1.0 x 10⁵ | [2] |
Experimental Protocols
A generalized protocol for a fluorometric chymotrypsin activity assay using an AMC-based substrate is provided below. This protocol can be adapted for specific experimental conditions and for the use of this compound or its alternatives.
General Fluorometric Protease Assay Protocol
I. Materials and Reagents:
-
Purified chymotrypsin or cell/tissue lysate containing the enzyme of interest
-
This compound or alternative fluorogenic substrate
-
Assay Buffer (e.g., 10 mM phosphate buffer, pH 7.0)
-
Dimethyl sulfoxide (DMSO) for dissolving the substrate
-
96-well black microplate, suitable for fluorescence measurements
-
Fluorescence microplate reader with filters for Ex/Em = 380/460 nm
-
Purified 7-amino-4-methylcoumarin (AMC) for standard curve generation
II. Preparation of Reagents:
-
Enzyme Solution: Prepare a stock solution of purified chymotrypsin in assay buffer. For cell or tissue lysates, homogenize the sample in a suitable lysis buffer and determine the protein concentration.
-
Substrate Stock Solution: Dissolve the AMC-based substrate in DMSO to create a concentrated stock solution (e.g., 10 mM). Store protected from light.
-
AMC Standard Stock Solution: Prepare a stock solution of purified AMC in DMSO (e.g., 1 mM). This will be used to generate a standard curve to convert relative fluorescence units (RFU) to the amount of product formed.
III. Assay Procedure:
-
AMC Standard Curve:
-
Prepare a series of dilutions of the AMC standard stock solution in the assay buffer to generate a standard curve (e.g., 0 to 100 µM).
-
Add a fixed volume of each dilution to the wells of the 96-well plate.
-
Measure the fluorescence at Ex/Em = 380/460 nm.
-
Plot the fluorescence intensity versus the AMC concentration to generate a standard curve.
-
-
Enzyme Activity Measurement:
-
Prepare a working solution of the substrate by diluting the stock solution in the assay buffer to the desired final concentration. The optimal substrate concentration should be determined empirically but is often in the range of the Km value.
-
To the wells of the 96-well plate, add the assay buffer and the enzyme solution (or lysate). Include a no-enzyme control to measure background fluorescence.
-
Initiate the reaction by adding the substrate working solution to each well.
-
Immediately place the plate in the fluorescence microplate reader.
-
Monitor the increase in fluorescence over time in kinetic mode at Ex/Em = 380/460 nm. Readings can be taken every 1-2 minutes for a period of 30-60 minutes.
-
IV. Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Convert the V₀ from RFU/min to moles of AMC/min using the slope of the AMC standard curve.
-
Calculate the specific activity of the enzyme (e.g., in µmol/min/mg of protein) by dividing the reaction rate by the amount of enzyme (or total protein in the lysate) in the reaction.
Signaling Pathways
The enzymes targeted by this compound, chymotrypsin and tripeptidyl peptidase II, are involved in distinct cellular signaling pathways.
Chymotrypsin and Protease-Activated Receptors (PARs)
Chymotrypsin, primarily known for its digestive role in the intestine, can also act as a signaling molecule by activating Protease-Activated Receptors (PARs). PARs are a family of G protein-coupled receptors that are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminus that acts as a tethered ligand, binding to and activating the receptor.
Caption: Chymotrypsin activates PAR2, leading to downstream signaling cascades.
Tripeptidyl Peptidase II in the Ubiquitin-Proteasome Pathway
Tripeptidyl peptidase II (TPP2) is a large, cytosolic protease that functions downstream of the proteasome. The ubiquitin-proteasome system is the primary pathway for selective protein degradation in eukaryotic cells. After the proteasome breaks down ubiquitinated proteins into smaller peptides, TPP2 can further process these peptides, playing a role in generating antigenic peptides for presentation by MHC class I molecules and influencing cellular signaling pathways, such as the ERK pathway.
Caption: TPP2 functions downstream of the proteasome in peptide degradation.
Experimental Workflow for Substrate Comparison
To objectively compare the performance of this compound with an alternative substrate, a systematic experimental workflow is recommended.
References
Safety Operating Guide
Proper Disposal of Ala-Ala-Phe-AMC: A Comprehensive Guide for Laboratory Personnel
For immediate release
This document provides essential safety and logistical information for the proper disposal of Ala-Ala-Phe-AMC (Alanine-Alanine-Phenylalanine-7-amido-4-methylcoumarin), a fluorogenic peptide substrate commonly used in protease assays. Adherence to these procedures is critical to ensure personnel safety and minimize environmental impact. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: A dust mask or respirator is recommended when handling the powder to avoid inhalation.
-
Body Protection: A laboratory coat.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
Seek medical attention if irritation or other symptoms persist.
Disposal Plan: A Step-by-Step Guide
The disposal of this compound, like all laboratory chemicals, must be conducted in accordance with local, state, and federal regulations. It is classified as a solid chemical waste and should be treated as hazardous waste.
Step 1: Waste Segregation and Collection
All materials contaminated with this compound must be segregated from general laboratory trash. This includes:
-
Unused or expired this compound powder.
-
Contaminated labware (e.g., pipette tips, microplates, tubes).
-
Contaminated PPE (e.g., gloves, weighing paper).
-
Solutions containing this compound.
Solid waste should be collected in a designated, clearly labeled, and sealable hazardous waste container. Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.
Step 2: Labeling of Waste Containers
Proper labeling is crucial for safe disposal. The waste container must be labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound (Alanine-Alanine-Phenylalanine-7-amido-4-methylcoumarin)."
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The primary hazard associated with the waste (e.g., "Irritant").
Step 3: Storage of Chemical Waste
Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials. The storage area should have secondary containment to prevent the spread of material in case of a leak.
Step 4: Final Disposal
Disposal of the collected waste must be handled by a licensed and certified chemical waste disposal company. Do not attempt to dispose of this compound down the drain or in regular trash. Your institution's Environmental Health and Safety (EHS) office will have established procedures for the pickup and disposal of chemical waste.
Experimental Protocols Referenced
The disposal procedures outlined above are based on standard laboratory safety protocols for handling solid chemical waste. Specific experimental use of this compound, such as in chymotrypsin or other protease assays, will generate waste solutions. These solutions should be collected as hazardous liquid waste.
Quantitative Data Summary
| Parameter | Value | Source |
| Form | Solid Powder | Supplier Information |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. | Supplier Information |
| Storage Temperature | 2-8°C | Supplier Information |
| Hazard Class (AMC) | Irritant (Skin, Eye, Respiratory) | Safety Data Sheets |
Visual Guidance: Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
This guide provides a framework for the safe handling and disposal of this compound. Always consult your institution's specific safety and waste disposal guidelines. By following these procedures, you contribute to a safer laboratory environment and responsible chemical management.
Personal protective equipment for handling Ala-Ala-Phe-AMC
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Ala-Ala-Phe-AMC. The following procedures for personal protective equipment, operational handling, and disposal are designed to ensure laboratory safety and proper management of this chemical.
Chemical and Physical Properties Summary
| Property | Value | Reference |
| Physical Form | Powder | [1] |
| Solubility | 20 mg/mL in ethanol | [1] |
| Storage Temperature | 2-8°C | [1] |
| Molecular Weight | 464.51 g/mol | [1] |
| Appearance | Clear, colorless to light yellow solution in ethanol | [1] |
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound.[1][2] A risk assessment of specific laboratory tasks should be conducted to determine if additional PPE is required.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Must be marked with "Z87" to signify adherence to ANSI Z87.1 standards. |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard. | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving may be necessary for added protection. Gloves should be removed and replaced immediately after any contact with the peptide. |
| Body Protection | Laboratory Coat | Standard lab coats are required to protect skin and clothing. |
| Respiratory Protection | Respirator/Dust Mask | A type N95 (US) respirator is recommended when weighing and handling larger quantities of lyophilized peptide to avoid inhalation of dust particles.[1] |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Perform all weighing and initial dilutions of the powdered form of this compound within a chemical fume hood to minimize inhalation exposure.
-
Use anti-static weighing paper or a weighing boat.
-
Ensure all necessary PPE is worn correctly before handling the container.
2. Solubilization:
-
Based on the product information, this compound is soluble in ethanol at 20 mg/mL.[1]
-
Slowly add the solvent to the powder to avoid splashing.
-
Gently vortex or sonicate the solution to ensure it is fully dissolved. The resulting solution should be clear and colorless to light yellow.[1]
3. Use in Assays:
-
When pipetting the this compound solution, use filtered pipette tips to prevent aerosolization and cross-contamination.
-
Keep the stock solution container tightly sealed and stored at 2-8°C when not in use.[1]
-
Protect the solution from light, as fluorogenic substrates can be light-sensitive.
4. Spill Management:
-
In case of a small spill of the powder, carefully wipe it up with a damp cloth or paper towel, avoiding the generation of dust.
-
For a liquid spill, absorb the solution with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
-
Ventilate the area of the spill.
-
Wash the spill area thoroughly with soap and water.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.
-
Unused Product: Unused this compound should be disposed of as chemical waste. Do not pour it down the drain.
-
Contaminated Materials: All disposable labware (e.g., pipette tips, microfuge tubes, gloves) that has come into contact with this compound should be collected in a designated, sealed waste container for chemical waste disposal.
-
Aqueous Waste: Collect all aqueous waste containing this compound in a clearly labeled, sealed container for chemical waste pickup.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
